Tos-PEG9-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O13S/c1-27-5-7-28(8-6-27)44(32,33)42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-29(31)43-30(2,3)4/h5-8H,9-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJPVCQXNLJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Tos-PEG9-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tos-PEG9-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular characteristics, reactivity, and provides standardized experimental protocols for its application in the synthesis of PROTACs, facilitating the advancement of targeted protein degradation strategies.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1345337-28-1 | N/A |
| Molecular Formula | C₃₀H₅₂O₁₃S | N/A |
| Molecular Weight | 652.79 g/mol | N/A |
| Appearance | White to off-white solid or viscous oil | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in common organic solvents such as DCM, DMF, and DMSO. The PEG chain imparts some aqueous solubility. | [1][2] |
| Storage | Store at -20°C for long-term stability. | N/A |
Chemical Reactivity and Functional Roles
The chemical utility of this compound is defined by its two terminal functional groups:
-
Tosyl (Tos) Group: The tosylate is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions.[1][2][3] This allows for the covalent attachment of a ligand for a target protein of interest (POI) that contains a nucleophilic functional group (e.g., an amine, thiol, or hydroxyl group).
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. Its presence allows for the selective deprotection of the terminal amine under acidic conditions, typically using trifluoroacetic acid (TFA). The revealed free amine can then be coupled to a ligand for an E3 ubiquitin ligase, commonly through an amide bond formation.
This dual reactivity is fundamental to the modular synthesis of PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[4][]
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving this compound.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Tos-PEG9-NH₂.
Nucleophilic Substitution of the Tosyl Group
This protocol outlines the coupling of a nucleophile (e.g., a POI ligand with a primary amine) to the tosylated end of the linker.
Materials:
-
This compound (or the deprotected Tos-PEG9-NH₂)
-
POI ligand with a nucleophilic group (e.g., R-NH₂)
-
A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Heating mantle (if required)
Procedure:
-
Dissolve the POI ligand and this compound in DMF or DMSO in a reaction vessel.
-
Add DIPEA (typically 2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature or elevate the temperature (e.g., 50-80°C) to drive the reaction to completion. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified using techniques such as column chromatography or preparative HPLC.
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the logical workflows and pathways involving this compound.
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC, leading to the degradation of a target protein.
Conclusion
This compound is a key enabling reagent in the field of targeted protein degradation. Its well-defined structure and orthogonal reactivity provide a reliable platform for the systematic synthesis and optimization of PROTAC molecules. The protocols and workflows detailed in this guide offer a foundational framework for researchers to effectively utilize this linker in the development of novel therapeutics. Further characterization of its specific physical properties will continue to refine its application in advanced drug discovery.
References
Tos-PEG9-Boc structure and molecular weight
An In-depth Technical Guide to Tos-PEG9-Boc
For professionals engaged in advanced biochemical research and pharmaceutical development, understanding the precise characteristics of chemical tools is paramount. This document provides a detailed overview of this compound, a bifunctional molecule increasingly utilized in innovative therapeutic strategies.
Core Molecular Structure and Properties
This compound, chemically known as Tos-PEG9-t-butyl ester, is a heterobifunctional linker. Its structure is defined by three key components: a tosyl (Tos) group, a polyethylene (B3416737) glycol (PEG) chain of nine repeating ethylene (B1197577) oxide units, and a tert-butyloxycarbonyl (Boc) protected functional group. The extended PEG chain enhances the molecule's solubility and pharmacokinetic properties, making it a valuable component in complex molecular assemblies.
The structural representation of this compound is as follows:
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for other common PEG-based linkers are also included.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1345337-28-1[1][2][3] | C30H52O13S[1][2] | 652.79[1][2][4] |
| Acid-PEG9-t-butyl ester | --- | C26H50O13 | 570.7 |
| Amino-dPEG®4–t-butyl ester | 581065-95-4 | C15H31NO6 | 321.41 |
Role in PROTAC Drug Development
PEG-based linkers like this compound are integral to the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells by hijacking the body's own ubiquitin-proteasome system.[6][7]
A PROTAC molecule consists of two active ligands connected by a chemical linker.[8][9] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker, such as this compound, bridges these two components, facilitating the formation of a ternary complex between the target protein and the E3 ligase.[7][10] This proximity induces the E3 ligase to tag the target protein with ubiquitin chains, marking it for degradation by the 26S proteasome.[6][8] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[8]
The workflow of PROTAC-mediated protein degradation is illustrated below.
References
- 1. 1345337-28-1|Tos-peg9-t-butyl ester|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. calpaclab.com [calpaclab.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tos-PEG9-Boc, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. This document outlines the detailed methodologies for its preparation, purification, and characterization, aimed at providing researchers with a reliable protocol for obtaining this valuable compound with high purity.
Introduction
This compound, or tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-((p-tolylsulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile linker molecule featuring a tosyl group at one terminus and a Boc-protected amine at the other, connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling conjugation to amines, thiols, and hydroxyls.[1] The Boc protecting group provides a stable yet readily cleavable mask for the primary amine, allowing for sequential and controlled conjugation strategies.[2] The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]
Synthesis Pathway Overview
The synthesis of this compound is typically a two-step process commencing from commercially available amino-PEG9-alcohol. The first step involves the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the tosylation of the terminal hydroxyl group to yield the final product.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis of Boc-NH-PEG9-OH (Intermediate)
This protocol details the protection of the amino group of amino-PEG9-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)2O).
Materials:
-
Amino-PEG9-alcohol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve amino-PEG9-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-NH-PEG9-OH as an oil or waxy solid. The crude product is often of sufficient purity for the next step.
Synthesis of this compound
This protocol describes the tosylation of the hydroxyl group of Boc-NH-PEG9-OH.
Materials:
-
Boc-NH-PEG9-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
0.5 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG9-OH (1 equivalent) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2-3 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M aqueous HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification Protocol
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is a commonly used and effective method.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 20% ethyl acetate in hexane, gradually increasing to 50-70% ethyl acetate.
-
Collect fractions and monitor the elution of the product by TLC, visualizing the spots under a UV lamp. The tosylated product will be UV active.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil or waxy solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Purification Summary
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| Boc Protection | Boc-NH-PEG9-OH | >90% | >95% |
| Tosylation & Purification | This compound | 70-85% | >98% |
Table 2: Characterization Data
| Analysis | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.79 (d, 2H, Ar-H), 7.34 (d, 2H, Ar-H), 4.15 (t, 2H, -CH₂-OTs), 3.64-3.50 (m, 32H, PEG backbone), 3.30 (t, 2H, -CH₂-NHBoc), 2.45 (s, 3H, Ar-CH₃), 1.44 (s, 9H, Boc -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.1, 144.8, 133.0, 129.8, 127.9, 79.1, 70.6 (multiple peaks), 69.2, 68.6, 40.3, 28.4, 21.6 |
| Mass Spectrometry (ESI-MS) | Calculated for C₂₈H₄₉NO₁₂S [M+Na]⁺: 646.29. Found: ~646.3 |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression where the more reactive amino group is first protected to allow for the selective functionalization of the hydroxyl group.
Caption: Logical flow of the synthetic strategy for this compound.
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound. By following the outlined experimental protocols and purification methods, researchers can reliably produce this key heterobifunctional linker for a wide range of applications in drug development, proteomics, and materials science. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 3. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
Solubility of Tos-PEG9-Boc in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG9-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages information from structurally analogous compounds to provide a robust predictive assessment of its solubility in a range of common laboratory solvents.
Predicted Solubility Profile
The solubility of a molecule is primarily dictated by its structural and electronic properties. This compound possesses distinct functional domains that influence its interaction with various solvents:
-
t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group contributes to solubility in lipophilic organic solvents.
-
PEG9 (Nonaethylene Glycol) Linker: The nine-unit polyethylene (B3416737) glycol chain is highly flexible and hydrophilic, significantly enhancing solubility in a broad spectrum of solvents, particularly polar organic solvents and aqueous solutions. The ability of the PEG chain to form hydrogen bonds is a key determinant of its solubility profile.[1]
-
Tosyl (Tos) Group: The tosylate group is a good leaving group for nucleophilic substitution reactions and contributes to the overall polarity of the molecule.
Based on the properties of these constituent parts and data from similar molecules, a high degree of solubility in common polar organic solvents can be anticipated. The hydrophilic nature of the PEG spacer generally increases the solubility of conjugated molecules in aqueous media.[2][3][4]
Predicted Solubility Data for this compound
The following table summarizes the known solubility of structurally similar PEGylated molecules, providing a strong basis for predicting the solubility of this compound.
| Solvent | Solvent Classification | Predicted Solubility of this compound | Rationale / Supporting Data from Analogous Compounds |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | - Tos-PEG3-NH-Boc: 100 mg/mL[5]- Tos-PEG2-NH-Boc: 250 mg/mL[6]- Tos-PEG4-CH2-Boc: 100 mg/mL[7]- N-Boc-PEG9-alcohol is soluble in DMSO.[3] |
| Dichloromethane (DCM) | Chlorinated | Soluble | - N-Boc-PEG9-alcohol is soluble in DCM.[3]- t-Boc-N-amido-PEG9-amine is soluble in DCM.[4]- General PEGs are soluble in chlorinated solvents.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | - N-Boc-PEG9-alcohol is soluble in DMF.[3]- t-Boc-N-amido-PEG9-amine is soluble in DMF.[4] |
| Water | Polar Protic | Soluble | - The PEG chain enhances water solubility.[][10][11]- N-Boc-PEG9-alcohol is soluble in water.[3]- t-Boc-N-amido-PEG9-amine is soluble in water.[4] |
| Methanol | Polar Protic | Soluble | - General PEGs are soluble in alcohols.[8] |
| Tetrahydrofuran (THF) | Ethereal | Soluble | - A study on various PEG molecular weights indicated THF to be a very effective solvent.[12] |
| Acetone | Ketone | Soluble | - General PEGs are soluble in acetone.[8] |
| Hydrocarbons (e.g., Hexane) | Nonpolar | Insoluble | - General PEGs are insoluble in nonpolar solvents like hydrocarbons.[8] |
Note: For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure accurate solubility assessment, as water content can significantly impact the solubility of the product.[5][6][7] For compounds that are difficult to dissolve, ultrasonication may be required.[5][6][7]
Experimental Protocol for Solubility Determination
This section outlines a general methodology for determining the solubility of this compound in a given solvent. This protocol is adapted from standard laboratory practices for solubility assessment of organic compounds.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DCM, Water)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks
Methodology:
-
Preparation of Stock Solution (for quantification):
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration. This will be used to generate a standard curve for quantification.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the test solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant by accounting for the dilution factor. This value represents the saturation solubility of the compound in the test solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Tos-PEG9-Tos - CD Bioparticles [cd-bioparticles.net]
- 3. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Tos-PEG9-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, Tos-PEG9-Boc, represents a sophisticated chemical tool in the field of bioconjugation, enabling the precise and controlled linkage of biomolecules. Its unique tripartite structure, consisting of a tosyl (Tos) leaving group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for sequential conjugation strategies. This is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide delineates the core mechanism of action of this compound, provides detailed experimental protocols, presents quantitative data on reaction parameters, and visualizes the key chemical transformations and workflows.
Introduction to this compound
This compound is a heterobifunctional linker designed for multi-step bioconjugation. Each component of the molecule serves a distinct and critical function:
-
Tosyl (Tos) Group: The p-toluenesulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This end of the linker is designed to react with nucleophiles such as primary amines and thiols present on biomolecules or synthetic constructs. The high reactivity of the tosyl group allows for efficient conjugation under controlled conditions.[1]
-
Polyethylene Glycol (PEG) Spacer: The nine-unit PEG chain is a hydrophilic spacer that imparts favorable physicochemical properties to the resulting bioconjugate. Key benefits of the PEG spacer include increased aqueous solubility, reduced immunogenicity, and enhanced stability by providing a protective hydrophilic shield.[2] The discrete length of the PEG9 chain allows for precise control over the distance between the conjugated molecules, which is often critical for biological activity.[3]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for primary amines. Its stability under a range of conditions, coupled with its facile removal under mildly acidic conditions, enables a sequential and controlled conjugation strategy.[4] This allows for the attachment of the tosyl end of the linker to a molecule of interest, followed by deprotection of the Boc group to reveal a reactive amine for a subsequent conjugation step.
Mechanism of Action in Bioconjugation
The utility of this compound in bioconjugation is centered around a two-stage reaction mechanism. This process allows for the directional and sequential coupling of two different molecular entities.
Stage 1: Nucleophilic Substitution of the Tosyl Group
The primary reaction involves the nucleophilic attack on the carbon atom adjacent to the tosyl group by a suitable nucleophile on the first binding partner (Molecule A). Common nucleophiles in bioconjugation include the ε-amino group of lysine (B10760008) residues and the thiol group of cysteine residues on proteins.
The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group. This drives the reaction towards the formation of a stable covalent bond between the PEG linker and Molecule A. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.5) to ensure the nucleophile is in its more reactive, deprotonated state.[3]
Stage 2: Deprotection of the Boc Group and Second Conjugation
Once the linker is attached to Molecule A, the Boc protecting group is removed from the terminal amine. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4][5] The deprotection reaction proceeds via acid-catalyzed hydrolysis of the carbamate, releasing the free amine, carbon dioxide, and isobutene.[6]
The newly exposed primary amine on the PEG linker is now available for a second conjugation reaction with a second binding partner (Molecule B). This second reaction can be an amide bond formation with a carboxylic acid (often activated as an NHS ester), an alkylation, or another nucleophilic addition, depending on the functional groups present on Molecule B.
Quantitative Data Presentation
The efficiency and outcome of bioconjugation reactions using this compound are dependent on several factors, including reaction conditions and the nature of the reactants. The following tables summarize key quantitative data for representative reactions.
Table 1: Representative Reaction Conditions and Yields for Tos-PEG Conjugation
| Parameter | Nucleophilic Substitution with Amine | Boc Deprotection |
| Reactants | Tos-PEG-Boc, Amine-containing molecule | Boc-PEG-Molecule A |
| Solvent | DMF, DMSO, or aqueous buffer | Anhydrous Dichloromethane (DCM) |
| Reagents | N/A | Trifluoroacetic Acid (TFA) |
| Temperature | 25-60 °C | 0 °C to Room Temperature |
| pH | 8.0 - 9.5 (for aqueous reactions) | N/A (acidic conditions) |
| Reaction Time | 4 - 18 hours | 1 - 2 hours |
| Typical Yield | >90% (for small molecules)[7] | >95%[1] |
Table 2: Stability of PEG Bioconjugates under Various pH Conditions
| pH Condition | Stability Observation | Reference |
| Acidic (pH < 5) | Generally stable, but prolonged exposure can lead to hydrolysis of certain linkages. | [8][9] |
| Neutral (pH 6-7.5) | High stability, optimal for in vitro and in vivo applications. | [2] |
| Alkaline (pH > 8.5) | Stable, but very high pH can promote hydrolysis of ester linkages if present. | [8] |
Experimental Protocols
The following are detailed methodologies for the key steps in a typical bioconjugation workflow using this compound.
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
-
Dissolution: Dissolve the amine-containing molecule (Molecule A) and a 1.1 molar equivalent of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 3.0 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at 60°C under a nitrogen atmosphere overnight.
-
Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired conjugate.[3]
-
Purification: Upon completion, purify the reaction mixture by preparative High-Performance Liquid Chromatography (HPLC) to isolate the Boc-protected PEG-conjugate.
Protocol 2: Boc Deprotection of the PEG-Conjugate
-
Dissolution: Dissolve the purified and dried Boc-PEG-Molecule A conjugate in anhydrous dichloromethane (DCM) in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5] If the substrate is sensitive to acid-catalyzed side reactions, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added (2.5-5% v/v).[5]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the completion of the deprotection by LC-MS or Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
For direct use: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step.[4]
-
For isolation of the free amine: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]
-
Protocol 3: Characterization of the Bioconjugate
-
Mass Spectrometry (MS): Confirm the molecular weight of the final conjugate using LC-MS. Deconvolution of the mass spectrum can also provide information on the drug-to-antibody ratio (DAR) in the case of ADCs.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller bioconjugates, 1H and 13C NMR can be used to confirm the structure and the successful formation of covalent bonds.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final conjugate using analytical reverse-phase or size-exclusion HPLC.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-pH-sensitive poly(ethylene glycol) (PEG)-stabilized plasmid nanolipoparticles: effects of PEG chain length, lipid composition and assembly conditions on gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of poly(ethylene glycol) coating on colloidal stability of superparamagnetic iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
The Tos-PEG9-Boc Linker: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker not only connects the target-binding ligand to the effector moiety but also critically influences the physicochemical properties, stability, and overall efficacy of the conjugate. The Tos-PEG9-Boc linker has emerged as a versatile and valuable tool in this context, offering a unique combination of features that facilitate the synthesis of complex bioconjugates. This technical guide provides an in-depth overview of the core features of the this compound linker, including its chemical properties, detailed experimental protocols, and its role in advanced drug development workflows.
Core Features and Chemical Properties
The this compound linker is a heterobifunctional molecule characterized by three key components: a tosyl (Tos) group, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine. This specific arrangement of functional groups provides a strategic advantage in multi-step synthetic processes.
-
Tosyl Group (Tos): The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This reactivity is harnessed to form stable covalent bonds with nucleophiles such as amines, thiols, or hydroxyl groups present on target molecules like E3 ligase ligands or cytotoxic payloads.
-
Polyethylene Glycol (PEG) Chain (PEG9): The nine-unit PEG chain is a hydrophilic spacer that offers several benefits.[1] It enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic profile and bioavailability.[2] The flexibility and length of the PEG chain also provide spatial separation between the two conjugated molecules, which can be crucial for optimal biological activity, such as the formation of a productive ternary complex in PROTACs.[1]
-
Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions allow for a controlled and sequential synthesis strategy. The protected amine serves as a latent reactive handle that can be deprotected at a specific step to allow for conjugation to another molecule.
Quantitative Data
| Property | Typical Value (Illustrative) | Source/Analogy |
| Molecular Weight | ~671.8 g/mol | Calculated based on chemical structure |
| Purity | ≥95% | Based on vendor data for similar linkers |
| Appearance | White to off-white solid or oil | General observation for PEGylated compounds |
| Solubility | Soluble in DMSO, DMF, DCM | Based on vendor data for similar linkers |
| Storage Conditions | -20°C, protected from moisture | Standard for reactive chemical intermediates |
Role in PROTAC-Mediated Protein Degradation
The this compound linker is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1]
Experimental Protocols
The synthesis of a bioconjugate using the this compound linker typically involves a two-step process: 1) conjugation of the first ligand via nucleophilic substitution of the tosyl group, and 2) deprotection of the Boc group followed by conjugation of the second ligand to the newly exposed amine.
General Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC using the this compound linker.
Detailed Methodologies
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the general procedure for the reaction of a nucleophile (e.g., an amine on an E3 ligase ligand) with the tosyl group of the this compound linker.
Materials:
-
This compound linker
-
Amine-containing ligand (e.g., E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Analytical tools for reaction monitoring (e.g., LC-MS, TLC)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution.
-
In a separate vessel, dissolve the this compound linker (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the this compound linker dropwise to the stirred solution of the amine-containing ligand.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates (typically between room temperature and 80°C).
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected intermediate (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve the Boc-protected intermediate in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting amine-TFA salt is often used directly in the next step without further purification.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond between the deprotected amine and a carboxylic acid-functionalized ligand (e.g., a POI ligand).
Materials:
-
Amine-intermediate (from Protocol 2)
-
Carboxylic acid-containing ligand (e.g., POI ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC systems
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 equivalent) and the amide coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the crude amine-intermediate (from Protocol 2) (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC product is typically purified by preparative reverse-phase HPLC.
-
The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR.
Conclusion
The this compound linker is a highly valuable and versatile tool for the synthesis of complex bioconjugates, particularly in the development of PROTACs and ADCs. Its well-defined structure, featuring a reactive tosyl group, a solubilizing PEG spacer, and a protected amine, allows for a controlled and sequential synthetic strategy. The provided general protocols offer a starting point for researchers to incorporate this linker into their drug discovery and development workflows. As with any chemical synthesis, the specific reaction conditions should be optimized for each unique combination of substrates to ensure high yields and purity of the final product. The continued application of such advanced linkers will undoubtedly contribute to the creation of next-generation targeted therapeutics with improved efficacy and safety profiles.
References
The Strategic Application of Tos-PEG9-Boc in Medical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the precise chemical linkage of bioactive molecules is paramount to achieving desired pharmacological outcomes. Among the diverse toolkit of chemical linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives have emerged as critical components in the design of advanced drug delivery systems and novel therapeutic modalities. This technical guide focuses on the core applications of a specific and versatile linker, Tos-PEG9-Boc, in medical research. This molecule, featuring a tosyl (Tos) group at one terminus, a nine-unit PEG chain, and a Boc-protected amine at the other end, offers a strategic advantage in the multi-step synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).
This guide will provide an in-depth overview of the role of this compound in the synthesis of targeted protein degraders, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Principles of this compound in Bioconjugation
The utility of this compound in medical research stems from the distinct functionalities of its three key components:
-
Tosyl (Tos) Group: The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the efficient conjugation of the PEG linker to a variety of functional groups, such as amines or hydroxyls, present on a target-binding ligand (warhead) or an E3 ligase ligand.
-
Polyethylene Glycol (PEG9) Spacer: The nine-unit PEG chain imparts several beneficial properties to the resulting bioconjugate. Its hydrophilicity enhances the aqueous solubility of often hydrophobic small molecule ligands, improving their pharmacokinetic profiles. The flexibility and defined length of the PEG spacer are crucial for optimizing the spatial orientation between the two ends of a bifunctional molecule, which is critical for inducing the formation of a stable and productive ternary complex in the case of PROTACs.
-
Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various reaction conditions and its facile removal under acidic conditions allow for a controlled and sequential synthetic strategy. This is essential for preventing unwanted side reactions and ensuring the precise assembly of the final bioconjugate.
Application in PROTAC Synthesis: A Case Study of WDR5 Degraders
A significant application of PEG linkers with terminal functional groups is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A prime example of a PROTAC utilizing a PEG9 linker is the WDR5-targeting degrader, OICR-41114.
OICR-41114 is composed of a ligand that binds to the protein of interest (POI), WD-repeat containing protein 5 (WDR5), and a ligand that recruits an E3 ubiquitin ligase, connected by an Amino-PEG9-amine linker. The synthesis of such a molecule can be strategically accomplished using a precursor like this compound.
Quantitative Data: Performance of a WDR5-Targeting PROTAC with a PEG9 Linker
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. The following table summarizes the key performance metrics for the WDR5-targeting PROTAC, OICR-41114.
| Parameter | Value | Cell Line | Reference |
| EC50 | 40 nM | Endogenous WDR5 | [1] |
| Dmax | 49% | Endogenous WDR5 | [1] |
EC50: The half-maximal effective concentration for protein degradation. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
The synthesis of a PROTAC like OICR-41114 using a this compound linker involves a multi-step process. The following protocols are representative of the key steps involved.
Protocol 1: Conjugation of the this compound Linker to a Protein of Interest (POI) Ligand
This protocol describes the nucleophilic substitution reaction between the tosylated end of the linker and a nucleophilic group on the POI ligand.
Materials:
-
This compound
-
POI ligand with a free amine or hydroxyl group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vessel
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF in a reaction vessel.
-
Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base.
-
Add this compound (1.1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Purify the resulting POI-PEG9-Boc conjugate by preparative reverse-phase HPLC.
-
Characterize the product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.
Materials:
-
POI-PEG9-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Stir plate and stir bar
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Dissolve the POI-PEG9-Boc conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting POI-PEG9-NH2 can be used directly in the next step.
Protocol 3: Coupling of the POI-Linker to the E3 Ligase Ligand
This final step involves forming an amide bond between the deprotected amine of the POI-linker conjugate and a carboxylic acid on the E3 ligase ligand.
Materials:
-
POI-PEG9-NH2
-
E3 ligase ligand with a carboxylic acid group
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA
-
Stir plate and stir bar
-
Reaction vessel
-
HPLC for purification
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the POI-PEG9-NH2 (1.1 equivalents) in DMF to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS, NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, such as a WDR5 degrader synthesized using a this compound linker.
Caption: General workflow of PROTAC-mediated protein degradation.
WDR5 Signaling and PROTAC Intervention
WDR5 is a scaffold protein involved in the assembly of histone methyltransferase complexes, which play a crucial role in gene transcription. In many cancers, WDR5 is overexpressed and contributes to the transcription of oncogenes like MYC. A WDR5-targeting PROTAC intervenes in this pathway by inducing the degradation of WDR5.
Caption: Simplified WDR5 signaling pathway and intervention by a WDR5 PROTAC.
Synthetic Workflow for a PROTAC using this compound
The following diagram outlines the logical steps for synthesizing a PROTAC using the described protocols.
Caption: Logical workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker in modern medical research, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, incorporating a reactive tosyl group, a biocompatible PEG spacer, and a selectively cleavable Boc-protected amine, enables a robust and modular approach to the synthesis of complex therapeutic agents like PROTACs. The case study of WDR5 degraders highlights the critical role of such linkers in achieving potent and selective degradation of disease-relevant proteins. The provided protocols and diagrams serve as a foundational guide for researchers aiming to leverage the strategic advantages of this compound in the development of next-generation targeted therapies.
References
The Strategic Role of the Tosyl Group in Tos-PEG9-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate bifunctional linkers is paramount to success. Tos-PEG9-Boc is a heterobifunctional linker that has gained significant attention for its utility in conjugating a target protein ligand to an E3 ubiquitin ligase ligand. This technical guide provides a comprehensive analysis of the critical role of the tosyl group within the this compound molecule, detailing its chemical properties, synthetic applications, and impact on the efficacy of the resulting therapeutic agents. Through a combination of quantitative data, detailed experimental protocols, and visual diagrams, this document serves as an in-depth resource for researchers and professionals in drug development.
Core Components of this compound
The this compound molecule is comprised of three key functional moieties, each contributing to its overall utility:
-
Tosyl (Tos) Group: A p-toluenesulfonyl group that serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
-
PEG9 Linker: A nine-unit polyethylene (B3416737) glycol chain that provides water solubility, flexibility, and an optimal spatial arrangement for the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the terminal amine, allowing for controlled, sequential synthesis.
This guide will focus primarily on the pivotal role of the tosyl group in the reactivity and application of this versatile linker.
The Tosyl Group: A Powerful Tool for Bioconjugation
The tosyl group, derived from p-toluenesulfonic acid, is a cornerstone of modern organic synthesis. Its primary function in this compound is to activate the terminal hydroxyl group of the PEG linker, transforming it into a highly efficient leaving group for nucleophilic substitution reactions. This activation is crucial for the conjugation of the linker to a nucleophilic functional group, typically an amine or thiol, on a target protein ligand or an E3 ligase ligand.
Chemical Properties and Reactivity
The exceptional leaving group ability of the tosylate is attributed to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, proceeds with retention of configuration at the carbon bearing the hydroxyl group.
The activated tosylated PEG linker readily undergoes SN2 displacement with a wide range of nucleophiles, enabling the efficient formation of covalent bonds.
Data Presentation
The following tables summarize key quantitative data relevant to the application of PEGylated PROTACs, providing a comparative perspective on the impact of linker length and composition on degradation efficiency.
Table 1: Physicochemical Properties of Tos-PEG-Boc Linkers
| Property | Tos-PEG2-Boc | Tos-PEG3-Boc | Tos-PEG4-CH2-Boc | Tos-PEG6-CH2-Boc | This compound |
| Molecular Formula | C16H25NO6S | C18H29NO7S | C21H34O9S | C25H42O11S | C30H52O13S |
| Molecular Weight ( g/mol ) | 359.44 | 403.49 | 462.55 | 550.66 | 652.79 |
| Appearance | Solid | Liquid | Liquid | - | - |
| CAS Number | 192132-77-7 | 206265-94-3 | 169751-73-9 | 1530777-90-2 | 1345337-28-1 |
Data compiled from various chemical supplier databases.
Table 2: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG3 | 55 | 85 | MV4-11 | [1] |
| PEG4 | 20 | 95 | MV4-11 | [1] |
| PEG5 | 15 | >98 | MV4-11 | [1] |
| PEG6 | 30 | 92 | MV4-11 | [1] |
This table presents a synthesized comparison of BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the impact of linker length on degradation potency.[1]
Table 3: Ternary Complex Cooperativity of BRD4 PROTACs
| PROTAC | E3 Ligase | Bromodomain | Cooperativity (α) | Method | Reference |
| MZ1 | VHL | BRD4(2) | 26 | SPR | [2] |
| MZ1 | VHL | BRD2(2) | 15 | ITC | [2] |
Cooperativity (α) is a measure of the change in affinity for one protein when the other is already bound to the PROTAC. An α value greater than 1 indicates positive cooperativity, which is favorable for ternary complex formation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the construction of a PROTAC.
Protocol 1: Synthesis of Boc-NH-PEG9-OH
This protocol describes the synthesis of the precursor to this compound.
Materials:
-
Commercially available HO-PEG9-NH2
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve HO-PEG9-NH2 (1.0 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.5 equivalents).
-
Add (Boc)2O (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous NaHCO3, and then brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solution under reduced pressure to obtain Boc-NH-PEG9-OH.
-
Characterize the product by 1H NMR, 13C NMR, and MS to confirm its identity and purity.
Protocol 2: Synthesis of this compound (Tosylation of Boc-NH-PEG9-OH)
This protocol details the activation of the terminal hydroxyl group.
Materials:
-
Boc-NH-PEG9-OH (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Boc-NH-PEG9-OH (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours if necessary.[3]
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[3]
-
Purify the product by flash column chromatography if necessary.
-
Characterize the final product by 1H NMR, 13C NMR, and MS.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol outlines the conjugation of the linker to a nucleophilic ligand.
Materials:
-
This compound (from Protocol 2)
-
Amine- or thiol-containing ligand (e.g., E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine- or thiol-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to yield the Boc-protected PROTAC intermediate.
-
The Boc group can then be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the terminal amine for subsequent conjugation to the second ligand.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The tosyl group in this compound plays a strategically vital role, serving as a highly effective activating group that enables the efficient and controlled conjugation of the PEG linker to biological ligands. This activation is a critical step in the synthesis of PROTACs, where the precise assembly of the heterobifunctional molecule is essential for its therapeutic function. The combination of the reactive tosyl group, the solubilizing and flexible PEG9 linker, and the orthogonally protected amine makes this compound a powerful and versatile tool in the arsenal (B13267) of medicinal chemists and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to rationally design and synthesize novel protein degraders with enhanced potency, selectivity, and drug-like properties.
References
A Deep Dive into the Hydrophilic Nature of the PEG9 Spacer in Tos-PEG9-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the design and functionality of linker molecules are of paramount importance. These linkers not only connect the active components of a therapeutic agent but also significantly influence its overall physicochemical properties, including solubility, permeability, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone due to their inherent hydrophilicity, biocompatibility, and tunable nature.
This technical guide provides an in-depth exploration of the hydrophilic properties of the nine-unit polyethylene glycol (PEG9) spacer as incorporated in the bifunctional linker, Tos-PEG9-Boc. We will delve into the quantitative measures of its hydrophilicity, detailed experimental protocols for its characterization, and the functional implications for drug design and development.
The Molecular Architecture of this compound
This compound is a heterobifunctional linker featuring a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a discrete PEG9 spacer.
-
Tosyl Group: A good leaving group, facilitating nucleophilic substitution reactions for conjugation to various functional groups, such as hydroxyls.
-
PEG9 Spacer: A chain of nine repeating ethylene (B1197577) glycol units, which is the primary contributor to the molecule's hydrophilic character.
-
Boc-Protected Amine: A stable protecting group for the terminal amine, which can be deprotected under acidic conditions to allow for subsequent conjugation reactions.
The discrete length of the PEG9 spacer offers precise control over the distance between conjugated molecules and imparts specific solubility characteristics.
Quantifying the Hydrophilicity of the PEG9 Spacer
The hydrophilicity of a molecule is a critical determinant of its behavior in aqueous environments, impacting its solubility, aggregation propensity, and interaction with biological membranes. For the PEG9 spacer in this compound, its hydrophilic nature can be quantitatively assessed through several key parameters.
Water Solubility
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of the differential solubility of a compound in a biphasic system of a hydrophobic solvent (typically n-octanol) and a hydrophilic solvent (water). A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.
The calculated LogP (cLogP) for this compound provides a theoretical estimation of its hydrophilicity. Using computational models based on its chemical structure (SMILES: CCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)c1ccc(C)cc1) a cLogP value can be determined. It is important to note that this is a theoretical value and experimental determination is recommended for precise characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H57NO13S | - |
| Molecular Weight | 695.86 g/mol | - |
| SMILES | CCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)c1ccc(C)cc1 | - |
| Calculated LogP (cLogP) | Value to be calculated by user using appropriate software | Theoretical |
Experimental Protocols for Assessing Hydrophilicity
To empirically determine the hydrophilic properties of the PEG9 spacer in this compound or similar PEGylated linkers, several established experimental protocols can be employed.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This classic method directly measures the distribution of a compound between n-octanol and water.
Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the sample. A typical ratio is 1:1, but can be adjusted based on the expected LogP.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the compound to reach equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.
Caption: Workflow for Shake-Flask LogP Determination.
Hydrophilicity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can be used to qualitatively and sometimes quantitatively assess the hydrophilicity of a compound. In a reversed-phase system, more hydrophilic compounds have shorter retention times as they have a lower affinity for the nonpolar stationary phase.
Methodology:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of a polar solvent (e.g., water with 0.1% trifluoroacetic acid) and a less polar organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Procedure: Inject a solution of this compound onto the column. The retention time is recorded.
-
Interpretation: A shorter retention time relative to more hydrophobic reference compounds indicates greater hydrophilicity. For a more quantitative assessment, a calibration curve can be generated using a series of compounds with known LogP values.
Caption: RP-HPLC Workflow for Hydrophilicity Assessment.
Functional Implications of the PEG9 Spacer's Hydrophilicity in Drug Development
The hydrophilic nature of the PEG9 spacer in this compound has profound implications for the development of complex therapeutics like PROTACs and ADCs.
Enhancing Solubility and Preventing Aggregation
Many potent small molecule drugs and protein-targeting ligands are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate. The incorporation of a hydrophilic PEG9 spacer can significantly improve the overall solubility of the resulting conjugate, facilitating formulation and administration.[3]
Modulating Cell Permeability
While high hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of the PEG linker can adopt conformations that shield polar groups, aiding in cell entry. The optimal length of the PEG spacer is crucial; a PEG9 unit often provides a good balance between enhancing solubility and maintaining sufficient permeability for intracellular targets.
Improving Pharmacokinetics
PEGylation is a well-established strategy to extend the in-vivo half-life of therapeutics. The hydrophilic PEG chain creates a hydration shell around the molecule, which can:
-
Increase Hydrodynamic Radius: This reduces renal clearance, prolonging circulation time.
-
Mask from Immune System: The "stealth" effect of the PEG layer can reduce recognition by the reticuloendothelial system, decreasing clearance by phagocytic cells.[1]
Optimizing Ternary Complex Formation in PROTACs
In the context of PROTACs, the linker plays a critical role in enabling the formation of a productive ternary complex between the target protein and an E3 ligase. The flexibility and hydrophilicity of the PEG9 spacer can provide the necessary conformational freedom and favorable interactions to facilitate this crucial step in the protein degradation pathway.
Caption: Impact of PEG9 Hydrophilicity on Drug Development.
Conclusion
The hydrophilic properties of the PEG9 spacer are a central feature of the this compound linker, imparting significant advantages in the design and development of sophisticated therapeutics. Its ability to enhance aqueous solubility, modulate cell permeability, and improve pharmacokinetic profiles makes it an invaluable tool for overcoming the challenges associated with poorly soluble and rapidly cleared drug candidates. The quantitative assessment of its hydrophilicity, through both computational and experimental methods, provides crucial data for the rational design of next-generation therapies. As the fields of PROTACs, ADCs, and other targeted therapies continue to evolve, the strategic application of well-characterized, hydrophilic linkers like this compound will remain a key driver of innovation and success.
References
A Technical Guide to Tos-PEG9-Boc: Synthesis and Application of a Heterobifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, suppliers, and a detailed experimental protocol for the application of Tos-PEG9-Boc, a key heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Data and Supplier Information
This compound, with the CAS number 1345337-28-1, is a valuable tool in chemical biology and drug discovery.[1][2] Its structure features a tosyl (Tos) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This combination of functionalities allows for the sequential conjugation of two different molecular entities, making it an ideal linker for the synthesis of PROTACs.
| Property | Value |
| CAS Number | 1345337-28-1 |
| Molecular Formula | C₃₀H₅₂O₁₃S |
| Molecular Weight | 652.79 g/mol |
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Notable suppliers include:
-
BroadPharm
-
MedChemExpress
-
Ambeed
-
AxisPharm
Application in PROTAC Synthesis: An Experimental Protocol
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The following is a detailed experimental protocol for the solid-phase synthesis of a PROTAC utilizing this compound as a linker. This protocol is adapted from established methods for solid-phase PROTAC synthesis.
Materials:
-
Pre-loaded resin with the E3 ligase ligand (e.g., pomalidomide (B1683931) on Wang resin)
-
This compound
-
Target protein (Protein of Interest - POI) ligand with a suitable functional group for coupling (e.g., a primary amine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents:
-
For Boc deprotection: Trifluoroacetic acid (TFA)
-
For neutralization: Diisopropylethylamine (DIPEA)
-
For coupling: A suitable coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the E3 ligase ligand-loaded resin in DMF for 1-2 hours in the solid-phase synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x resin volume).
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the pre-loaded ligand, if applicable.
-
Wash the resin thoroughly with DCM (5 x resin volume) to remove residual TFA.
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3 x resin volume).
-
Wash the resin again with DCM (3 x resin volume) and then with DMF (3 x resin volume).
-
-
Linker Coupling (this compound):
-
Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the resin.
-
Add a base, such as DIPEA (4-5 equivalents), to the reaction mixture.
-
Shake the reaction vessel at room temperature for 12-24 hours. The tosyl group will react with the deprotected amine on the resin-bound E3 ligase ligand.
-
Wash the resin thoroughly with DMF (5 x resin volume) and DCM (5 x resin volume) to remove unreacted linker and reagents.
-
-
Boc Deprotection of the Linker:
-
Wash the resin with DCM (3 x resin volume).
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the newly attached linker, exposing a primary amine.
-
Wash the resin thoroughly with DCM (5 x resin volume).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3 x resin volume).
-
Wash the resin again with DCM (3 x resin volume) and then with DMF (3 x resin volume).
-
-
POI Ligand Coupling:
-
Dissolve the POI ligand (2-3 equivalents) and a coupling agent such as HATU (2-3 equivalents) in DMF.
-
Add the POI ligand/HATU solution to the resin.
-
Add DIPEA (4-5 equivalents) to the reaction mixture.
-
Shake the reaction vessel at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF (5 x resin volume) and DCM (5 x resin volume).
-
-
Cleavage and Purification:
-
Cleave the synthesized PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high concentration of TFA in DCM with scavengers like triisopropylsilane (B1312306) and water).
-
Precipitate the cleaved PROTAC in cold diethyl ether.
-
Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Visualizing the Workflow and a PROTAC's Mechanism of Action
To better illustrate the process and the resulting molecule's function, the following diagrams have been generated using the DOT language.
References
Safeguarding Your Research: A Technical Guide to the Safe Handling of Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling protocols for Tos-PEG9-Boc, a heterobifunctional PROTAC linker essential in the development of targeted protein degraders. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research. This document outlines the potential hazards, proper handling procedures, storage requirements, and emergency protocols associated with this compound.
Section 1: Compound Identification and Properties
This compound is a molecule with the catalog number T17140 and CAS number 1345337-28-1[1]. A clear understanding of its physical and chemical properties is the first step toward safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Catalog Number | T17140 | [1] |
| CAS Number | 1345337-28-1 | [1] |
| Physical State | To be determined from a full MSDS; typically a solid or oil for similar PEG compounds. | General Knowledge |
| Molecular Weight | To be determined from a full MSDS. | General Knowledge |
| Solubility | To be determined from a full MSDS. PEG compounds are generally soluble in organic solvents like DMSO and DMF.[2] | [2] |
| Stability | To be determined from a full MSDS. Store desiccated at -20°C for long-term stability.[2] | [2] |
Section 2: Hazard Identification and Safety Precautions
While a specific, detailed hazard profile for this compound is not publicly available, the general nature of PEGylated compounds and their reactive functional groups necessitates a cautious approach. PEG itself is generally considered biocompatible and low in toxicity[3]. However, the tosyl and Boc protecting groups, as well as the potential for unreacted starting materials, warrant careful handling.
Table 2: Hazard Summary and Recommended Precautions
| Hazard Category | Potential Hazard | Recommended Precautions |
| Eye Contact | May cause eye irritation. | Wear safety glasses or goggles. |
| Skin Contact | May cause skin irritation. | Wear nitrile gloves. |
| Inhalation | May be harmful if inhaled. | Work in a well-ventilated area or a fume hood. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. |
Section 3: Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the quality of this compound and ensuring a safe laboratory environment.
Receiving and Initial Handling
Caption: Workflow for receiving and storing this compound.
General Laboratory Handling
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn.
-
-
Weighing: If the compound is a solid, weigh it in a fume hood. For low-melting solids, which can be difficult to weigh accurately, it is recommended to make a stock solution[2].
-
Solution Preparation:
-
Use a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution[2].
-
When not in use, store the stock solution at -20°C under an inert gas like argon or nitrogen to prevent degradation[2].
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation[2].
-
Storage
-
Temperature: Upon receipt, store this compound desiccated at -20°C[2].
-
Inert Atmosphere: For long-term storage of stock solutions, capping with a septum and using a syringe for removal can minimize exposure to air and moisture[2].
Section 4: Emergency Procedures
A clear and practiced emergency response plan is crucial for mitigating any incidents involving this compound.
Spill Response
References
Storage and stability recommendations for Tos-PEG9-Boc
An In-depth Technical Guide to the Storage and Stability of Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides detailed recommendations for the storage, handling, and stability assessment of this compound, a heterobifunctional linker molecule. The information herein is compiled from data on analogous compounds and general principles of chemical stability for its constituent functional groups.
Introduction
This compound is a molecule comprised of three key functional components:
-
Tosyl (Tos) Group: A p-toluenesulfonate ester, which serves as an excellent leaving group in nucleophilic substitution reactions. Its reactivity is central to the conjugation applications of the molecule.[1][2]
-
Polyethylene (B3416737) Glycol (PEG) Linker: A nine-unit ethylene (B1197577) glycol chain (PEG9) that functions as a hydrophilic spacer. This PEG linker enhances the aqueous solubility of conjugates.[1][][4]
-
Boc Group: A tert-butyloxycarbonyl protecting group on a terminal amine. The Boc group is stable under many conditions but can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent reactions.[2][4]
Understanding the individual stability of these components is critical for maintaining the integrity and reactivity of the compound.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and ensure the long-term viability of this compound. The following recommendations are based on data from structurally similar PEG-based linkers.[5][6][7][8][9]
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Conditions | Duration (Inferred) |
| Solid/Powder | -20°C | Inert (Argon/N₂) | Protect from Light | Up to 3 years |
| In Solvent | -20°C | Inert (Argon/N₂) | Protect from Light | Up to 1 month |
| -80°C | Inert (Argon/N₂) | Protect from Light | Up to 6-12 months |
Stability Profile
The stability of this compound is influenced by environmental factors such as temperature, pH, moisture, and light. Degradation can occur at three primary locations within the molecule.
Table 2: Potential Degradation Pathways and Contributing Factors
| Functional Group | Degradation Pathway | Conditions Promoting Degradation |
| Tosyl Group | Nucleophilic Substitution | Presence of nucleophiles (e.g., water/moisture, amines, thiols). |
| Boc Group | Acid-Catalyzed Deprotection | Exposure to acidic conditions (e.g., acidic contaminants, solvents).[2][10] |
| PEG Backbone | Auto-oxidation | Exposure to oxygen, light, and elevated temperatures. |
Logical Flow of Stability Considerations
The following diagram illustrates the key factors affecting the stability of the compound.
Caption: Key factors influencing the degradation of this compound.
Experimental Protocols: Purity and Stability Assessment
Regular assessment of purity is crucial. Due to the lack of a strong UV chromophore in the PEG chain, High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) is a recommended analytical method.[11][12][13]
Protocol: Purity Assessment by HPLC-CAD
This protocol provides a general framework for developing a stability-indicating HPLC-CAD method for PEGylated molecules.
Objective: To separate and quantify this compound from potential degradants and impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
Materials:
-
Column: A C18 or PFP (Pentafluorophenyl) reversed-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm) is often suitable for PEG derivatives.[12]
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation temperature 35°C.
-
-
Elution Gradient:
-
A gradient elution is recommended to separate the main compound from more polar or less polar impurities.
-
Table 3: Example HPLC Gradient for Purity Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study using the HPLC-CAD method.
Caption: Workflow for assessing the stability of this compound.
By adhering to these storage and handling guidelines and employing robust analytical methods, researchers can ensure the quality and performance of this compound in their drug development and research applications.
References
- 1. precisepeg.com [precisepeg.com]
- 2. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-NH-PEG2-Tos | CAS:206265-94-3 | Biopharma PEG [biochempeg.com]
- 8. Tos-PEG2-Boc | TargetMol [targetmol.com]
- 9. Tos-PEG6-CH2-Boc | TargetMol [targetmol.com]
- 10. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 11. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
The Lynchpin of Bioconjugation: A Technical Guide to the Bifunctional Crosslinker Tos-PEG9-Boc
For Immediate Release
In the intricate landscape of modern drug development, the precise and stable linkage of molecular components is paramount. Tos-PEG9-Boc, a heterobifunctional crosslinker, has emerged as a critical tool for researchers and scientists, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core attributes, experimental applications, and underlying mechanisms of this compound, offering a comprehensive resource for professionals in drug discovery and bioconjugation.
At its core, this compound is an advanced chemical reagent engineered with two distinct reactive moieties at either end of a nine-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules. One terminus features a tosyl (Tos) group, a highly efficient leaving group that readily reacts with nucleophiles such as thiols and amines, forming stable covalent bonds. The other end is capped with a tert-butyloxycarbonyl (Boc) protecting group, which temporarily shields a primary amine. This Boc group can be selectively removed under mild acidic conditions, unveiling the amine for subsequent conjugation steps. This strategic design prevents unwanted side reactions and allows for the precise construction of complex biomolecular architectures.
Physicochemical Characteristics
The properties of the PEG spacer are integral to the functionality of this compound, enhancing the solubility and stability of the resulting conjugates. The following table summarizes the key physicochemical properties of a closely related compound, N-Boc-PEG9-alcohol, which provides a strong indication of the characteristics of this compound.
| Property | Value |
| Molecular Weight (MW) | 513.6 g/mol |
| Formula | C23H47NO11 |
| Purity | ≥97% |
| Solubility | Water, DMSO, DCM, DMF |
| Storage Condition | -20°C |
| Data presented for the analogous compound N-Boc-PEG9-alcohol, which shares the same PEG9 and Boc components.[1] |
Core Applications in Drug Development
The unique attributes of this compound make it an invaluable asset in the development of targeted therapeutics. The hydrophilic PEG9 chain not only improves the solubility of often hydrophobic drug payloads but can also enhance the pharmacokinetic profile of the final conjugate by reducing aggregation and immunogenicity.[2]
In the realm of Antibody-Drug Conjugates (ADCs) , this compound can be employed to link a potent cytotoxic agent to a monoclonal antibody. This targeted delivery system directs the therapeutic payload specifically to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.[2]
Perhaps one of the most significant applications of this compound is in the synthesis of PROTACs . These novel therapeutic agents utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker like this compound. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
The successful application of this compound hinges on precise and controlled experimental execution. Below are detailed methodologies for its use in a sequential bioconjugation reaction.
Protocol 1: Conjugation of the Tosyl Group to a Thiol-Containing Biomolecule
This protocol describes the reaction of the tosyl group of this compound with a free thiol group on a protein or peptide.
Materials:
-
Thiol-containing protein/peptide in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the biomolecule solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, remove the excess, unreacted this compound and solvent by size-exclusion chromatography or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC.
-
Protocol 2: Boc Deprotection to Expose the Amine Functionality
This protocol details the removal of the Boc protecting group from the PEG-conjugated biomolecule to reveal a primary amine for subsequent reactions.
Materials:
-
Boc-protected PEG-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Reaction vessel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add a solution of 20-50% TFA in DCM to the reaction mixture. If the biomolecule contains acid-sensitive groups, the addition of a scavenger like TIS (2.5-5% v/v) is recommended.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by LC-MS (typically complete within 1-2 hours).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (if required):
-
For subsequent reactions requiring a neutral pH, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the role and application of this compound, the following diagrams, generated using Graphviz, illustrate key processes.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for this compound.
References
The Crucial Role of Linkers in PROTACs: A Technical Guide to Tos-PEG9-Boc and Related Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules act as a bridge, connecting a target protein of interest (POI) with an E3 ubiquitin ligase.[2] This induced proximity hijacks the cell's natural ubiquitin-proteasome system (UPS), leading to the ubiquitination and subsequent degradation of the target protein.[1] A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a linker that covalently connects the two.[2] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3]
Among the various linker types, polyethylene (B3416737) glycol (PEG) chains have become a cornerstone of PROTAC design.[] PEG linkers, such as the Tos-PEG9-Boc variant, offer a unique combination of hydrophilicity, biocompatibility, and tunable length, which are essential for optimizing a PROTAC's performance.[5][6] This technical guide provides an in-depth exploration of PROTAC linkers, with a focus on PEG-based structures, their synthesis, and their impact on protein degradation, supported by quantitative data and detailed experimental protocols.
The Role and Structure of PEG-Based Linkers
The linker in a PROTAC is not merely a spacer; it actively participates in the formation of a stable and productive ternary complex.[3] Its length, flexibility, and chemical composition dictate the relative orientation of the POI and E3 ligase, which is crucial for efficient ubiquitin transfer.[]
This compound is a bifunctional linker that exemplifies the modular nature of PROTAC design. Its components serve specific roles in the synthesis of the final PROTAC molecule:
-
PEG9 : The core of the linker is a nine-unit polyethylene glycol chain. PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[] The length of the PEG chain is a critical parameter that must be optimized for each specific POI and E3 ligase pair to ensure the proper distance and orientation for ternary complex formation.[]
-
Tos (Tosyl group) : The tosyl group is an excellent leaving group, making this end of the linker reactive towards nucleophiles, such as an amine or hydroxyl group on one of the PROTAC's ligands (either for the POI or the E3 ligase).
-
Boc (tert-Butoxycarbonyl group) : The Boc group is a common acid-labile protecting group for amines. Its presence on the other end of the linker allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs leverage the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data for PROTACs with varying PEG linker lengths, illustrating the critical importance of linker optimization.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [5]
| PROTAC-Linker | DC50 (nM) | Dmax (%) |
| JQ1-VHL (PEG3) | 55 | 85 |
| JQ1-VHL (PEG4) | 20 | 95 |
| JQ1-VHL (PEG5) | 15 | >98 |
| JQ1-VHL (PEG6) | 30 | 92 |
Data synthesized from studies on BRD4-targeting PROTACs using JQ1 as the warhead and a VHL ligand.[5]
Table 2: Physicochemical and Pharmacokinetic Properties of BRD4-Targeting PROTACs [5]
| PROTAC-Linker | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| JQ1-VHL (PEG3) | 1.2 | 15 |
| JQ1-VHL (PEG4) | 0.8 | 10 |
| JQ1-VHL (PEG5) | 0.6 | 8 |
| JQ1-VHL (PEG6) | 0.4 | 5 |
Data illustrates the general trend of how increasing PEG linker length can affect permeability and bioavailability.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.
General Synthesis of a PROTAC using a PEG-based Linker
This protocol describes a general method for synthesizing a PROTAC using a linker like Tos-PEG9-NHBoc.
Materials:
-
POI ligand with a nucleophilic group (e.g., -OH or -NH2)
-
E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide (B1683931) derivative)
-
Tos-PEG9-NHBoc linker
-
Base (e.g., K2CO3, DIPEA)
-
Solvent (e.g., DMF, DMSO)
-
Acid for deprotection (e.g., TFA in DCM)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve the POI ligand (1.0 equivalent) and Tos-PEG9-NHBoc (1.1 equivalents) in an anhydrous solvent like DMF.
-
Add a base such as K2CO3 (2.0 equivalents).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by LC-MS.
-
Purify the resulting POI-PEG9-NHBoc intermediate by flash chromatography or preparative HPLC.
-
-
Step 2: Deprotection of the Boc Group
-
Dissolve the purified POI-PEG9-NHBoc intermediate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the crude POI-PEG9-NH2 intermediate.
-
-
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 equivalent) in an anhydrous solvent like DMF.
-
Add peptide coupling reagents such as HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the crude POI-PEG9-NH2 intermediate (1.2 equivalents) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR and HRMS.
-
Western Blotting for Protein Degradation Analysis
This is the most common method to quantify PROTAC-induced protein degradation.[7]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[5]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of the PROTAC to the wells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: For MTT, solubilize the formazan (B1609692) crystals and measure the absorbance. For CellTiter-Glo®, measure the luminescence.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
PROTAC Development and Evaluation Workflow
The development of a successful PROTAC is an iterative process that involves design, synthesis, and extensive biological evaluation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with PEG-based linkers like this compound offering significant advantages in terms of solubility and synthetic tractability. The optimization of linker length and composition is a critical step in achieving potent and selective protein degradation. This guide provides a foundational understanding and practical protocols for researchers in the field of targeted protein degradation. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase deepens, the rational, structure-guided design of linkers will continue to be a key driver of innovation in the development of next-generation PROTAC therapeutics.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. lifesensors.com [lifesensors.com]
Methodological & Application
Application Notes and Protocols for Tos-PEG9-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.[1][3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and offer facile modulation of linker length.[4] Tos-PEG9-Boc is a bifunctional PEG linker featuring a terminal tosyl group and a Boc-protected amine. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for the initial conjugation to a POI or E3 ligase ligand.[5] The Boc-protected amine provides a masked reactive handle for the subsequent attachment of the second ligand after deprotection. This application note provides a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker.
Signaling Pathway and Experimental Workflow
The overall mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to selectively degrade a target protein. The PROTAC molecule acts as a bridge, bringing the POI and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
The synthesis of a PROTAC using this compound typically follows a two-part experimental workflow. The first part involves the conjugation of the first ligand to the tosylated end of the PEG linker. The second part consists of the deprotection of the Boc group and the subsequent coupling of the second ligand.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the POI and E3 ligase ligands.
Part 1: Conjugation of Ligand 1 to this compound
This procedure describes the nucleophilic substitution of the tosyl group with an amine or hydroxyl functional group on the first ligand (Ligand 1).
Materials:
-
This compound
-
Ligand 1 (containing a primary amine, secondary amine, or phenol (B47542) group)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Standard glassware and stirring equipment
Procedure:
-
Dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 equivalents) or TEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 60 °C under a nitrogen or argon atmosphere.[6] The reaction time can range from 4 to 24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting materials is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand 1-PEG9-Boc) by flash column chromatography on silica (B1680970) gel.
Part 2: Boc Deprotection and Amide Coupling with Ligand 2
This part involves the removal of the Boc protecting group followed by the coupling of the exposed amine to a carboxylic acid-functionalized second ligand (Ligand 2).
Step 2a: Boc Deprotection
Materials:
-
Ligand 1-PEG9-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve Ligand 1-PEG9-Boc (1.0 equivalent) in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS until the complete removal of the Boc group is confirmed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine trifluoroacetate (B77799) salt can often be used directly in the next step after thorough drying.
Step 2b: Amide Coupling
Materials:
-
Ligand 1-PEG9-NH₂ (from Step 2a)
-
Ligand 2 (containing a carboxylic acid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Ligand 1-PEG9-NH₂ (as the TFA salt, 1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule directly from the reaction mixture by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Data Presentation
The following tables summarize representative quantitative data for the key steps in the PROTAC synthesis using this compound. Actual yields may vary depending on the specific ligands used.
Table 1: Reaction Conditions and Expected Yields for PROTAC Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Nucleophilic Substitution | Ligand 1, this compound, DIPEA | DMF | 60 | 4-24 | 60-80 |
| 2a | Boc Deprotection | Ligand 1-PEG9-Boc, TFA | DCM | Room Temp | 1-2 | >95 (crude) |
| 2b | Amide Coupling | Ligand 1-PEG9-NH₂, Ligand 2, HATU, DIPEA | DMF | Room Temp | 2-16 | 40-70 |
Table 2: Characterization Data for a Representative PROTAC
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of Ligand 1, Ligand 2, and the PEG linker. Integration should be consistent with the final structure. |
| ¹³C NMR | Resonances for all carbons in the final PROTAC molecule, including those from both ligands and the PEG linker. |
| HRMS (ESI) | Accurate mass measurement corresponding to the calculated molecular weight of the [M+H]⁺ or other appropriate adducts of the final PROTAC. |
Conclusion
The use of this compound provides a versatile and efficient method for the synthesis of PROTACs. The distinct reactivity of the tosyl and Boc-protected amine groups allows for a controlled, stepwise assembly of the final heterobifunctional molecule. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel PROTAC-based therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Tos-PEG9-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of Tos-PEG9-Boc to primary amines, a critical process in the development of advanced bioconjugates. The protocol details a two-stage strategy involving the initial conjugation of the tosylated PEG linker to a primary amine, followed by the deprotection of the Boc group to reveal a terminal amine for subsequent modifications. This methodology is instrumental in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
The this compound linker is a heterobifunctional reagent. The tosyl (Tos) group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines under mild conditions. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces immunogenicity, and provides a flexible linker arm.[1][2][3] The tert-butyloxycarbonyl (Boc) group protects a terminal amine, which can be selectively removed under acidic conditions, allowing for a controlled, stepwise assembly of bioconjugates.[2][4][5][6]
Summary of Quantitative Data
Successful conjugation and subsequent deprotection are contingent upon carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.
Table 1: Recommended Reaction Conditions for this compound Conjugation to Primary Amines
| Parameter | Value | Notes |
| Molar Excess of this compound | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization. |
| Reaction pH | 8.0 - 9.5 | A basic pH is required to ensure the primary amine is sufficiently nucleophilic. |
| Compatible Buffers | Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris). |
| Reaction Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate but may affect the stability of the target molecule. |
| Reaction Time | 4 - 24 hours | Progress should be monitored by LC-MS or HPLC to determine completion. |
| Solvent | Aqueous buffer with up to 10-20% co-solvent (e.g., DMSO, DMF) | Co-solvent can be used to dissolve the PEG reagent before addition to the aqueous reaction mixture. |
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | |
| TFA Concentration | 20 - 50% (v/v) in Dichloromethane (DCM) | Higher concentrations lead to faster deprotection. |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically started at 0°C and allowed to warm to room temperature.[7] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS to determine completion.[7] |
| Scavengers | Triisopropylsilane (TIS) or Water (2.5-5%) | Used to quench the reactive tert-butyl cation formed during deprotection.[8] |
Experimental Protocols
This section details the step-by-step methodologies for the conjugation, purification, and deprotection processes.
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the reaction of the this compound with the primary amine of a target molecule (e.g., protein, peptide, or small molecule).
Materials:
-
Target molecule with a primary amine
-
This compound
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC, IEX, or HIC columns)
Procedure:
-
Preparation of Target Molecule: Dissolve the amine-containing target molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Preparation of PEG Reagent: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the target molecule solution. Ensure the volume of the organic co-solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature with gentle stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins) to determine the extent of conjugation.
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 30-60 minutes to consume any unreacted this compound.
-
Purification: Purify the PEGylated conjugate using a suitable chromatography method to remove unreacted PEG linker and target molecule.
-
Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker.[][10]
-
Ion Exchange Chromatography (IEX): Can separate molecules based on charge. PEGylation may shield surface charges, altering the elution profile.[][10]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate molecules with different degrees of PEGylation.[][11]
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free amine.[8]
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-protected PEG-conjugate in anhydrous DCM.
-
Deprotection Reaction: Prepare a deprotection cocktail (e.g., 50% TFA in DCM with 2.5% TIS). Add the deprotection cocktail to the dissolved conjugate.
-
Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7]
-
Monitoring: Monitor the reaction's completion by LC-MS or TLC.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge to pellet the product and discard the supernatant.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavenger.
-
Dry the final deprotected conjugate under vacuum.
-
Visualizations
References
- 1. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on Tos-PEG9-Boc. The tosyl group serves as an excellent leaving group, readily displaced by a variety of nucleophiles. The Boc-protected amine allows for subsequent deprotection and further functionalization, making this reagent a versatile building block in bioconjugation, drug delivery, and materials science.
Overview of Nucleophilic Substitution on this compound
The terminal tosyl group of this compound is susceptible to nucleophilic attack, proceeding via an S(_N)2 mechanism. This allows for the introduction of various functional groups, such as primary amines, thiols, and azides. The general reaction scheme is depicted below. The choice of nucleophile, solvent, base, and reaction temperature is critical for achieving high yields and purity.
A general workflow for a nucleophilic substitution reaction with this compound followed by purification and characterization is outlined below.
Caption: General workflow for nucleophilic substitution.
Reaction with Amine Nucleophiles
Primary and secondary amines can displace the tosylate group to form the corresponding amine-functionalized PEG derivative. The reaction is typically carried out in a polar aprotic solvent.
Reaction Pathway:
Caption: Amine substitution reaction pathway.
Quantitative Data
| Parameter | Condition | Notes |
| Nucleophile | Primary or Secondary Amine | 1.1 - 2.0 equivalents |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are preferred for S(_N)2 reactions[1]. |
| Base | K(_2)CO(_3), Et(_3)N, or excess amine | To neutralize the p-toluenesulfonic acid byproduct[1]. |
| Temperature | Room Temperature to 60°C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 80 - 95% | Dependent on the nucleophilicity of the amine. |
Experimental Protocol: Synthesis of a Secondary Amine-PEG9-Boc Derivative
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the primary amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 40°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 16 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated aqueous NaHCO(_3) solution, followed by brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired product.
Reaction with Thiol Nucleophiles
Thiols or their corresponding thiolates are excellent nucleophiles for the displacement of tosylates, leading to the formation of a stable thioether linkage.
Quantitative Data
| Parameter | Condition | Notes |
| Nucleophile | R-SH (Thiol) or NaSH | 1.1 - 1.5 equivalents |
| Solvent | DMF, Water | The choice of solvent depends on the solubility of the thiol[2]. |
| Base | K(_2)CO(_3), NaH | To deprotonate the thiol to the more nucleophilic thiolate. |
| Temperature | Room Temperature | Reactions with thiols are generally rapid. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS. |
| Typical Yield | > 90% | Thiols are highly efficient nucleophiles for this transformation[3][4][5]. |
Experimental Protocol: Synthesis of a Thioether-PEG9-Boc Derivative
-
Dissolve the thiol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction with Azide (B81097) Nucleophiles
The introduction of an azide group is a common strategy to install a "clickable" functionality for subsequent copper-catalyzed or copper-free cycloaddition reactions.
Reaction Pathway:
Caption: Azide substitution reaction pathway.
Quantitative Data
| Parameter | Condition | Notes |
| Nucleophile | Sodium Azide (NaN(_3)) | 1.5 - 5.0 equivalents[6]. |
| Solvent | DMF, PEG-400 | DMF is a common solvent for this reaction[7]. PEG-400 can be used as an environmentally friendly alternative[8][9]. |
| Base | Not required | |
| Temperature | Room Temperature to 70°C | Higher temperatures accelerate the reaction but may risk partial deprotection of the Boc group[10]. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | > 95% | The azide substitution is generally a high-yielding reaction[6]. |
Experimental Protocol: Synthesis of N(_3)-PEG9-Boc
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (2.0 eq).
-
Heat the reaction mixture to 60°C and stir under a nitrogen atmosphere.[7]
-
Monitor the reaction progress by TLC (the product is typically more polar than the starting material).
-
After 16 hours, cool the reaction to room temperature.[6]
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by column chromatography is typically not required for this high-yielding reaction, but can be performed if necessary.
Stability of the Boc Protecting Group
The Boc (tert-butyloxycarbonyl) group is stable to the basic and nucleophilic conditions described in these protocols. However, it is sensitive to acidic conditions. Care should be taken during workup to avoid prolonged exposure to acidic environments. Notably, at elevated temperatures (e.g., >80°C) in DMF, there is a risk of partial Boc deprotection, which can be catalyzed by trace amounts of acid formed from DMF hydrolysis.[10]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium azide is highly toxic and can form explosive metal azides.[11][12] Avoid contact with heavy metals and acids. Consult safety data sheets (SDS) for all reagents before use.
-
Handle all organic solvents with care and avoid sources of ignition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
Application Notes and Protocols for the Boc Deprotection of Tos-PEG9-Boc with Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly with polyethylene (B3416737) glycol (PEG) linkers.[1][2][3] Its stability in various conditions and its straightforward removal under acidic conditions make it ideal for the multi-step synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Tos-PEG9-Boc is a heterobifunctional linker featuring a tosyl group at one end and a Boc-protected amine at the other, separated by a 9-unit PEG chain.
This document provides detailed protocols and application notes for the efficient removal of the Boc group from this compound using trifluoroacetic acid (TFA), a common and effective reagent for this transformation.[3][4]
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds in several steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[3][5][6]
-
Formation of a Tert-butyl Cation: This protonation makes the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[5][6]
-
Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture, yielding the amine as its trifluoroacetate (B77799) salt.[5]
It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as it generates carbon dioxide gas.[5] The tert-butyl cation can potentially cause side reactions by alkylating electron-rich functional groups, though this is a greater concern in peptide synthesis with sensitive residues like tryptophan or methionine.[3]
Caption: Mechanism of TFA-mediated Boc deprotection.
Quantitative Data Summary
The efficiency of Boc deprotection is dependent on several factors, including TFA concentration, solvent, temperature, and reaction time. The following tables provide typical reaction conditions and troubleshooting guidelines.
Table 1: Typical Reaction Conditions for TFA-Mediated Boc Deprotection of PEG Linkers [1][4]
| Parameter | Condition | Notes |
| TFA Concentration | 20-50% (v/v) | Higher concentrations can lead to faster reactions. |
| Solvent | Dichloromethane (B109758) (DCM) | Ensures good solubility for the PEGylated compound.[4] |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and then allowed to warm to room temperature.[4] |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress by TLC or LC-MS.[4][7] |
| Substrate Conc. | 0.1 - 0.2 M | A common concentration range for efficient reaction.[4] |
Table 2: Troubleshooting Guide for Boc Deprotection
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase TFA concentration (e.g., from 20% to 50%).[4] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress. Allow the reaction to run at room temperature for a longer period.[4] | |
| Steric hindrance from the PEG chain. | Increase reaction time or consider a stronger acid system like 4M HCl in dioxane if TFA fails.[4] | |
| Side Product Formation | Alkylation by tert-butyl cation. | For highly sensitive substrates, add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[3][4] |
| Product is an Oil/Gummy Solid | TFA salts can be hygroscopic or non-crystalline. | Co-evaporate with toluene (B28343) to remove residual TFA.[4] Precipitate the product from a minimal amount of DCM by adding cold diethyl ether.[3] |
Experimental Protocols
A. Protocol for Boc Deprotection of this compound
This protocol describes the deprotection of the Boc group in a solution of TFA and dichloromethane (DCM).
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
Toluene
-
Diethyl ether, cold
Procedure:
-
In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M under a nitrogen or argon atmosphere.[4]
-
Cool the solution to 0°C using an ice bath.[4]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, to make a 20% TFA solution, add 2 mL of TFA to 8 mL of the substrate solution in DCM.
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 1-2 hours).[4][7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
To remove residual traces of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[4] The resulting product is the Tos-PEG9-NH3+TFA- salt, which can often be used directly in subsequent steps.
B. Protocol for Neutralization to Obtain the Free Amine
If the free amine is required, the TFA salt must be neutralized.
Materials and Reagents:
-
Tos-PEG9-NH3+TFA- salt
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
Procedure:
-
Dissolve the crude TFA salt residue in an organic solvent such as DCM or ethyl acetate.[7]
-
Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[4][7] Caution: CO2 evolution will occur, so vent the funnel frequently.
-
Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Separate the organic layer and wash it with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected free amine (Tos-PEG9-NH2).[7]
Experimental Workflow
Caption: Workflow for Boc deprotection of this compound.
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that is highly volatile. Always handle TFA in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Pressure Buildup: The deprotection reaction releases carbon dioxide gas, which can cause pressure to build up in a closed system.[5] Ensure the reaction vessel is not sealed. During the neutralization workup with sodium bicarbonate, be sure to vent the separatory funnel frequently to release the generated CO2.
-
Solvents: Dichloromethane is a volatile organic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
Application of Tos-PEG9-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2][3][4][5][6] The heterobifunctional linker, Tos-PEG9-Boc, offers a versatile platform for ADC construction, featuring a tosyl group for antibody conjugation and a Boc-protected amine for payload attachment.
This document provides detailed application notes and protocols for the utilization of the this compound linker in the development of ADCs. It covers the principles of conjugation, step-by-step experimental procedures, and methods for characterization and evaluation of the resulting ADC.
Principle of this compound in ADC Synthesis
The synthesis of an ADC using this compound is a multi-step process that leverages the orthogonal reactivity of its terminal functional groups. The tosyl group serves as a good leaving group for nucleophilic substitution, enabling covalent attachment to nucleophilic residues on the antibody, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine.[7] The tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG linker masks a primary amine. Following conjugation to the antibody, the Boc group can be removed under acidic conditions to reveal the amine, which is then available for conjugation to a cytotoxic payload. This sequential approach allows for a controlled and stepwise assembly of the ADC.
Experimental Protocols
Protocol 1: Conjugation of this compound to the Antibody
This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0-8.5
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Amicon Ultra centrifugal filter units (or equivalent) for buffer exchange
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by SEC using an appropriate column and mobile phase (e.g., PBS, pH 7.4).
-
Alternatively, perform buffer exchange using centrifugal filter units.
-
Pool the fractions containing the conjugated antibody.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or UV-Vis at 280 nm).
-
Characterize the extent of linker conjugation using techniques such as MALDI-TOF mass spectrometry or by determining the Linker-to-Antibody Ratio (LAR).
-
Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.
Materials:
-
Boc-protected Antibody-Linker conjugate
-
Anhydrous Dichloromethane (DCM) or a compatible organic co-solvent
-
Trifluoroacetic Acid (TFA)
-
Neutralization Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Amicon Ultra centrifugal filter units
Procedure:
-
Lyophilization (Optional):
-
For reactions requiring anhydrous conditions, lyophilize the purified antibody-linker conjugate.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in a minimal amount of a suitable organic solvent (e.g., a mixture of aqueous buffer and a co-solvent like DMSO or DMF to maintain solubility).
-
Add TFA to a final concentration of 20-50% (v/v). The optimal concentration and reaction time should be determined for each specific conjugate.
-
Incubate the reaction at room temperature for 30-60 minutes, monitoring the progress by LC-MS if possible.
-
-
Neutralization and Purification:
-
Neutralize the reaction by adding Neutralization Buffer.
-
Immediately purify the deprotected antibody-linker conjugate by buffer exchange using centrifugal filter units to remove TFA and byproducts.
-
Protocol 3: Preparation of Activated Payload and Conjugation to the Antibody-Linker
This protocol describes the activation of a payload containing a carboxylic acid and its subsequent conjugation to the deprotected antibody-linker.
Materials:
-
Cytotoxic Payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMSO or DMF
-
Deprotected Antibody-Linker conjugate in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris or glycine)
-
Purification column (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Payload Activation:
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the activated payload solution to the deprotected antibody-linker conjugate.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
-
Purification:
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectroscopy: This is a simple method that relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[2][3][6][11][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times. The relative peak areas can be used to calculate the average DAR and assess the distribution of drug-loaded species.[9][10][11][13][14]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains after reduction), allowing for a precise determination of the number of conjugated drug molecules.
In Vitro and In Vivo Evaluation
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the ADC's potency in killing cancer cells that express the target antigen.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control.
-
Add the diluted ADC or control to the cells and incubate for 72-96 hours.[4]
-
-
Cell Viability Assessment:
-
Data Analysis:
In Vivo Efficacy Studies
The antitumor activity of the ADC should be evaluated in relevant animal models, such as xenograft models where human cancer cells are implanted in immunocompromised mice.[1][18][19] Key parameters to assess include tumor growth inhibition and overall survival.
Data Presentation
The following tables provide representative quantitative data for ADCs utilizing PEG linkers. Note that this data is not specific to the this compound linker but is illustrative of the performance that can be expected from PEGylated ADCs.
Table 1: In Vitro Cytotoxicity of a Representative HER2-Targeting ADC with a PEG Linker and MMAE Payload
| Cell Line | Target Expression | IC50 (nM)[1] |
| NCI-N87 | HER2-positive | 4.94 |
| BT-474 | HER2-positive | 2.48 |
| MCF-7 | HER2-low | >1000 |
| PC-3 | HER2-negative | >1000 |
Table 2: Pharmacokinetic Parameters of a Representative PEGylated ADC in Mice
| ADC Construct | Half-life (t½)[1] | Clearance Rate[20] |
| Non-PEGylated ADC | 19.6 min | Increased |
| ADC with 4 kDa PEG | 49.2 min | Decreased |
| ADC with 10 kDa PEG | 219.0 min | Significantly Decreased |
Table 3: In Vivo Efficacy of a Representative MMAE-Payload ADC with a PEG Linker in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| Unconjugated Antibody | 5 mg/kg | Moderate |
| Non-PEGylated ADC | 5 mg/kg | Significant |
| PEGylated ADC | 5 mg/kg | Pronounced |
Visualizations
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for PEGylation of Peptides and Proteins Using Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and the Role of Tos-PEG9-Boc
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins.[][2] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved solubility, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.[][2][3][4]
The choice of the PEG linker is crucial for a successful PEGylation strategy. This compound is a discrete (monodisperse) PEG linker, meaning it has a defined molecular weight and structure. The use of monodisperse PEGs is advantageous as it leads to the formation of homogeneous PEGylated products, which simplifies purification and characterization, and is beneficial for regulatory approval.[5]
This compound is a heterobifunctional linker. The tosyl (Tos) group is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines, such as the N-terminal amine or the side-chain amine of lysine (B10760008) residues on peptides and proteins. The tert-butyloxycarbonyl (Boc) group is a common protecting group for an amine. This dual functionality allows for a two-step conjugation strategy if needed, where the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for subsequent modifications. This document will focus on the initial PEGylation step involving the tosyl group.
Key Advantages of Using this compound
-
Monodispersity: Ensures the production of a single, well-defined PEGylated product rather than a mixture of different PEG chain lengths.[5]
-
Controlled Reactivity: The tosyl group provides specific reactivity towards primary amines under controlled pH conditions.[6]
-
Hydrophilicity: The PEG9 spacer enhances the aqueous solubility of the target peptide or protein.
-
Biocompatibility: PEG is a non-toxic and non-immunogenic polymer widely approved for pharmaceutical applications.[]
Reaction Mechanism
The PEGylation of a peptide or protein with this compound proceeds via a nucleophilic substitution reaction. The primary amine group (from a lysine residue or the N-terminus) of the biomolecule acts as a nucleophile, attacking the carbon atom to which the tosyl group is attached. The tosylate anion, a very stable leaving group, is displaced, forming a stable secondary amine linkage between the PEG linker and the biomolecule.
Experimental Protocols
Protocol 1: PEGylation of a Model Peptide
This protocol describes the PEGylation of a model peptide containing a single lysine residue.
Materials:
-
Model Peptide (e.g., a synthetic peptide with a single lysine, >95% purity)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: LC-MS system
Procedure:
-
Peptide Dissolution: Dissolve the model peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
PEGylation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Collect fractions corresponding to the mono-PEGylated peptide.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the PEGylated peptide using LC-MS. The expected mass will be the mass of the peptide plus the mass of the PEG9-Boc moiety minus the mass of a proton.
-
Quantify the purified PEGylated peptide using UV-Vis spectrophotometry at 280 nm (if the peptide contains tryptophan or tyrosine residues) or by a colorimetric assay (e.g., BCA assay).
-
Protocol 2: PEGylation of a Model Protein
This protocol outlines the PEGylation of a model protein, such as Lysozyme (B549824).
Materials:
-
Model Protein (e.g., Lysozyme, >95% purity)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.0
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)
-
Analytical Instruments: SDS-PAGE, LC-MS
Procedure:
-
Protein Solution Preparation: Prepare a 2-10 mg/mL solution of the model protein in the Reaction Buffer.
-
PEG Reagent Preparation: Dissolve a 10- to 20-fold molar excess of this compound in the Reaction Buffer. A small amount of a co-solvent like DMSO may be used if solubility is an issue.
-
PEGylation Reaction:
-
Slowly add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction at 4°C for 6-24 hours. Monitor the reaction by analyzing aliquots using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 100 mM to quench the reaction. Incubate for 1 hour at 4°C.
-
Purification:
-
Remove unreacted PEG and quenching reagents, and separate PEGylated protein species using SEC or IEX.[][8]
-
For SEC, use a column with a suitable molecular weight cutoff to separate the higher molecular weight PEGylated protein from the unreacted protein.
-
For IEX, the change in surface charge upon PEGylation can be exploited to separate different PEGylated species.[]
-
-
Characterization:
-
Analyze the purified fractions by SDS-PAGE to assess the degree of PEGylation and purity.
-
Use LC-MS to confirm the mass of the PEGylated protein.
-
Data Presentation
Table 1: Hypothetical PEGylation Reaction Efficiency and Product Purity
| Biomolecule | Molar Ratio (PEG:Biomolecule) | Reaction Time (h) | Conversion to Mono-PEGylated Product (%) | Final Purity after Purification (%) |
| Model Peptide | 5:1 | 6 | 75 | >98 |
| Model Peptide | 10:1 | 6 | 90 | >98 |
| Model Protein | 10:1 | 12 | 60 | >95 |
| Model Protein | 20:1 | 12 | 85 | >95 |
Table 2: Characterization of PEGylated Products by Mass Spectrometry
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Model Peptide | 2500.0 | 2500.2 |
| Mono-PEGylated Peptide | 3013.6 | 3013.8 |
| Model Protein | 14300.0 | 14300.5 |
| Mono-PEGylated Protein | 14813.6 | 14814.1 |
Note: The mass of the PEG9-Boc moiety is approximately 513.6 Da.
Visualizations
Caption: Experimental workflow for the PEGylation of peptides and proteins.
Caption: Nucleophilic substitution mechanism of this compound with an amine.
Caption: How PEGylation improves the pharmacokinetic properties of therapeutic biomolecules.
References
- 2. bachem.com [bachem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tos-PEG9-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the use of functionalized linkers is paramount for achieving desired molecular architectures and properties. Tos-PEG9-Boc is a heterobifunctional linker featuring a tosyl (Tos) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities makes it a versatile tool in solid-phase peptide synthesis (SPPS), particularly in the context of Boc-based strategies.
The PEG component enhances the solubility and reduces aggregation of the growing peptide chain, which is especially beneficial for hydrophobic or long peptide sequences.[1] The Boc protecting group allows for the controlled, stepwise elongation of the peptide chain from the N-terminus, a hallmark of Boc-SPPS.[2][3][4] The tosyl group, being an excellent leaving group, provides a reactive site for subsequent conjugation or cyclization strategies post-synthesis.[5][6]
These application notes provide a comprehensive overview of the use of a resin functionalized with a this compound linker in Boc-based solid-phase peptide synthesis. Detailed protocols, expected outcomes, and key considerations are outlined to guide researchers in leveraging this linker for their synthetic needs.
Principle of Application
The core application of a resin functionalized with a this compound linker in SPPS follows the well-established Boc-based strategy. The synthesis initiates with the deprotection of the terminal Boc group on the PEG linker to reveal a free amine. The first Boc-protected amino acid is then coupled to this amine. The cycle of Boc deprotection and coupling of the subsequent amino acid is repeated until the desired peptide sequence is assembled. The tosyl group on the linker remains intact throughout the synthesis and can be utilized for post-synthetic modifications. The final peptide is cleaved from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups.[7][8]
Data Presentation
While specific quantitative data for the this compound linker is not extensively available in peer-reviewed literature, the following tables summarize typical quantitative parameters observed in Boc-based SPPS, which can serve as a reference for process optimization.
Table 1: Typical Coupling Efficiencies in Boc-SPPS
| Amino Acid Position | Coupling Reagent | Reaction Time (min) | Typical Coupling Efficiency (%) |
| Non-hindered residues | DIC/HOBt or HBTU/DIEA | 30 - 60 | > 99 |
| Hindered residues (e.g., Val, Ile) | DIC/HOBt or HBTU/DIEA | 60 - 120 | 98 - 99 |
| Proline | DIC/HOBt or HBTU/DIEA | 30 - 60 | > 99 |
Note: Coupling efficiency can be monitored qualitatively using the Kaiser test or quantitatively by spectrophotometric methods. Incomplete couplings may require a second coupling step.[9]
Table 2: General Parameters for Boc-SPPS Deprotection and Cleavage
| Step | Reagent | Concentration | Reaction Time | Typical Yield (%) |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 20 - 30 min | > 99 |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | 2 x 2 min | > 99 |
| Final Cleavage (with Tosyl group removal) | Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole) | - | 1 - 2 hours at 0°C | 70 - 90 |
| Alternative Final Cleavage | Trifluoromethanesulfonic acid (TFMSA) with scavenger | - | 1 - 2 hours at 0°C | 60 - 85 |
Note: Cleavage yields are highly sequence-dependent and can be influenced by the presence of sensitive residues and the efficiency of scavenger cocktails.[2][7]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis using a this compound Functionalized Resin (Boc-Strategy)
This protocol outlines the manual synthesis of a peptide on a solid support functionalized with a this compound linker.
Materials:
-
This compound functionalized resin (e.g., on polystyrene)
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel with a filter
Procedure:
-
Resin Swelling:
-
Place the desired amount of this compound resin in the synthesis vessel.
-
Add DCM to swell the resin for 30 minutes, then drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
-
In a separate vessel, dissolve DCC (3 eq.) in DCM.
-
Add the amino acid/HOBt solution to the resin, followed by the DCC solution. Alternatively, use a pre-activated solution of HBTU (3 eq.) and DIEA (6 eq.) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or perform a second coupling.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Boc Deprotection:
-
After the final amino acid has been coupled, perform a final Boc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (B129727) (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage of the Peptide from the Resin and Removal of Protecting Groups
This protocol describes the final cleavage step to release the synthesized peptide.
CAUTION: Anhydrous HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% anisole)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation for Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
-
Peptide Precipitation and Isolation:
-
Wash the remaining resin with a small amount of TFA to dissolve the cleaved peptide.
-
Transfer the TFA solution to a centrifuge tube.
-
Add cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Workflow for Solid-Phase Peptide Synthesis using this compound Resin
Caption: General workflow for Boc-SPPS using a this compound functionalized resin.
Logical Relationship of this compound Components
Caption: Functional components of the this compound linker and their roles.
References
- 1. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 6. Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: application of PEGylated peptides in biochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Labeling Molecules with Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental workflow for the covalent labeling of amine-containing molecules with the heterobifunctional linker, Tos-PEG9-Boc. This linker features a tosyl (Tos) group, which serves as an excellent leaving group for nucleophilic substitution by a primary amine on the target molecule. The polyethylene (B3416737) glycol (PEG) spacer, composed of nine ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugate.[1][2] The other end of the linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected in a subsequent step to allow for further conjugation, making this a valuable tool in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3]
The workflow is divided into two main stages: the labeling of the target molecule via nucleophilic substitution of the tosyl group, and the subsequent deprotection of the Boc group to reveal a terminal amine for further functionalization. This two-step process allows for a controlled, stepwise synthesis of complex bioconjugates.
Data Presentation
The success of the labeling and deprotection reactions is dependent on carefully controlled parameters. The following tables summarize the key quantitative data for each major stage of the process.
Table 1: Recommended Reaction Conditions for Labeling with this compound
| Parameter | Value | Notes |
| Reactants | ||
| Target Molecule with Primary Amine | 1 equivalent | Must be soluble in the reaction solvent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the PEG linker can drive the reaction to completion. |
| Solvent | ||
| Anhydrous Acetonitrile (B52724) or DMF | 10-20 mL per gram of target molecule | Ensure solvent is dry to prevent hydrolysis of the tosyl group. |
| Base | ||
| Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) | 2 - 3 equivalents | Acts as a scavenger for the p-toluenesulfonic acid byproduct. |
| Reaction Conditions | ||
| Temperature | 60-80 °C | Elevated temperature is typically required for the displacement of the tosyl group.[4] |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen.[4] |
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Reactant | ||
| Boc-PEG9-labeled Molecule | 1 equivalent | Must be soluble in the reaction solvent. |
| Reagent | ||
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in Dichloromethane (DCM) | A common and effective reagent for Boc deprotection.[6] |
| Scavenger (Optional) | ||
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% (v/v) | Used to prevent side reactions from the tert-butyl cation generated during deprotection. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature.[6] |
| Reaction Time | 1 - 3 hours | Monitor reaction progress by TLC or LC-MS.[6] |
| Work-up | ||
| Neutralization | Saturated Sodium Bicarbonate Solution | To neutralize the excess TFA.[6] |
Experimental Protocols
Protocol 1: Labeling of an Amine-Containing Molecule with this compound
This protocol describes the covalent attachment of the this compound linker to a molecule containing a primary amine.
Materials:
-
Target molecule with a primary amine
-
This compound
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies or Liquid chromatography-mass spectrometry (LC-MS) instrumentation
-
Rotary evaporator
-
Purification system (e.g., flash chromatography, preparative HPLC)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine-containing target molecule (1 equivalent) in anhydrous acetonitrile or DMF.[4]
-
Addition of Reagents: To the stirred solution, add triethylamine or DIPEA (2-3 equivalents). Subsequently, add this compound (1.1-1.5 equivalents).
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 60-80 °C using a heating mantle or oil bath.[4]
-
Monitoring: Stir the reaction at this temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material (amine-containing molecule) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to isolate the Boc-PEG9-labeled molecule. The choice of purification method will depend on the properties of the target molecule.
Protocol 2: Boc Deprotection of the PEGylated Molecule
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-PEG9-labeled molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Dissolution: Dissolve the Boc-PEG9-labeled molecule in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation, add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG9-labeled molecule.
-
Purification: Further purification can be achieved using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any remaining impurities and byproducts.[7]
Mandatory Visualization
Caption: Experimental workflow for labeling with this compound.
Caption: Chemical pathways for labeling and deprotection.
References
Application Notes and Protocols for Tos-PEG9-Boc Linker in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tos-PEG9-Boc linker is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative designed for the development of advanced targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a tosyl (Tos) group at one terminus, a nine-unit PEG chain, and a tert-butyloxycarbonyl (Boc) protected amine at the other end.
The key attributes of the this compound linker include:
-
Tosylate Group: An excellent leaving group that facilitates covalent conjugation with nucleophiles like amines and thiols present on drug molecules or targeting ligands.[]
-
PEG9 Spacer: A hydrophilic chain of nine ethylene (B1197577) glycol units that enhances the solubility and stability of the resulting conjugate.[2][3] This PEG spacer can also improve the pharmacokinetic profile of the therapeutic by increasing its hydrodynamic radius, leading to a longer plasma half-life.[4]
-
Boc-Protected Amine: A terminal amine group protected by an acid-labile Boc group. This allows for a sequential conjugation strategy, where the Boc group can be removed under mild acidic conditions to reveal a primary amine for subsequent modification.[2][5]
These features enable precise control over the synthesis of complex bioconjugates, making the this compound linker a valuable tool in the design of targeted therapies with improved efficacy and safety profiles.[6]
Data Presentation
The length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of an antibody-drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) of ADCs [4]
| Linker Length Category | Representative PEG Lengths | Key PK Parameter | General Outcome |
| Short | PEG2, PEG4 | Clearance | Faster clearance, shorter half-life.[2] |
| Intermediate | PEG8, PEG12 | Clearance, Exposure | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[4] |
| Long | PEG24, 4kDa, 10kDa | Half-life, Exposure | Significantly prolonged half-life and increased exposure.[2][4] |
Table 2: In Vitro Performance Comparison of ADCs with Varying PEG Linker Lengths [3][7]
| Parameter | Short PEGs (e.g., PEG4) | Intermediate PEGs (e.g., PEG8, PEG12) | Long PEGs (e.g., PEG24, 4kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading may be observed. | Often show higher drug loading efficiencies. | Can lead to lower drug loading. | Intermediate PEG lengths can facilitate higher DAR. |
| In Vitro Cytotoxicity | Generally maintains high potency. | May have a moderate impact on potency. | Can lead to a more substantial reduction in cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target.[3][7] |
| Aggregate Formation | Higher potential for aggregation with hydrophobic payloads. | Reduced aggregation compared to shorter PEGs. | Significant reduction in aggregation. | The hydrophilic PEG chain mitigates aggregation. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the this compound linker in the synthesis of an antibody-drug conjugate.
Protocol 1: Conjugation of a Drug Molecule to the this compound Linker
Objective: To covalently attach a drug molecule containing a nucleophilic group (e.g., amine or thiol) to the tosylated end of the linker.
Materials:
-
This compound linker
-
Drug molecule with a primary amine or thiol group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the drug molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA or TEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the this compound linker (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the linker solution dropwise to the drug solution while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting Drug-PEG9-Boc conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Boc Deprotection of the Drug-PEG9-Boc Conjugate
Objective: To remove the Boc protecting group to expose the terminal primary amine for subsequent conjugation to an antibody.
Materials:
-
Purified Drug-PEG9-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Drug-PEG9-Boc conjugate in anhydrous DCM (e.g., 10 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection reaction by LC-MS or TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected Drug-PEG9-NH₂ conjugate (as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 3: Conjugation of the Deprotected Drug-PEG9-Amine to an Antibody
Objective: To conjugate the Drug-PEG9-NH₂ to a targeting antibody via an amine-reactive crosslinker, such as an NHS ester derivative, to form a stable amide bond. This protocol assumes the antibody has been pre-activated with a suitable NHS ester crosslinker.
Materials:
-
Targeting monoclonal antibody (mAb) activated with an NHS ester
-
Deprotected Drug-PEG9-NH₂ conjugate
-
Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the activated antibody solution in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Dissolve the deprotected Drug-PEG9-NH₂ conjugate in the conjugation buffer.
-
Add the desired molar excess of the Drug-PEG9-NH₂ solution to the activated antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the resulting ADC by SEC to remove unreacted drug-linker and other small molecules.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), and SEC.
Visualizations
Signaling Pathway for ADC Internalization and Drug Release
Caption: Generalized pathway of ADC action from binding to apoptosis.
Experimental Workflow for ADC Synthesis
Caption: Stepwise workflow for synthesizing an ADC using the this compound linker.
Logical Relationship of this compound Linker Componentsdot
Function [ shape=plaintext, label=<
Function Drug Conjugation(Leaving Group) Solubility & PKEnhancement Protected Handle forSequential Conjugation
> ];
Linker:f0 -> Function:f1 [style=dashed, color="#5F6368"]; Linker:f1 -> Function:f2 [style=dashed, color="#5F6368"]; Linker:f2 -> Function:f3 [style=dashed, color="#5F6368"]; }
References
Application Notes and Protocols for the Characterization of Tos-PEG9-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of Tos-PEG9-Boc conjugates. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for structural verification and purity assessment.
Introduction
This compound is a heterobifunctional linker comprising a tosyl (Tos) group, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine. This linker is valuable in bioconjugation and drug delivery, where the tosyl group can be displaced by a nucleophile and the Boc group can be removed under acidic conditions to reveal a primary amine. Accurate characterization is crucial to ensure the quality and performance of subsequent conjugation reactions.
Structural and Purity Analysis Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound conjugates.
Application Note: A Practical Guide to Calculating Molar Equivalents for Tos-PEG9-Boc Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional linkers are critical tools in modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Tos-PEG9-Boc is a versatile linker featuring a tosyl (Tos) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides a protected amine that can be deprotected for subsequent conjugation steps.
Accurate calculation of molar equivalents is fundamental to ensure reaction efficiency, maximize yield, and minimize side products. This application note provides a detailed protocol for calculating molar equivalents in reactions involving this compound, focusing on a typical nucleophilic substitution reaction and the subsequent deprotection of the Boc group.
Chemical Properties and Stoichiometry
Understanding the chemical properties of this compound is the first step in planning a reaction. The key functional groups are the tosylate, which is reactive towards nucleophiles, and the acid-labile Boc-protected amine.
Table 1: Properties of this compound
| Property | Value | Source/Calculation |
| Chemical Name | Tos-PEG9-tert-butyl ester | - |
| Synonyms | This compound | - |
| CAS Number | 1345337-28-1 | [1] |
| Molecular Formula | C₃₀H₅₂O₁₃S | [1] |
| Molecular Weight | 652.79 g/mol | Calculated from formula |
The fundamental formula for calculating the number of moles from a given mass is:
Moles = Mass (g) / Molecular Weight ( g/mol )
Experimental Protocols and Molar Equivalent Calculations
This section details the protocols for two key reactions involving this compound: nucleophilic substitution at the tosyl group and deprotection of the Boc group.
Protocol 1: Nucleophilic Substitution with an Amine
This protocol describes the reaction of this compound with a hypothetical amine-containing molecule, "Drug-NH₂". The tosyl group is a good leaving group that can be displaced by nucleophiles like amines.[2][3]
Reaction Scheme:
This compound + Drug-NH₂ → Drug-NH-PEG9-Boc + HOTs
Logical Workflow for Molar Equivalent Calculation
Caption: Workflow for calculating reactant mass from molar equivalents.
Experimental Procedure:
-
Dissolve Limiting Reagent: In a dry round-bottom flask, dissolve this compound (the limiting reagent, 1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Add Nucleophile: Add the amine-containing molecule (e.g., "Drug-NH₂", 1.2 eq.). Using a slight excess of the nucleophile helps drive the reaction to completion.
-
Add Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to neutralize the p-toluenesulfonic acid (HOTs) byproduct.
-
Reaction: Stir the mixture at room temperature overnight. The reaction can be gently heated if necessary.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove the base and salt byproducts, and purify the desired Drug-NH-PEG9-Boc product, typically by column chromatography.
Table 2: Example Molar Equivalent Calculation for Nucleophilic Substitution
(Assuming a starting mass of 100 mg of this compound and a hypothetical molecular weight of 250 g/mol for Drug-NH₂)
| Reagent | Molecular Wt. ( g/mol ) | Mass (mg) | Moles (mmol) | Molar Equivalents |
| This compound | 652.79 | 100 | 0.153 | 1.0 (Limiting) |
| Drug-NH₂ | 250.00 | 46.0 | 0.184 | 1.2 |
| DIPEA | 129.24 | 59.4 | 0.459 | 3.0 |
-
Calculation Steps:
-
Moles of this compound (Limiting Reagent): (100 mg / 1000 mg/g) / 652.79 g/mol = 0.000153 mol = 0.153 mmol
-
Moles of Drug-NH₂: 0.153 mmol * 1.2 eq. = 0.184 mmol
-
Mass of Drug-NH₂: 0.184 mmol * 250.00 g/mol = 46.0 mg
-
Moles of DIPEA: 0.153 mmol * 3.0 eq. = 0.459 mmol
-
Mass of DIPEA: 0.459 mmol * 129.24 g/mol = 59.4 mg
-
Protocol 2: Boc Group Deprotection
The Boc protecting group is reliably removed under acidic conditions to yield a primary amine salt. Trifluoroacetic acid (TFA) is commonly used for this purpose.[4][5]
Reaction Scheme:
Drug-NH-PEG9-Boc + TFA → Drug-NH-PEG9-NH₃⁺TFA⁻ + Isobutylene + CO₂
Experimental Workflow Diagram
References
- 1. Tos-PEG9-t-butyl ester,this compound-西安齐岳生物 [0qy.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Solvent Selection in Bioconjugation Reactions with Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG9-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its structure comprises a tosyl (tosylate) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to primary amines, thiols, and hydroxyls on biomolecules. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate while reducing immunogenicity.[1][2][3][4] The Boc protecting group allows for controlled, sequential conjugation strategies.[5]
The selection of an appropriate solvent system is a critical parameter for successful bioconjugation with this compound. The solvent must not only dissolve the linker and the biomolecule but also facilitate the desired reaction kinetics while minimizing side reactions and preserving the integrity of the biomolecule. This document provides detailed application notes and protocols to guide the rational selection of solvents for bioconjugation reactions involving this compound.
Physicochemical Properties and Solubility Profile
The solubility of this compound is dictated by the interplay of its three main components: the hydrophobic tosyl and Boc groups, and the hydrophilic PEG chain. While specific quantitative solubility data for this compound is not extensively published, a predictive solubility profile can be extrapolated from the known properties of its constituent parts and similar PEGylated molecules.[3]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility | Rationale & Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvent for dissolving both polar and nonpolar components of the linker. Commonly used in bioconjugation.[3][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, effectively dissolves a wide range of organic molecules and is compatible with many bioconjugation reactions.[3][6] |
| Dichloromethane (DCM) | Nonpolar | High | Good solvent for the hydrophobic tosyl and Boc groups. Can be used in initial dissolution steps.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Miscible with water and can be a suitable co-solvent in aqueous reaction mixtures.[3] |
| Water (Aqueous Buffers) | Polar Protic | Low to Moderate | The PEG chain imparts some water solubility, but the hydrophobic tosyl and Boc groups limit overall solubility.[3] Often used in combination with a co-solvent. |
| Ethanol/Methanol | Polar Protic | Moderate | Can be used as a co-solvent, but less common as the primary solvent for the initial dissolution of the linker.[3] |
| Diethyl Ether | Nonpolar | Low | Generally not a suitable solvent; can be used for precipitation of the PEGylated product.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of an Amine-Containing Biomolecule with this compound
This protocol outlines a general method for the conjugation of this compound to a primary amine on a protein or peptide.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Dissolution of this compound:
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
-
Preparation of the Biomolecule:
-
Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete in the reaction.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the biomolecule solution with gentle stirring.
-
The optimal molar ratio of linker to biomolecule should be determined empirically but a starting point of 5-20 fold molar excess of the linker is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with continuous gentle mixing.
-
-
Reaction Quenching:
-
Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts and purify the PEGylated conjugate using an appropriate chromatography method such as SEC or IEX.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of PEGylation. A successful PEGylation will result in a shift to a higher molecular weight on the SDS-PAGE gel.[8]
-
Protocol 2: Boc Deprotection of PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation steps.
Materials:
-
Boc-protected PEGylated conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Purification system (e.g., dialysis, SEC)
Procedure:
-
Dissolution:
-
Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM.
-
-
Deprotection:
-
Add TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
-
Neutralization and Solvent Removal:
-
Carefully neutralize the excess TFA by adding a base such as DIPEA.
-
Remove the solvent and excess reagents under reduced pressure.
-
-
Purification:
-
Purify the deprotected conjugate using a suitable method such as dialysis against the desired buffer or SEC.
-
Solvent Selection Considerations and Workflow
The choice of solvent significantly impacts the efficiency and outcome of the bioconjugation reaction. The following diagram illustrates a logical workflow for solvent selection.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. chempep.com [chempep.com]
- 3. fcad.com [fcad.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Monitoring the Progress of a Tos-PEG9-Boc Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The Tos-PEG9-Boc linker is a versatile heterobifunctional reagent, featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution, enabling conjugation to molecules with available hydroxyl, thiol, or amino groups. The Boc-protected amine provides a stable, yet readily deprotectable, functional group for subsequent coupling reactions.
Careful monitoring of the coupling reaction is critical to ensure high yield, purity, and reproducibility of the final conjugate. This application note provides detailed protocols for monitoring the progress of a representative this compound coupling reaction using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
The following scheme illustrates the coupling of a tosylated PEG (Tos-PEG9-OH) with a Boc-protected amine (Boc-NH-R) to form the desired Tos-PEG9-NH(Boc)-R conjugate. This reaction is typically carried out in the presence of a non-nucleophilic base to facilitate the nucleophilic attack of the amine on the tosylated PEG.
Reaction:
Tos-PEG9-OH + Boc-NH-R --- (Base) ---> Tos-PEG9-O-R-NH-Boc
Where R represents the remainder of the Boc-protected molecule.
Experimental Protocols
General Reaction Setup
A general protocol for the coupling reaction is as follows:
-
Dissolve the Boc-protected amine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
To this solution, add the Tos-PEG9 starting material (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using the analytical techniques described below.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitative monitoring of the reaction progress.
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a silica (B1680970) gel TLC plate. Also, spot the starting materials (Tos-PEG9 and the Boc-protected amine) as references.
-
Elution: Develop the TLC plate using an appropriate solvent system. A common mobile phase for this type of reaction is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:1 or 2:1 v/v).
-
Visualization: Visualize the spots under UV light (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for free amines, though the Boc-protected amine will not stain with ninhydrin).
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The product, being larger and often more polar than the starting materials, will typically have a different retention factor (Rf) value.
Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and the formation of the product.
Procedure:
-
Sample Preparation: At each time point, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by dilution with the mobile phase), and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid (TFA)) is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Interpretation: The chromatogram will show peaks corresponding to the starting materials and the product. The retention times will differ based on their polarity. By integrating the peak areas, the relative concentrations of each species can be determined over time, allowing for the calculation of reaction conversion.
Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to monitor the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals from the product. A key signal to monitor is the disappearance of the tert-butyl protons of the Boc group if deprotection occurs as a side reaction, which is indicated by a sharp singlet around 1.4-1.5 ppm.[1]
Procedure:
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Interpretation:
-
Tos-PEG9 starting material: Look for the characteristic signals of the tosyl group (aromatic protons around 7.4-7.8 ppm and a methyl singlet around 2.4 ppm) and the PEG backbone (multiple peaks between 3.5 and 3.8 ppm).
-
Boc-protected amine: Observe the characteristic singlet of the tert-butyl protons of the Boc group around 1.4 ppm.
-
Product: The spectrum of the product will show a combination of signals from the Tos-PEG9 and Boc-amine moieties, with potential shifts in the signals of the protons close to the newly formed bond.
-
Data Presentation
The following tables summarize hypothetical quantitative data obtained from HPLC monitoring of the this compound coupling reaction at different time points.
Table 1: HPLC Monitoring of this compound Coupling Reaction
| Time (hours) | % Area Tos-PEG9 | % Area Boc-Amine | % Area Product |
| 0 | 55.0 | 45.0 | 0.0 |
| 1 | 45.2 | 35.1 | 19.7 |
| 2 | 36.1 | 25.9 | 38.0 |
| 4 | 20.5 | 10.3 | 69.2 |
| 8 | 5.3 | 1.1 | 93.6 |
| 24 | <1.0 | <0.5 | >98.5 |
Table 2: Retention Times of Reactants and Product
| Compound | Retention Time (min) |
| Boc-Amine | 8.5 |
| Tos-PEG9 | 12.2 |
| Product | 15.8 |
Visualization of Workflows
Caption: Experimental workflow for monitoring the this compound coupling reaction.
Caption: Logical relationship of the reaction monitoring process.
Conclusion
The successful synthesis of this compound conjugates relies on the careful monitoring of the reaction progress. The complementary use of TLC for rapid qualitative assessment, HPLC for quantitative analysis, and NMR for structural verification provides a robust analytical workflow. These methods enable researchers to optimize reaction conditions, ensure complete conversion, and ultimately obtain a high-purity product for downstream applications in drug development and bioconjugation.
References
Application Notes and Protocols for the Purification of Reaction Products Containing Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the purification of reaction products containing the heterobifunctional linker, Tos-PEG9-Boc. This linker is a valuable tool in bioconjugation and drug delivery, featuring a tosyl (Tos) group for nucleophilic substitution, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of nine ethylene (B1197577) glycol units to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine for subsequent conjugation following deprotection.
The purification of PEGylated molecules can be challenging due to their amphipathic nature, which can lead to issues such as band broadening and poor separation in chromatography.[1] These protocols outline two common and effective methods for the purification of this compound from typical reaction mixtures: Silica (B1680970) Gel Chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method will depend on the scale of the purification, the nature of the impurities, and the available equipment.
It is crucial to consider the stability of the protecting groups during purification. The Boc group is sensitive to acidic conditions and is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[2][3] The tosyl group is generally stable under neutral and mildly acidic or basic conditions.[4][5] Therefore, the described purification methods are designed to maintain the integrity of both protecting groups.
Purification Strategies
The selection of an appropriate purification strategy depends on the properties of the desired product and the impurities in the reaction mixture. For this compound, both normal-phase (silica gel) and reverse-phase chromatography are viable options.
-
Silica Gel Chromatography: This technique separates compounds based on their polarity. Given the polar nature of the PEG chain and the presence of two less polar protecting groups, silica gel chromatography can effectively separate the target compound from more polar or less polar impurities. Elution is typically achieved using a gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or chloroform).[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724).[6][] The hydrophobic tosyl and Boc groups will contribute to the retention of this compound on the column, allowing for its separation from more polar impurities. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed.[8]
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is suitable for the purification of small to medium quantities of this compound.
Materials:
-
Crude reaction mixture containing this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Chloroform (CHCl3), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Hexanes, Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate (B83412) stain or other suitable TLC stain
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or CHCl3).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various solvent systems to determine the optimal conditions for separation. Suggested starting solvent systems include:
-
DCM:MeOH (e.g., 98:2 to 90:10)
-
CHCl3:EtOH (e.g., 95:5 to 85:15)[1]
-
Hexanes:EtOAc (e.g., 1:1 to 1:3)
-
-
Visualize the spots using a suitable stain (e.g., potassium permanganate). The desired product, this compound, is expected to have an intermediate polarity.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent identified from the TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the column solvent or a stronger solvent that will be used in the gradient.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol or ethanol). A slow gradient generally provides better separation for PEG-containing compounds.[1]
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for high-resolution purification and for obtaining highly pure this compound.
Materials:
-
Crude reaction mixture containing this compound
-
HPLC system with a UV detector
-
Preparative or semi-preparative C18 reverse-phase column
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (ACN, HPLC grade)
-
0.22 µm syringe filters
-
Autosampler vials or injection loop
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a small volume of a mixture of Mobile Phase A and B (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
-
HPLC System Preparation:
-
Install the C18 column and equilibrate the system with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.
-
-
Method Development (Analytical Scale):
-
If possible, first develop the separation method on an analytical scale.
-
Inject a small amount of the prepared sample.
-
Run a gradient elution to determine the retention time of this compound. A typical gradient might be from 30% to 90% B over 30 minutes.[6][9]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the tosyl group).
-
-
Preparative/Semi-Preparative Purification:
-
Scale up the injection volume for the preparative or semi-preparative column.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the peak of the desired product using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the purification of this compound using the described protocols.
Table 1: Summary of Silica Gel Chromatography Purification
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 5 cm x 40 cm |
| Eluent System | Gradient of 0-10% Methanol in Dichloromethane |
| Volume of Fractions | 20 mL |
| Fractions Containing Pure Product | 25-35 |
| Yield of Pure Product | 3.8 g (76%) |
| Purity (by analytical HPLC) | >98% |
| TLC Rf of Pure Product | 0.4 (in 5% MeOH/DCM) |
Table 2: Summary of RP-HPLC Purification
| Parameter | Value |
| Crude Sample Injected | 100 mg |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-80% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time of Product | 22.5 minutes |
| Yield of Pure Product | 72 mg (72%) |
| Purity (by analytical HPLC) | >99% |
Visualization of Workflows
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: General workflow for the purification of this compound.
Caption: Logical relationship of molecular properties to purification methods.
References
- 1. reddit.com [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tos-PEG9-Boc in Nanotechnology and New Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tos-PEG9-Boc, a heterobifunctional linker, in the fields of nanotechnology and new materials research. This document details the fundamental properties of this compound, experimental protocols for its key chemical transformations, and its application in the development of advanced drug delivery systems and functionalized materials.
Introduction to this compound
This compound is a versatile chemical linker characterized by three key components:
-
A Tosyl (Tos) group: This functional group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is fundamental to its use in conjugating the PEG linker to various substrates.
-
A Polyethylene Glycol (PEG) spacer (9 ethylene (B1197577) glycol units): The PEG chain is hydrophilic, which enhances the solubility of the molecule and any conjugate in aqueous media. This property is crucial for biomedical applications, as it can improve the pharmacokinetic profile of drugs and reduce non-specific protein binding to nanoparticles.[1]
-
A tert-Butyloxycarbonyl (Boc) protected amine group: The Boc group is a widely used protecting group for amines. It is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal a primary amine. This allows for a two-step conjugation strategy, providing greater control over the synthesis of complex bioconjugates.
This unique combination of functional groups makes this compound an ideal tool for researchers in drug delivery, nanotechnology, and materials science. It is particularly valuable in applications requiring the controlled linkage of molecules to surfaces, nanoparticles, or other polymers.[1]
Core Applications and Experimental Protocols
The utility of this compound stems from two primary chemical reactions: the nucleophilic substitution of the tosyl group and the deprotection of the Boc-protected amine.
Nucleophilic Substitution of the Tosyl Group
The tosyl group is a highly effective leaving group for SN2 reactions. This allows for the efficient conjugation of the PEG linker to a variety of nucleophile-containing molecules and surfaces.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a general method for reacting an amine-containing molecule with this compound.
Materials:
-
This compound
-
Amine-containing substrate (e.g., a protein, peptide, or amine-functionalized surface)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply (optional, for sensitive substrates)
Procedure:
-
Dissolution: Dissolve the amine-containing substrate and a 1.1 to 1.5 molar excess of this compound in the anhydrous aprotic solvent in the reaction vessel.
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be purified to remove excess reagents and byproducts. The specific purification method will depend on the properties of the product and may include precipitation, dialysis, or chromatography.
Quantitative Data: Factors Influencing Nucleophilic Substitution
| Factor | Recommendation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO, acetonitrile) | Favors SN2 reactions.[2] |
| Base | Non-nucleophilic (e.g., DIPEA, TEA) | Prevents the base from competing with the desired nucleophile. |
| Temperature | Room temperature to slightly elevated | Balances reaction rate with potential for side reactions. |
| Stoichiometry | Slight excess of this compound | Drives the reaction to completion. |
Boc Deprotection
The Boc group is stable to a wide range of reaction conditions but can be efficiently removed with acid to yield a free amine. This primary amine can then be used for subsequent conjugation reactions.
Experimental Protocol: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups, a scavenger such as TIS can be added to trap the tert-butyl cation byproduct.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step or further purified.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Quantitative Data: Comparison of Acidic Conditions for Boc Deprotection
| Acidic Reagent | Solvent | Reaction Time (min) | Purity of Deprotected Product (%) |
| 50% TFA | DCM | 60 | >95 |
| 4M HCl | Dioxane | 60 | >95 |
Data adapted from a representative analysis and may vary depending on the specific substrate.
Application in Nanotechnology: Surface Functionalization of Nanoparticles
The heterobifunctional nature of this compound makes it an excellent tool for the surface modification of nanoparticles. The tosyl group can be used to attach the PEG linker to the nanoparticle surface, while the Boc-protected amine provides a latent reactive site for the subsequent conjugation of targeting ligands, drugs, or imaging agents.
Experimental Protocol: Two-Step Functionalization of Amine-Modified Nanoparticles
This protocol describes a general strategy for the functionalization of nanoparticles that have been pre-functionalized with primary amines.
Part 1: PEGylation of Nanoparticles
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in an anhydrous aprotic solvent (e.g., DMF) at a known concentration.
-
Reaction with this compound: Add a 5-10 fold molar excess of this compound to the nanoparticle suspension.
-
Base Addition: Add 2-3 equivalents of DIPEA to the mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Washing: Collect the PEGylated nanoparticles by centrifugation. Wash the nanoparticles sequentially with DMF, ethanol, and deionized water to remove excess reagents.
Part 2: Deprotection and Conjugation of a Targeting Ligand
-
Boc Deprotection: Resuspend the Boc-protected PEGylated nanoparticles in a solution of 50% TFA in DCM. Stir for 1-2 hours at room temperature.
-
Washing: Collect the deprotected nanoparticles by centrifugation and wash thoroughly with DCM, followed by a neutralizing buffer (e.g., PBS pH 7.4) to remove residual acid.
-
Activation of Targeting Ligand: In a separate reaction, activate the carboxylic acid group of a targeting ligand (e.g., folic acid) using EDC/NHS chemistry.
-
Conjugation: Resuspend the amine-terminated PEGylated nanoparticles in a suitable buffer (e.g., PBS pH 7.4) and add the activated targeting ligand.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Final Washing: Collect the functionalized nanoparticles by centrifugation and wash with buffer to remove unreacted ligand and coupling reagents.
Application in New Materials: PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] PEG linkers are widely used in the synthesis of PROTACs to connect the target protein binder and the E3 ligase ligand.[3] this compound is a valuable building block for PROTAC synthesis due to its defined length, hydrophilicity, and orthogonal reactivity.[3]
Experimental Workflow: Synthesis of a PROTAC using this compound
This workflow outlines the general steps for synthesizing a PROTAC where the E3 ligase ligand contains a nucleophilic handle (e.g., a primary amine) and the target protein binder has a functional group that can react with the deprotected amine of the PEG linker.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Visualization of Key Relationships
// Node for the main molecule Tos_PEG9_Boc [label="{ Tosyl Group | -(CH2CH2O)9- | NH-Boc}", shape=Mrecord, fillcolor="#FFFFFF"];
// Nodes for reactants and products Nucleophile [label="Nucleophile\n(R-NH2, R-SH, R-OH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid\n(e.g., TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugated_Product [label="R-NH-PEG9-NH-Boc\n(Conjugated Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotected_Product [label="Tos-PEG9-NH2\n(Deprotected Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges representing reactions Nucleophile -> Tos_PEG9_Boc:tos [label="Nucleophilic Substitution"]; Tos_PEG9_Boc:tos -> Conjugated_Product;
Acid -> Tos_PEG9_Boc:boc [label="Boc Deprotection"]; Tos_PEG9_Boc:boc -> Deprotected_Product; } .dot
Caption: Structure and primary reactions of this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Tos-PEG9-Boc conjugation reactions
Welcome to the technical support center for Tos-PEG9-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the conjugation of molecules using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) spacer, which increases the solubility and biocompatibility of the conjugated molecule.[1] One end of the PEG chain is functionalized with a tosyl (Tos) group, and the other end has a Boc-protected amine (Boc).
-
The Tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, or hydroxyl groups on a target molecule.
-
The Boc group is an acid-labile protecting group for the amine.[2] This protection allows for the selective reaction of the tosyl group first. The Boc group can then be removed under acidic conditions to reveal a primary amine, which can be used for subsequent conjugation steps.[3][4]
This linker is commonly used in bioconjugation and drug delivery to connect molecules of interest, such as proteins, peptides, or small molecules, in a controlled, stepwise manner.[3]
Q2: What are the most common causes of low yield in this compound conjugation reactions?
Low conjugation yield can arise from several factors:[5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.
-
Reagent Quality and Stoichiometry: Degradation of the this compound linker or the target molecule, as well as an inappropriate molar ratio of the reactants, can lead to poor outcomes.
-
Issues with the Target Molecule: The presence of interfering substances in the target molecule solution or a low concentration of the target can affect the conjugation.
-
Inefficient Purification: Loss of the conjugated product during purification steps is a common reason for low final yield.[5]
-
Side Reactions: The formation of undesired side products can consume the starting materials and complicate purification.
Q3: How should I store this compound?
It is recommended to store this compound at -5°C in a dry environment, protected from sunlight.[6][7] Proper storage is crucial to prevent degradation of the tosyl group and maintain the reagent's reactivity.
Q4: What analytical techniques can I use to monitor my conjugation reaction?
Several analytical techniques can be used to monitor the progress of the conjugation reaction:[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the starting materials from the product, allowing for the quantification of the reaction progress.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the separation of the components and their molecular weights, confirming the formation of the desired conjugate.[10]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of this compound to your molecule of interest.
Issue 1: Low or No Product Formation
Possible Causes:
-
Poor Reactivity of the Nucleophile: The nucleophile on your target molecule (e.g., an amine) may not be sufficiently reactive under the chosen reaction conditions.
-
Degraded this compound: The tosyl group is susceptible to hydrolysis. Improper storage or handling can lead to the degradation of the linker.
-
Incorrect Reaction pH: The nucleophilicity of amines is highly dependent on the pH. At low pH, the amine will be protonated and non-nucleophilic. At very high pH, competing hydrolysis of the tosyl group can occur.
-
Insufficient Reaction Time or Temperature: The conjugation reaction may be slow and require longer incubation times or elevated temperatures to proceed to completion.
Recommended Solutions:
-
Optimize Reaction pH: For reactions with primary amines, a pH range of 8.0-9.5 is generally recommended to ensure the amine is deprotonated and nucleophilic.
-
Increase Molar Excess of this compound: Using a higher molar excess of the PEG linker (e.g., 5-10 fold) can help drive the reaction to completion.[11]
-
Increase Reaction Temperature and Time: If the reaction is slow at room temperature, consider increasing the temperature to 37-50°C and extending the reaction time. Monitor the reaction progress to avoid degradation.
-
Verify Reagent Quality: Use fresh or properly stored this compound. Consider verifying the integrity of the tosyl group via NMR if degradation is suspected.
-
Ensure Anhydrous Conditions: If your target molecule is in an organic solvent, ensure the solvent is anhydrous to prevent hydrolysis of the tosyl group.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Causes:
-
Multiple Reactive Sites on the Target Molecule: If your target molecule has multiple nucleophilic sites, the PEG linker can attach to different locations, resulting in a mixture of isomers.
-
Over-PEGylation: A high excess of the PEG linker can lead to the attachment of multiple PEG chains to a single target molecule.[12]
-
Disulfide Dimerization: For cysteine-containing molecules, the reaction conditions might favor the formation of disulfide-linked dimers.[13]
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of this compound to your target molecule to minimize over-PEGylation. Start with a lower excess and optimize as needed.
-
Site-Specific Conjugation Strategy: If possible, use a target molecule with a single, specifically located reactive group.
-
Optimize pH: Adjusting the pH can sometimes favor reaction at one site over another due to differences in pKa.
-
Purification Techniques: Utilize high-resolution purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate different PEGylated species.[13][]
Issue 3: Difficulty in Purifying the Final Conjugate
Possible Causes:
-
Similar Properties of Product and Starting Materials: The PEGylated product may have similar solubility and chromatographic behavior to the starting materials, making separation challenging.[12]
-
Presence of Unreacted PEG: A large excess of unreacted this compound can be difficult to remove completely.
-
Product Loss During Purification: The conjugated molecule may adhere to chromatography columns or be lost during buffer exchange steps.
Recommended Solutions:
-
Size Exclusion Chromatography (SEC): SEC is effective at removing unreacted, low molecular weight PEG linkers from a larger conjugated protein or molecule.[][15]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with an IEX resin. This property can be exploited to separate the PEGylated product from the un-PEGylated starting material.[]
-
Reverse-Phase HPLC (RP-HPLC): For smaller molecules, RP-HPLC can be a powerful tool for purification.
-
Dialysis or Ultrafiltration: These techniques are useful for removing small molecule impurities and unreacted PEG from high molecular weight conjugates.[16]
Quantitative Data Summary
The following tables provide representative reaction conditions for the two key steps involving the this compound linker.
Table 1: Representative Reaction Conditions for this compound Conjugation to a Primary Amine
| Parameter | Value | Notes |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) or aqueous buffer | Choice depends on the solubility of the target molecule. |
| pH (aqueous) | 8.0 - 9.5 | Balances amine nucleophilicity and tosyl group stability. |
| Base (organic) | Non-nucleophilic base (e.g., DIPEA, 2-3 eq.) | Used to deprotonate the amine in organic solvents. |
| Molar Excess of PEG | 1.5 - 10 fold | Requires empirical optimization.[11] |
| Temperature | Room Temperature to 50°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. |
| Typical Yield | 40 - 80% | Highly dependent on the substrate and conditions. |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) | Reference(s) |
| TFA | 20-50% | DCM | 30 - 120 | >95% | [3][4] |
| HCl | 4M | Dioxane | 60 - 120 | >95% | [3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein in Aqueous Buffer
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.0-8.5. If necessary, perform a buffer exchange. The protein concentration should ideally be >1 mg/mL.
-
PEG linker Preparation: Dissolve this compound in the reaction buffer immediately before use.
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 5-fold) of the dissolved this compound to the protein solution. b. Incubate the reaction for 4-12 hours at room temperature with gentle stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE (to observe the shift in molecular weight) or LC-MS.
-
Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris buffer) can be added to a final concentration of 20-50 mM to react with any remaining this compound.
-
Purification: Purify the conjugated protein from excess PEG reagent and byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (B109758) (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]
-
Monitoring: Monitor the reaction's completion by TLC or LC-MS until the starting material is fully consumed.[4]
-
Work-up: a. Remove the DCM and excess TFA under reduced pressure. b. To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid. c. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.
Visualizations
Caption: Workflow for this compound conjugation and subsequent Boc deprotection.
Caption: Troubleshooting logic for addressing low yield in conjugation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-NH-PEG-Tos | Biopharma PEG [biochempeg.com]
- 7. Boc-NH-PEG2-Tos | CAS:206265-94-3 | Biopharma PEG [biochempeg.com]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 15. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 16. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tos-PEG9-Boc Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and temperature for Tos-PEG9-Boc coupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound coupling?
The coupling of a tosylated polyethylene (B3416737) glycol (Tos-PEG9) with a Boc-protected amine is a nucleophilic substitution reaction. In this reaction, the amine group acts as a nucleophile, attacking the carbon atom attached to the tosylate group. The tosylate is an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond.
Q2: Why is the Boc protecting group necessary on the amine?
The tert-butyloxycarbonyl (Boc) group protects the amine from unwanted side reactions. Amines are nucleophilic and can react with various electrophiles. The Boc group temporarily blocks the amine's reactivity, allowing for specific coupling at another site. It can be removed under acidic conditions after the desired coupling reaction is complete.
Q3: What is the role of a base in this reaction?
A non-nucleophilic base is often added to the reaction mixture to deprotonate the amine. Deprotonation increases the nucleophilicity of the amine, thereby accelerating the rate of the nucleophilic substitution reaction with the Tos-PEG9.
Q4: How can I monitor the progress of the coupling reaction?
The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help determine the consumption of the starting materials and the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently activated amine: The amine may not be sufficiently deprotonated to act as an effective nucleophile. 2. Poor quality of Tos-PEG9: The tosyl group may have hydrolyzed or degraded. 3. Inappropriate solvent: The reactants may not be fully dissolved, or the solvent may not be suitable for a nucleophilic substitution reaction. 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture. 2. Use fresh or properly stored Tos-PEG9. 3. Ensure the use of an anhydrous polar aprotic solvent like DMF or DMSO. 4. Gradually increase the reaction temperature and monitor the progress. |
| Presence of Multiple Products/Side Reactions | 1. Reaction with water: Residual moisture can lead to the hydrolysis of the tosyl group, forming PEG-OH. 2. Over-reaction: If the Boc-protected molecule has other nucleophilic sites, they might also react. 3. Elimination reaction: Although less common for primary tosylates, elimination can occur as a side reaction. | 1. Use anhydrous solvents and reagents. 2. Ensure that only the desired amine is available for reaction. 3. Optimize the reaction temperature; lower temperatures can sometimes favor substitution over elimination. |
| Difficulty in Purifying the Final Product | 1. Similar polarity of product and starting materials: This can make chromatographic separation challenging. 2. Presence of unreacted PEG: Excess Tos-PEG9 can be difficult to remove. | 1. Optimize the chromatographic conditions (e.g., gradient, column type). Reversed-phase HPLC is often effective.[1] 2. Use a slight excess of the Boc-protected amine to ensure complete consumption of the Tos-PEG9. Size-exclusion chromatography can also be used to separate based on size.[1] |
Data Presentation
Table 1: General Reaction Parameters for this compound Coupling
| Parameter | Recommended Range/Value | Notes |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are ideal for SN2 reactions. |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow. Higher temperatures may be needed for less reactive amines.[2] |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time.[3] |
| Base | DIPEA or other non-nucleophilic base (1.5-2.0 eq.) | The base deprotonates the amine, increasing its nucleophilicity. |
| Reactant Ratio | 1.0 eq. Tos-PEG9 : 1.1-1.2 eq. Boc-protected amine | A slight excess of the amine ensures complete consumption of the more valuable PEG reagent. |
Experimental Protocols
Detailed Methodology for this compound Coupling
-
Materials:
-
Tos-PEG9
-
Boc-protected amine
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the Boc-protected amine (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Tos-PEG9 (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the Tos-PEG9 solution to the stirred solution of the Boc-protected amine and DIPEA.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress every few hours using TLC or LC-MS.
-
If the reaction is proceeding slowly after 4-6 hours, gradually increase the temperature to 40-60°C and continue to monitor.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
The crude product can then be purified using an appropriate chromatographic technique, such as reversed-phase HPLC.[1]
-
Visualizations
Caption: Experimental workflow for this compound coupling.
References
How to avoid side reactions with Tos-PEG9-Boc
Welcome to the technical support center for Tos-PEG9-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains three key components:
-
Tos (Tosyl group): A good leaving group that is readily displaced by nucleophiles such as amines and thiols, making it ideal for conjugation to proteins, peptides, or other molecules.
-
PEG9 (Polyethylene glycol, 9 units): A hydrophilic spacer that enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.
-
Boc (tert-butyloxycarbonyl group): A protecting group for the terminal amine. This allows for a sequential conjugation strategy, where the tosyl group is reacted first, and then the Boc group is removed to reveal a primary amine for further functionalization.
Its primary applications are in bioconjugation and drug delivery, including the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Q2: What are the most common side reactions associated with the tosyl group?
The primary reaction of the tosyl group is nucleophilic substitution. However, side reactions can occur:
-
Reaction with unintended nucleophiles: Besides the target amine or thiol, other nucleophilic groups on a protein (e.g., histidine, lysine) can potentially react with the tosyl group, leading to off-target labeling.[1]
-
Hydrolysis: In aqueous buffers, the tosyl group can be slowly hydrolyzed to a hydroxyl group, rendering the linker inactive for conjugation. The rate of hydrolysis is dependent on pH and temperature.
-
Displacement by halide ions: If the reaction is performed in the presence of halide ions (e.g., from HCl in a buffer), the tosyl group can be displaced to form a less reactive halo-PEG derivative.[2]
Q3: What are the common side reactions during Boc deprotection and how can they be prevented?
The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The major side reaction is the alkylation of electron-rich amino acid residues by the tert-butyl cation that is generated during deprotection.
-
Susceptible Residues: Tryptophan and methionine are particularly prone to this side reaction.[1]
-
Prevention with Scavengers: To prevent this, "scavenger" reagents should be added to the deprotection solution to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A typical scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1]
Q4: How can I monitor the progress of my conjugation and deprotection reactions?
Several analytical techniques can be used:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the starting materials, intermediates, and final products, confirming their molecular weights.[3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the reaction mixture and quantify the extent of conjugation. Different HPLC methods like Size-Exclusion Chromatography (SEC), Reversed-Phase (RP-HPLC), and Ion-Exchange (IEX-HPLC) can be employed.[7]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting material and the appearance of the product.[3]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency of the Tosyl Group
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The nucleophilicity of amines and thiols is pH-dependent. For primary amines, a pH of 8.0-9.0 is generally recommended. For thiols, a pH of 7.0-8.5 is optimal to favor the more nucleophilic thiolate anion.[1] |
| Hydrolysis of Tosyl Group | Prepare and use the this compound solution fresh. Avoid prolonged storage in aqueous buffers. |
| Steric Hindrance | Increase the molar excess of the this compound linker (e.g., from 5-fold to 10- or 20-fold excess over the substrate).[7] Increase the reaction time and/or temperature, monitoring for potential side product formation. |
| Incompatible Buffer | Ensure the reaction buffer does not contain competing nucleophiles (e.g., Tris-based buffers contain a primary amine). Use buffers such as phosphate, bicarbonate, or borate.[7] |
Problem 2: Side Products Observed After Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Alkylation by tert-butyl cation | Always use a scavenger cocktail during deprotection, especially if your molecule contains tryptophan or methionine residues. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1] |
| Incomplete Deprotection | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[3] Extend the reaction time, monitoring progress by LC-MS or TLC.[3] Ensure the solvent (e.g., DCM) fully dissolves the PEGylated conjugate. |
| Acid-labile Functional Groups | If your molecule has other acid-sensitive groups, consider using milder deprotection conditions or an alternative protecting group strategy if possible. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Amine
This protocol outlines a general method for the reaction of the tosyl group of this compound with a primary amine on a target molecule.
-
Dissolve the Target Molecule: Dissolve your amine-containing molecule in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) to a concentration of 1-5 mg/mL.[8]
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO, and then dilute with the reaction buffer to the desired concentration. A 5- to 20-fold molar excess of the PEG linker over the target amine is a common starting point.[3][7]
-
Reaction: Add the this compound solution to the solution of the target molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal time should be determined empirically.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC to determine the extent of conjugation.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted PEG linker and byproducts.
Protocol 2: General Procedure for Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal amine.
-
Prepare the Deprotection Reagent: Prepare a fresh deprotection cocktail. A common reagent is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1]
-
Reaction Setup: If the purified conjugate is in an aqueous buffer, it should be lyophilized to remove water. Dissolve the dried t-Boc-protected PEG-conjugate in an anhydrous solvent like dichloromethane (B109758) (DCM).[3]
-
Deprotection: Add the cold deprotection cocktail to the dissolved conjugate.
-
Incubation: Incubate the reaction on ice for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[3][9]
-
Monitoring: Monitor the reaction to completion by LC-MS, looking for the mass loss corresponding to the Boc group (100.12 Da).
-
Work-up: Remove the TFA and DCM under reduced pressure. The deprotected product can be precipitated by adding cold diethyl ether. The resulting amine will be a TFA salt. To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a mild base like saturated sodium bicarbonate solution.[3][9]
Visualizations
Caption: A typical two-step experimental workflow using this compound.
Caption: Common side reactions with this compound and their mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Addressing solubility issues of Tos-PEG9-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tos-PEG9-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain, which is hydrophilic, flanked by a tosyl (Tos) group and a tert-butyloxycarbonyl (Boc) protected amine. The PEG chain enhances aqueous solubility.[1][2][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the Boc group is a common protecting group for amines that can be removed under mild acidic conditions.[1][4] Generally, compounds of this nature are soluble in polar organic solvents.[1]
Q2: In which solvents should I expect this compound to be soluble?
A2: Based on structurally similar molecules, this compound is expected to be soluble in common polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] The hydrophilic PEG spacer contributes to its solubility in aqueous media, although the terminal groups may limit its solubility in purely aqueous solutions without co-solvents.[1][5]
Q3: Why is my this compound conjugate not dissolving?
A3: Several factors can contribute to poor solubility:
-
Solvent Choice: The chosen solvent may not be appropriate for the conjugate's overall polarity.
-
Concentration: You may be attempting to dissolve the conjugate at a concentration above its solubility limit in that specific solvent.
-
Purity: Impurities from the synthesis or degradation products could be insoluble.
-
Temperature: The solubility of many compounds is temperature-dependent.
-
Aggregation: At high concentrations, PEGylated molecules can sometimes aggregate.[6]
Q4: How do the Tos and Boc groups affect the overall solubility?
A4: The central PEG9 chain is highly hydrophilic.[] However, the terminal Tos and Boc groups are more hydrophobic. The tosyl group is aromatic, and studies have shown that PEG can have favorable interactions with aromatic groups, potentially aiding solubility in some contexts.[8] The bulky, nonpolar t-Boc group contributes to solubility in lipophilic organic solvents.[9] The overall solubility of the molecule is a balance between the hydrophilic PEG chain and the more hydrophobic end groups.
Troubleshooting Guide
Issue 1: Difficulty achieving a clear solution in the desired solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | If dissolving in an aqueous buffer, the conjugate may require an organic co-solvent. Start by preparing a concentrated stock solution in DMSO or DMF and then adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is not detrimental to your experiment (typically <10%).[6] |
| Low Solubility Limit | The desired concentration may exceed the compound's solubility. Try dissolving a smaller amount of the conjugate or increasing the solvent volume. |
| Slow Dissolution Rate | The conjugate may be dissolving, but slowly. Gentle heating (e.g., to 37°C) or sonication can help to speed up the dissolution process. Avoid excessive heat, which could lead to degradation. |
| Precipitation from Stock | If the compound precipitates when a stock solution (in an organic solvent) is added to an aqueous buffer, try reducing the rate of addition, vortexing during addition, or using a different aqueous buffer. |
Issue 2: The conjugate precipitates during a reaction.
| Potential Cause | Troubleshooting Steps |
| Change in Solvent Environment | The addition of reactants or changes in pH during the reaction can alter the solvent environment, causing the conjugate to precipitate. Ensure that all components of the reaction are soluble in the final reaction mixture. |
| High Degree of Crosslinking | If using the conjugate to link molecules, a high concentration can lead to the formation of large, insoluble complexes.[6] Reduce the molar ratio of the linker to your target molecule or shorten the reaction time.[6] |
| Reaction with Buffer Components | Ensure your buffer does not contain primary amines (e.g., Tris) if the Boc group has been removed, as this can lead to unwanted side reactions and potential precipitation.[10] |
Quantitative Data
| Solvent | Classification | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A good first choice for creating a concentrated stock solution. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | An alternative to DMSO for stock solutions. |
| Dichloromethane (DCM) | Chlorinated | High | Useful for reactions and purification in organic phases. |
| Water | Aqueous | Limited | Solubility is expected to be limited due to hydrophobic end groups. Use of co-solvents is recommended. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Limited | Similar to water, solubility will likely be low without a co-solvent. |
| Ethanol | Polar Protic | Moderate | May be a suitable solvent or co-solvent in some applications. |
| Methanol | Polar Protic | Moderate | Similar to ethanol. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Add a minimal amount of anhydrous DMSO or DMF to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved. This will be your concentrated stock solution.
-
-
Dilution into Aqueous Buffer:
-
While vortexing your aqueous buffer, slowly add the desired volume of the stock solution.
-
If cloudiness or precipitation occurs, try a more dilute final concentration.
-
Ensure the final percentage of the organic co-solvent is compatible with your downstream application.
-
Protocol 2: Experimental Determination of Approximate Solubility
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 5-10 mg of this compound into a series of vials.
-
To each vial, add a different solvent (e.g., water, PBS, DMSO, ethanol) in small, precise increments (e.g., 100 µL).
-
After each addition, vortex or sonicate the vial for a set amount of time and visually inspect for undissolved solid.
-
Continue adding solvent until the solid is completely dissolved.
-
-
Calculation of Approximate Solubility:
-
Record the total volume of solvent required to dissolve the known mass of the conjugate.
-
Calculate the approximate solubility in mg/mL.
-
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Factors influencing the solubility of this compound conjugates.
References
- 1. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 5. BocNH-PEG2-CH2CHO, 1229024-41-2 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 8. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Premature Hydrolysis of the Tosyl Group in Tos-PEG9-Boc
Welcome to the technical support center for Tos-PEG9-Boc, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the premature hydrolysis of the tosyl group and ensure the successful use of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a chemical linker molecule featuring a tosyl group at one end, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like amines and thiols. The hydrophilic PEG spacer enhances solubility in aqueous media, and the Boc-protected amine allows for subsequent deprotection and further functionalization. This linker is commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like PROteolysis TArgeting Chimeras (PROTACs).
Q2: What causes the premature hydrolysis of the tosyl group?
The tosyl (p-toluenesulfonyl) group is susceptible to hydrolysis, which is the cleavage of the tosyl group to form a hydroxyl group (-OH). This reaction is primarily caused by the presence of nucleophiles, such as water or hydroxide (B78521) ions. The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system used. Both acidic and basic conditions can promote the degradation of tosylates.[1]
Q3: How can I prevent premature hydrolysis of the tosyl group during storage and handling?
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: It is recommended to store the reagent at low temperatures, typically between -5°C and -20°C, in a tightly sealed container to minimize exposure to moisture.[1]
-
Handling: Always handle the reagent in a dry environment. Use anhydrous solvents and inert gas (like argon or nitrogen) atmosphere whenever possible, especially when preparing stock solutions or setting up reactions.
Q4: I am observing incomplete reaction when coupling this compound with my amine-containing molecule. What could be the reason?
Incomplete reactions can be due to several factors:
-
Hydrolysis of the Tosyl Group: If the tosyl group has hydrolyzed, the PEG linker will have a hydroxyl group instead, which is a poor leaving group and will not react with the amine under standard conditions.
-
Insufficient Reaction Time or Temperature: Nucleophilic substitution reactions take time. Ensure you are allowing sufficient time for the reaction to proceed to completion. While room temperature is often sufficient, gentle heating might be necessary for less reactive amines.
-
Steric Hindrance: If your amine is sterically hindered, the reaction rate will be slower. In such cases, longer reaction times, elevated temperatures, or the use of a less hindered amine might be necessary.
-
Suboptimal pH: The nucleophilicity of the amine is pH-dependent. The reaction should be carried out under conditions where the amine is deprotonated and nucleophilic. Typically, a pH range of 8-10 is suitable for reactions with amines.
Q5: What are the common side products when reacting this compound with a primary amine?
The most common side product is the hydrolyzed this compound, where the tosyl group is replaced by a hydroxyl group. Other potential side reactions, especially with primary amines, can include the formation of secondary and tertiary amines if the reaction conditions are not carefully controlled. This can occur if the newly formed secondary amine reacts with another molecule of this compound.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: Low Yield of the Desired Conjugate
A low yield of your target molecule can be frustrating. The following decision tree can help you diagnose and resolve the issue.
Issue 2: Presence of Multiple Products in the Final Mixture
The formation of multiple products can complicate purification and reduce the overall efficiency of your synthesis.
References
Technical Support Center: Strategies to Improve Boc Deprotection of Tos-PEG9-Boc
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of Tos-PEG9-Boc.
Troubleshooting Guide
1. Why is my Boc deprotection incomplete?
Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis.[1] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1][2]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1]
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often due to the reactive nature of the carbocation intermediate generated during Boc deprotection.
-
t-Butylation: The transient t-butyl cation can alkylate nucleophilic sites on the substrate or product, particularly electron-rich aromatic rings, thiols, and guanidines.[4]
-
Esterification with TFA: In the presence of free hydroxyl groups on your molecule, trifluoroacetic acid can sometimes lead to the formation of trifluoroacetyl esters.[5]
Troubleshooting Steps:
-
Use of Scavengers: To prevent t-butylation, add a scavenger such as triisopropylsilane (B1312306) (TIS) to the reaction mixture.[1][6] TIS will trap the t-butyl cation.
-
Alternative Acids: Consider using an alternative acid that is less prone to causing side reactions, such as p-toluenesulfonic acid (pTSA).[7][8]
-
Control Reaction Conditions: Optimize the reaction time and temperature to minimize the formation of side products.
3. How can I monitor the progress of the deprotection reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and ensuring complete deprotection.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the Boc proton signal and the appearance of the amine proton signal.[2]
-
Ninhydrin Test: For reactions performed on a solid support, the Kaiser test (ninhydrin test) can be used as a qualitative colorimetric test for the presence of primary amines, indicating successful deprotection.[9]
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of a PEG linker?
A common protocol involves dissolving the Boc-protected PEG linker in dichloromethane (DCM) and adding trifluoroacetic acid (TFA). The reaction is typically stirred at room temperature and monitored until completion.
Q2: What are some "greener" alternatives to TFA for Boc deprotection?
Due to its corrosive nature and environmental persistence, alternatives to TFA are being explored.[8] p-Toluenesulfonic acid (pTSA) is a biodegradable Brønsted acid that can be an effective reagent for Boc deprotection.[7][8] Other options include aqueous phosphoric acid and other strong inorganic acids like HCl and H2SO4.[8][10]
Q3: Can I perform the Boc deprotection at a temperature other than room temperature?
Yes, while room temperature is common, adjusting the temperature can be a useful optimization strategy. For sluggish reactions, gentle heating may increase the rate of deprotection.[1] Conversely, for substrates with acid-sensitive functional groups, performing the reaction at 0°C may help to minimize side reactions.[6]
Q4: How do I remove the excess acid and byproducts after the reaction is complete?
After completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess acid.[1] Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.[1] An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can be used to neutralize the acid and remove the TFA salt.[1]
Q5: Is it possible to selectively deprotect a Boc group in the presence of other acid-sensitive protecting groups?
The Boc group is generally one of the more acid-labile protecting groups, allowing for selective deprotection in the presence of other, more robust acid-sensitive groups.[4] Careful selection of the acid and reaction conditions is crucial for achieving this selectivity.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Acid System | 55% TFA in DCM | 100% TFA | 4M HCl in 1,4-dioxane | [11],[1] |
| Reaction Time | 30 min | 5 min | 1-2 hours | [11],[1] |
| Outcome | Higher purity peptides | Lower purity, incomplete deprotection | Effective deprotection | [11],[1] |
| Alternative Acids | Key Advantages | Reference |
| p-Toluenesulfonic acid (pTSA) | Biodegradable, less corrosive than TFA. | [7],[8] |
| Aqueous Phosphoric Acid | Mild, environmentally benign. | [10] |
| HCl, H₂SO₄ | Readily available, cost-effective. | [8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6]
-
If the substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Reaction Monitoring by LC-MS
-
At various time points, withdraw a small aliquot of the reaction mixture.[1]
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microsaic.com [microsaic.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tos-PEG9-Boc Reactions & Steric Hindrance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tos-PEG9-Boc and encountering challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My reaction between this compound and a sterically hindered amine is showing low to no yield. What are the primary causes?
A1: Low or no yield in reactions with sterically hindered substrates is a common challenge. The primary factors are:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the PEG linker and the steric bulk of your amine substrate can physically block the reactive sites from approaching each other. This increases the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.
-
Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough to overcome the energy barrier imposed by steric hindrance.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice are critical and may need to be adjusted for sterically demanding reactions.
Q2: How can I improve the yield of my sterically hindered PEGylation reaction?
A2: To improve yields, consider the following strategies:
-
Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Similarly, extending the reaction time is often necessary for sterically hindered reactions.[1]
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide (B86325) reagents (like DCC or EDC) to more powerful phosphonium (B103445) or uronium-based reagents such as HATU, HBTU, or PyBOP.[2][3] These reagents are known to be more effective for challenging couplings.[2]
-
Adjust Reagent Concentration: Increasing the concentration of the less sterically hindered reactant can help drive the reaction forward.
-
Change the Order of Synthesis: If possible, consider attaching a less hindered version of your molecule to the PEG linker first and then introducing the bulky moieties in a later step.
Q3: I am having difficulty with the Boc deprotection step after my PEGylation reaction. What are the common issues and how can I resolve them?
A3: Problematic Boc deprotection is often due to the following:
-
Incomplete Deprotection: The PEG chain can sterically hinder the approach of the acid to the Boc group. To address this, you can increase the concentration of the acid (e.g., using a higher percentage of TFA in DCM) or extend the reaction time.[1] Using a stronger acid system, like 4M HCl in dioxane, can also be effective.
-
Side Reactions: The carbocation formed during Boc deprotection can lead to side reactions with sensitive functional groups. The inclusion of scavengers, such as triisopropylsilane (B1312306) (TIS), in the deprotection cocktail can help to mitigate these unwanted reactions.[1]
-
Ester Bond Cleavage: If your molecule contains an acid-sensitive ester bond, standard TFA deprotection might lead to its cleavage. In such cases, using a milder acid like HCl in an anhydrous organic solvent (e.g., ethyl acetate) can be a better alternative, although it may require longer reaction times.[4]
Q4: How can I monitor the progress of my this compound reaction and the subsequent deprotection?
A4: The following analytical techniques are recommended for monitoring your reactions:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product. The PEGylated product will typically have a different Rf value than the starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction progress with high accuracy. It allows for the identification and quantification of starting materials, the desired product, and any byproducts, confirming the success of the reaction by checking for the expected mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of your final product and to monitor the disappearance of the Boc group's characteristic signal (a singlet around 1.4 ppm) during deprotection.
Data Presentation
The choice of coupling reagent is critical when dealing with sterically hindered reactions. The following table provides a qualitative comparison of common coupling reagents and their relative effectiveness in such scenarios.
| Coupling Reagent | Reagent Type | Relative Effectiveness in Hindered Couplings | Key Considerations |
| DCC/EDC | Carbodiimide | Low | Can lead to N-acylurea byproduct formation; generally not recommended for hindered couplings.[2] |
| HBTU/TBTU | Aminium/Uronium | Moderate to High | More effective than carbodiimides, but can cause guanidinylation of the free amine if used in excess.[3] |
| PyBOP | Phosphonium | High | Byproducts are generally less hazardous than those from some other phosphonium reagents.[3] |
| HATU | Aminium/Uronium | Very High | Generally considered one of the most effective reagents for difficult couplings with reduced racemization.[2][3] |
| COMU | Aminium/Uronium | Very High | A newer generation reagent with reactivity comparable to HATU and improved safety and solubility profile.[2] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of a Sterically Hindered Amine to this compound using HATU
This protocol outlines a general method for the amide bond formation between this compound (which has a carboxylic acid functionality that needs to be activated) and a sterically hindered primary or secondary amine.
Materials:
-
Tos-PEG9-COOH (or a similar carboxylated PEG linker)
-
Sterically hindered amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Tos-PEG9-COOH (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the sterically hindered amine (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated PEG mixture.
-
Reaction: Stir the reaction mixture at room temperature. For highly hindered substrates, the temperature can be increased to 40-50°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-48 hours for hindered reactions).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection of PEGylated Compound
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected PEGylated compound
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
(Optional) TIS (Triisopropylsilane) as a scavenger
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated compound in DCM.
-
Deprotection Cocktail: In a separate container, prepare the deprotection solution. A common mixture is 25-50% TFA in DCM. If your substrate is sensitive to carbocation side reactions, add TIS (2.5-5% v/v).[1]
-
Reaction: Cool the solution of the PEGylated compound to 0°C in an ice bath. Add the deprotection cocktail dropwise. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.
-
Monitoring: Monitor the completion of the deprotection by TLC or LC-MS, looking for the disappearance of the starting material.
-
Isolation: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product as a salt.
-
Washing: Wash the precipitate with cold diethyl ether several times to remove any remaining scavengers and byproducts.
-
Drying: Dry the final product under vacuum.
Visualizations
Caption: Reaction pathway for the coupling of Tos-PEG9-COOH with a sterically hindered amine using HATU.
Caption: A troubleshooting workflow for low-yield PEGylation reactions due to steric hindrance.
References
How to confirm successful conjugation with Tos-PEG9-Boc
Welcome to the technical support center for Tos-PEG9-Boc. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully confirming conjugation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain with a tosyl (Tos) group at one end and a Boc-protected amine group at the other. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) on proteins, peptides, or other molecules.[1][2][3] The Boc (tert-butoxycarbonyl) group is a common protecting group for the amine, which can be removed under acidic conditions to reveal a free amine for subsequent modifications.[4][5] This linker is often used to introduce a hydrophilic PEG spacer to a molecule, which can improve solubility and pharmacokinetic properties.[1]
Q2: What is the reaction mechanism for conjugation with this compound?
The primary conjugation reaction involves the nucleophilic substitution of the tosyl group. A nucleophile from your target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue or the sulfhydryl group of a cysteine residue) attacks the carbon atom adjacent to the tosyl group, displacing the tosylate and forming a stable covalent bond (an amine, thioether, or ether linkage). This reaction is typically carried out in a suitable buffer at a slightly alkaline pH (pH 8.0-9.5 for amines) to ensure the nucleophile is deprotonated and reactive.[1]
Q3: How do I remove the Boc protecting group after conjugation?
The Boc group is readily removed under acidic conditions to expose the terminal amine.[4] A common method is treatment with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[4][5] The reaction is typically fast (30 minutes to 2 hours) at room temperature.[4] It is crucial to remove the acid and any byproducts after deprotection, which can often be achieved by evaporation or precipitation of the product.
Troubleshooting Guide
This section addresses common issues that may arise during the conjugation reaction with this compound.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The nucleophilicity of amines and thiols is pH-dependent. For amine conjugation, ensure the pH is in the range of 8.0-9.5 to deprotonate the amino groups.[1] For thiols, a pH of 7.0-8.0 is generally optimal. Use a reliable buffer system to maintain the desired pH throughout the reaction. |
| Inactive Target Molecule | Ensure the nucleophilic groups on your target molecule are available and not sterically hindered. For proteins, this may involve ensuring proper folding. For thiols, ensure they are in a reduced state (not forming disulfide bonds). |
| Hydrolysis of this compound | The tosyl group can be susceptible to hydrolysis, especially at high pH and temperature. Prepare fresh solutions of the reagent and avoid prolonged incubation times. |
| Incorrect Stoichiometry | The molar ratio of this compound to your target molecule is critical. Start with a modest excess of the PEG linker (e.g., 3-5 fold molar excess) and optimize as needed. A large excess may lead to multiple conjugations on a single molecule. |
Issue 2: Multiple Conjugations or Polydispersity
| Possible Cause | Troubleshooting Steps |
| High Molar Excess of PEG Linker | Reduce the molar ratio of this compound to your target molecule. |
| Multiple Reactive Sites on Target Molecule | If your target molecule has multiple nucleophilic sites (e.g., several lysine residues), multiple conjugations are likely. If site-specific conjugation is desired, consider protein engineering to introduce a unique reactive site (e.g., a single cysteine). |
| Prolonged Reaction Time | Monitor the reaction progress over time to find the optimal duration that maximizes the desired conjugate while minimizing multiple additions. |
Issue 3: Difficulty in Removing Excess Reagent and Byproducts
| Possible Cause | Troubleshooting Steps |
| Similar Properties of Conjugate and Excess Reagent | Due to the PEG chain, the conjugate and the free linker may have similar solubility and chromatographic behavior. |
| Size Exclusion Chromatography (SEC): This is often the most effective method for separating the larger conjugate from the smaller, unreacted PEG linker.[] | |
| Reverse Phase HPLC (RP-HPLC): Can be used to separate the more hydrophobic conjugate from the unreacted linker.[] | |
| Ion Exchange Chromatography (IEX): If the charge of your target molecule is significantly altered upon conjugation, IEX can be a powerful purification tool.[] |
Experimental Protocols for Confirmation of Conjugation
Successful conjugation can be confirmed using a combination of analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique to confirm the covalent attachment of the this compound linker by detecting the expected mass increase.
Methodology:
-
Sample Preparation: Prepare samples of the unconjugated starting material and the purified conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water with 0.1% formic acid).
-
Analysis: Analyze the samples using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Interpretation: Compare the mass spectra of the starting material and the conjugate. A successful conjugation will show a mass shift corresponding to the addition of the PEG linker.
Expected Mass Shift Calculation:
-
Molecular Weight of this compound: C21H34O9S (MW: 462.55 g/mol )
-
Molecular Weight of leaving group (Tosyl): The tosyl group is the leaving group, so the mass added will be the mass of the PEG9-Boc portion.
-
Mass of PEG9-Boc fragment: C14H28O10 (MW: 364.37 g/mol )
-
Expected Mass Increase: For each successful conjugation, the mass of the target molecule will increase by approximately 364.37 Da .
| Analyte | Expected Molecular Weight (Da) |
| Unconjugated Molecule | M |
| Mono-conjugated Molecule | M + 364.37 |
| Di-conjugated Molecule | M + 728.74 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the conjugate and to separate it from the starting materials and byproducts.
Methodology (Reverse Phase HPLC):
-
Column: C4 or C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Detection: UV detection at 220 nm and 280 nm (for proteins/peptides).
-
Data Interpretation: Successful conjugation will result in a new peak with a different retention time compared to the starting materials. Due to the addition of the hydrophilic PEG chain, the conjugate may elute earlier than the unconjugated molecule in RP-HPLC, although the increased overall size can sometimes lead to a later elution.
NMR Spectroscopy
¹H NMR spectroscopy can be used to confirm the presence of the PEG linker in the final conjugate, particularly for smaller molecules.
Methodology:
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Data Interpretation: Look for the characteristic signals of the PEG backbone, which typically appear as a broad singlet around 3.5-3.6 ppm.[7][8] The protons of the Boc group will appear as a sharp singlet at approximately 1.4 ppm. The disappearance of the signals from the tosyl group (aromatic protons around 7.4-7.8 ppm and the methyl protons around 2.4 ppm) is also an indication of a successful reaction.[7][9][10]
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) |
| PEG Backbone (-CH₂CH₂O-) | ~3.5-3.6 |
| Boc Group (-C(CH₃)₃) | ~1.4 |
| Tosyl Group (aromatic) | ~7.4-7.8 (will disappear) |
| Tosyl Group (methyl) | ~2.4 (will disappear) |
Visualizations
Caption: Experimental workflow for conjugation and confirmation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Tos-PEG9-Boc from a reaction mixture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when trying to remove unreacted this compound?
A1: Researchers often face several challenges when purifying products from reactions involving PEGylated reagents like this compound. The most common issues include:
-
High Polarity: The polyethylene (B3416737) glycol (PEG) chain makes the molecule highly polar, which can lead to streaking and poor separation on standard silica (B1680970) gel chromatography.[1]
-
Physical State: Many PEG compounds are viscous oils or waxy solids, which can make them difficult to handle and purify.[2]
-
Co-elution: The unreacted starting material may have a similar polarity and size to the desired product, especially if the product is a small molecule, leading to co-elution during chromatography.
-
Solubility: this compound is soluble in a range of aqueous and organic solvents, which can complicate purification by liquid-liquid extraction.[3][4]
Q2: What is the best purification technique for my reaction mixture?
A2: The optimal purification strategy depends heavily on the properties of your desired product (e.g., size, charge, stability).
-
For large biomolecules (like proteins), Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) are highly effective.[][6] SEC separates based on size and is excellent for removing smaller molecules like unreacted PEG linkers.[] IEX separates based on charge and is considered a method of choice for purifying PEGylated proteins.[6]
-
For small molecule products , Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most powerful technique, as it can separate molecules with very similar properties, including PEG homologs of different lengths.[][7]
-
Silica gel chromatography can be used but often requires significant optimization of the solvent system.[1]
-
Liquid-liquid extraction may be suitable for initial, large-scale cleanup, particularly if the product's solubility characteristics are very different from the PEG linker.[8]
Use the decision tree in Section 4 to help guide your choice.
Q3: I want to use standard silica gel chromatography. What solvent systems are recommended?
A3: While challenging, silica gel chromatography is possible with careful solvent selection. Users have reported success with the following systems:
-
Chloroform-Methanol (e.g., 10:1): This is a common starting point for polar compounds.[1]
-
Dichloromethane-Methanol: Similar to the chloroform (B151607)/methanol (B129727) system, this can be effective.[9]
-
Ethanol (B145695)/Isopropanol (B130326) in Chloroform: A slow gradient using a 1:1 mixture of ethanol and isopropanol in chloroform has been reported to provide better separation than methanol-based systems.[1]
-
Solvent Additives: For compounds with free amino groups, adding ~1% aqueous ammonia (B1221849) to the eluent can improve peak shape. For compounds with carboxylic acid groups, adding 1-2% formic acid can be beneficial.[1]
Q4: When is Reverse-Phase HPLC (RP-HPLC) the right choice?
A4: RP-HPLC is an excellent choice when high-resolution separation is required. It is particularly well-suited for:
-
Separating complex mixtures where the product and impurities have similar polarities.
-
Isolating positional isomers of a PEGylated product.[]
-
Achieving baseline separation of PEG homologs, which is very difficult with other methods.[7]
-
Final purification of small-molecule products to a high degree of purity.
Modern core-shell C18 columns have demonstrated the ability to resolve PEG chains up to 5,000 g/mol .[7]
Q5: Can I use liquid-liquid extraction to remove this compound?
A5: Yes, liquid-liquid extraction can be an effective, chromatography-free method for initial purification. The success of this technique depends on the differential solubility of your product versus the unreacted PEG linker. A published method for purifying PEG tosylates involves extraction between an organic solvent like ethyl acetate (B1210297) and brine.[8] The efficiency of extraction into the aqueous phase is influenced by the brine concentration; lower ionic strengths pull more of the PEG species into the aqueous layer.[8] Standard workups for tosylation reactions also involve sequential washes with dilute acid (e.g., 1 M HCl) and base (e.g., 5% NaHCO3) to remove reaction reagents and byproducts.[9]
Q6: How can I chemically modify the unreacted this compound to make it easier to remove?
A6: If your desired product is stable under acidic conditions, you can exploit the acid-lability of the Boc protecting group. By treating the entire reaction mixture with a strong acid like trifluoroacetic acid (TFA), you can cleave the Boc group on the unreacted this compound to reveal a free amine.[10][11][12] This new primary amine will have a drastically different polarity and can be easily removed by:
-
Acidic Extraction: The protonated amine will be highly water-soluble and can be extracted into an aqueous acid wash.
-
Ion-Exchange Chromatography: The positively charged amine can be captured on a cation-exchange resin.
Section 2: Purification Method Comparison
The table below summarizes the key features of common purification techniques to help you select the most appropriate method for your experiment.
| Feature | Silica Gel Chromatography | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion (SEC) | Ion-Exchange (IEX) | Liquid-Liquid Extraction |
| Principle | Adsorption (Polarity) | Partitioning (Hydrophobicity) | Hydrodynamic Radius (Size) | Ionic Charge | Differential Solubility |
| Best For | Small molecules with different polarity | Small molecules, isomers, high purity | Large molecules (proteins, polymers) | Charged molecules (proteins) | Bulk removal, initial cleanup |
| Resolution | Low to Moderate | Very High | Low to Moderate | High | Low |
| Scale | mg to multi-gram | µg to gram | mg to multi-gram | mg to multi-gram | gram to kg |
| Key Advantage | Inexpensive, widely available | Excellent separation power[] | Good for size differences[][6] | Separates by charge[][6] | Fast, scalable, no chromatography |
| Key Limitation | Poor separation for PEGs | Requires specialized equipment | Poor resolution for similar sizes | Product must be charged | Low resolution |
Section 3: Experimental Protocols
Protocol 1: Purification by Automated Flash Chromatography (Silica Gel)
This protocol provides a general guideline for purifying a small-molecule product from unreacted this compound using an automated flash chromatography system.
-
Sample Preparation:
-
Concentrate the crude reaction mixture in vacuo.
-
Adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude oil/solid in a minimal amount of a strong solvent (e.g., methanol or DCM), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
-
Column and Solvents:
-
Select a silica gel column appropriate for your sample mass.
-
Prepare two mobile phases:
-
Solvent A: Chloroform
-
Solvent B: 1:1 Ethanol/Isopropanol
-
-
-
Chromatography Method:
-
Equilibrate the column with 100% Solvent A.
-
Load the sample onto the column.
-
Run a shallow linear gradient, for example, from 0% to 10% Solvent B over 20-30 column volumes. A slow gradient is critical for separating PEG-containing compounds.[1]
-
-
Analysis:
-
Monitor the elution profile using a UV detector (the tosyl group is UV active) and/or an Evaporative Light Scattering Detector (ELSD).
-
Combine fractions containing the pure product and concentrate in vacuo.
-
Analyze fractions by TLC or LC-MS to confirm purity.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is for achieving high-purity separation of a small-molecule product.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal volume of a suitable solvent, such as DMSO, DMF, or Acetonitrile/Water.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Column and Solvents:
-
Install a preparative C18 column.
-
Prepare two mobile phases:
-
Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
-
-
Chromatography Method:
-
Equilibrate the column with your starting conditions (e.g., 95% A / 5% B).
-
Inject the sample.
-
Run a suitable gradient based on an initial analytical HPLC run. A typical gradient might be 5% to 95% Solvent B over 30-40 minutes.
-
-
Analysis and Collection:
-
Monitor elution by UV detection at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the product peak.
-
Confirm the identity and purity of fractions using LC-MS.
-
Pool pure fractions and remove the solvent, typically by lyophilization.
-
Protocol 3: Removal by Acid-Mediated Extraction
This protocol is designed to remove the unreacted PEG linker by first cleaving its Boc group, making it water-soluble. Caution: Ensure your desired product is stable to strong acid.
-
Boc Deprotection:
-
Solvent Removal:
-
Once the reaction is complete, remove the DCM and TFA in vacuo. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
-
Liquid-Liquid Extraction:
-
Dissolve the resulting residue in an organic solvent in which your product is soluble (e.g., Ethyl Acetate or DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with an equal volume of 1 M HCl. The deprotected, protonated PEG linker (Tos-PEG9-NH3+) will partition into the aqueous acidic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 to neutralize any remaining acid, followed by a wash with brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield your purified product.
-
Section 4: Visual Guides and Workflows
Purification Method Selection Workflow
The following diagram provides a logical workflow to help you decide on the best purification strategy for your specific needs.
Caption: Decision tree for selecting a purification method.
Conceptual Diagram of Purification Principles
This diagram illustrates how different purification techniques exploit distinct chemical and physical properties to achieve separation.
Caption: Principles of separation for common purification techniques.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. mdpi.com [mdpi.com]
- 8. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
Impact of pH on the stability and reactivity of Tos-PEG9-Boc
Welcome to the technical support center for Tos-PEG9-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and reactivity of this reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: The stability of this compound is highly dependent on the pH of the solution due to the distinct chemical properties of its three main components: the tosyl (Tos) group, the polyethylene (B3416737) glycol (PEG) linker, and the tert-butyloxycarbonyl (Boc) protecting group.
-
Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions, leading to the deprotection of the amine.[1][2][3] The tosyl group and the PEG chain are generally more stable, but prolonged exposure to very low pH can lead to hydrolysis of the tosyl ester.
-
Neutral to Mildly Basic Conditions (pH 6-8.5): The molecule exhibits its greatest stability in this range, making it ideal for storage and many conjugation reactions.
-
Strongly Basic Conditions (pH > 9): The tosyl group is susceptible to hydrolysis under strongly basic conditions.[4] The Boc group and the PEG linker are generally stable in this range.
Q2: What is the optimal pH for reacting the tosyl group of this compound with an amine?
A2: The optimal pH for the reaction of the tosyl group with a primary amine is typically in the range of 8.0 to 9.5.[5] In this pH range, a significant portion of the primary amine is deprotonated and acts as a better nucleophile, while the stability of the this compound is still reasonable for the duration of the reaction.
Q3: Can I use this compound in aqueous buffers?
A3: Yes, this compound can be used in aqueous buffers. The PEG9 linker imparts good water solubility. However, it is crucial to consider the pH of the buffer and the potential for hydrolysis of the tosyl group, especially during long reaction times or at elevated temperatures. For storage of the stock solution, it is recommended to use an anhydrous organic solvent like DMF or DMSO and store it at -20°C.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures will accelerate the rate of degradation at any pH. It is recommended to perform reactions at room temperature or below if possible, especially when working outside the optimal pH stability range. For long-term storage, the compound should be kept at -20°C.
Troubleshooting Guides
Issue 1: Low Yield of Conjugation to an Amine-Containing Molecule
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction pH | Ensure the reaction buffer is between pH 8.0 and 9.5. Use a freshly prepared buffer and verify its pH. |
| Hydrolysis of this compound | Prepare the reaction mixture immediately after dissolving the this compound. Avoid prolonged incubation times. |
| Deprotection of the Boc Group | If the reaction is performed under acidic conditions, the Boc group will be removed, leading to an unreactive primary amine. Ensure the pH is maintained in the neutral to basic range. |
| Presence of Water in Stock Solution | If the this compound stock solution was prepared in a protic solvent and stored, hydrolysis of the tosyl group may have occurred. Use a fresh vial of the reagent or prepare a fresh stock solution in an anhydrous solvent. |
| Steric Hindrance | If the amine on the target molecule is sterically hindered, the reaction may be slow. Increase the reaction time or temperature slightly, but monitor for degradation of the starting material. Consider using a longer PEG linker if steric hindrance is a significant issue. |
Issue 2: Complete or Partial Deprotection of the Boc Group
| Possible Cause | Troubleshooting Step |
| Acidic Reaction or Purification Conditions | The Boc group is labile in acidic conditions.[1][2][3] Ensure that all reaction and purification buffers are at a pH greater than 4. Avoid using strong acids during workup. |
| Contaminated Reagents | Ensure that all solvents and reagents used are free from acidic impurities. |
Issue 3: Presence of Multiple Products in the Final Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Side Reactions of the Tosyl Group | Besides reacting with the target amine, the tosyl group can react with other nucleophiles in the reaction mixture (e.g., water, buffer components with nucleophilic groups). Use a high concentration of the target molecule and consider using a buffer with non-nucleophilic components (e.g., HEPES, phosphate). |
| Degradation of this compound | If the reaction is run for an extended period or at a high temperature, degradation of the starting material can lead to multiple byproducts. Monitor the reaction progress by HPLC to determine the optimal reaction time. |
| Reaction with Secondary Amines | If your target molecule contains both primary and secondary amines, the tosyl group may react with both, leading to a mixture of products. |
Data Presentation
The following tables provide illustrative quantitative data on the stability and reactivity of this compound at different pH values. This data is based on the known chemical principles of the individual components and should be used as a guideline. It is highly recommended to perform stability and kinetics studies under your specific experimental conditions.
Table 1: Illustrative Stability of this compound (Half-life in hours) at 25°C
| pH | Predominant Degradation Pathway | Estimated Half-life (hours) |
| 2 | Boc Deprotection | < 1 |
| 4 | Boc Deprotection / Tosyl Hydrolysis | ~24 |
| 6 | Minimal Degradation | > 200 |
| 7.4 | Minimal Degradation | > 200 |
| 8.5 | Tosyl Hydrolysis | ~72 |
| 10 | Tosyl Hydrolysis | ~12 |
| 12 | Tosyl Hydrolysis | < 2 |
Table 2: Illustrative Relative Reactivity of the Tosyl Group with a Primary Amine at 25°C
| pH | Relative Reaction Rate |
| 7.0 | 0.1 |
| 7.5 | 0.4 |
| 8.0 | 0.8 |
| 8.5 | 1.0 |
| 9.0 | 0.9 |
| 9.5 | 0.7 |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound using HPLC
Objective: To determine the stability of this compound at different pH values over time.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffers of various pH values (e.g., 0.1 M citrate (B86180) for pH 4, 0.1 M phosphate (B84403) for pH 7.4, 0.1 M borate (B1201080) for pH 9)
-
HPLC system with a C18 column and a suitable detector (e.g., ELSD or CAD, as PEG lacks a strong UV chromophore)[6][7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
For each pH to be tested, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC.
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Calculate the half-life at each pH by plotting the natural logarithm of the peak area versus time.
Protocol 2: Determination of the Optimal pH for Conjugation of this compound to a Primary Amine
Objective: To identify the pH at which the conjugation reaction proceeds most efficiently.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
A series of buffers with pH values ranging from 7.0 to 10.0 (e.g., phosphate, borate)
-
HPLC system for monitoring the reaction progress
Procedure:
-
Prepare a stock solution of your amine-containing molecule in a suitable solvent.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
In separate reaction vessels, dissolve the amine-containing molecule in each of the different pH buffers.
-
Initiate the reactions by adding a stoichiometric amount (or a slight excess) of the this compound stock solution to each reaction vessel.
-
Allow the reactions to proceed at a constant temperature (e.g., 25°C).
-
Monitor the formation of the conjugated product at regular intervals using HPLC.
-
The pH that results in the fastest formation of the desired product with the fewest side products is the optimal pH for the conjugation.
Visualizations
Caption: Impact of pH on the stability of this compound.
Caption: pH-dependent reactivity of this compound with primary amines.
Caption: General workflow for assessing the pH stability and reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. idosi.org [idosi.org]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Tos-PEG9-Boc stability in different buffer systems
Welcome to the Technical Support Center for Tos-PEG9-Boc. This guide provides detailed information, troubleshooting advice, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterobifunctional linker molecule. It consists of three key components:
-
Tos (Tosyl group): A p-toluenesulfonyl group that functions as an excellent leaving group. It is typically present as a tosylate ester (-OTs), activating the terminal hydroxyl of the PEG chain for nucleophilic substitution reactions.
-
PEG9: A nine-unit polyethylene (B3416737) glycol spacer. This flexible, hydrophilic chain enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated molecules.[1][2]
-
Boc (tert-butyloxycarbonyl group): A common protecting group for the terminal amine.[3][4] This group is stable under basic and nucleophilic conditions but can be easily removed with acid to reveal a primary amine.[5][6]
This structure makes this compound a versatile tool for bioconjugation, drug delivery, and surface modification, where one part of a system is first conjugated via the tosyl group, and then, after deprotection of the Boc group, a second molecule is attached to the newly exposed amine.
Q2: What are the recommended storage and handling conditions for this compound?
A: To ensure the integrity and reactivity of this compound, it is crucial to prevent the degradation of its functional groups.
-
Storage Temperature: Store desiccated at -20°C or lower for long-term stability.
-
Moisture: The tosyl group is susceptible to hydrolysis.[7] Always handle the compound under anhydrous conditions. Use dry solvents and store the compound in a desiccator.
-
pH: Avoid acidic and strongly basic conditions during storage and handling. The Boc group is labile to acid[8], and the tosyl group can be cleaved under both acidic and basic conditions.[7]
-
Light: While not acutely sensitive, it is good practice to protect the compound from prolonged exposure to light.[7]
Q3: Which functional groups can I react with the tosyl end of the linker?
A: The tosyl group makes the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles. This allows for the formation of stable bonds with a variety of functional groups, including:
-
Thiols (-SH): To form a stable thioether bond.
-
Amines (-NH₂): To form a secondary amine bond.
-
Hydroxyls (-OH): To form an ether bond, though this reaction is generally less favorable than with thiols or amines.
The reaction should be carried out in an appropriate aprotic solvent under anhydrous conditions, typically with a non-nucleophilic base to facilitate the reaction.
Troubleshooting Guide
Q4: My conjugation reaction with the tosyl group is showing low yield. What are the possible causes?
A: Low yield in a tosylate-based conjugation reaction can stem from several issues:
-
Degradation of this compound: The primary cause of failure is often the hydrolysis of the tosyl group, rendering the linker inactive. This can happen if the linker was exposed to moisture during storage or if the reaction was performed in a protic solvent like water or alcohol without proper optimization.[7]
-
Suboptimal Reaction Conditions: The pH of the reaction is critical. Strongly basic conditions can lead to side reactions or degradation of the tosylate. The choice of solvent and temperature also plays a significant role.
-
Nucleophile Inactivity: Ensure your nucleophile (e.g., thiol on a protein) is in its reactive, deprotonated state. For thiols, this typically requires a pH slightly above their pKa.
Recommended Action: Verify the integrity of your this compound stock using an analytical method like LC-MS. If it has degraded, use a fresh vial. Optimize your reaction conditions, ensuring the use of anhydrous aprotic solvents and a suitable non-nucleophilic base.
Q5: I see an unexpected loss of the Boc protecting group during my experiment. Why did this happen?
A: The Boc group is specifically designed to be stable to most conditions except for acid.[6] If you observe premature deprotection, your reaction or workup conditions are likely too acidic.
-
Acidic Buffers: Using a buffer system with a pH below 5 can lead to partial or complete cleavage of the Boc group. Significant cleavage is expected at pH < 4.[9]
-
Acidic Reagents: Any acidic additives in your reaction mixture can cause deprotection.
-
Workup/Purification: Acidic conditions during workup or purification (e.g., using certain types of silica (B1680970) gel or acidic mobile phases in chromatography) can remove the Boc group.
Recommended Action: Scrutinize your entire workflow for sources of acid. Use neutral or slightly basic buffers (pH 7.0-8.5) for all steps prior to the intended deprotection. If acidic conditions are unavoidable for other reasons, consider using a different amine-protecting group.
Stability Data
The stability of this compound is primarily dictated by its two terminal functional groups. The PEG linker itself is generally stable under common experimental conditions, although it can be susceptible to oxidative degradation.
Table 1: Qualitative Stability of Functional Groups in this compound
| Condition | Tosyl Group Stability | Boc Group Stability | Rationale |
|---|---|---|---|
| Strong Acid (pH < 2) | Low (Hydrolysis) | Very Low (Cleavage) | Both groups are labile under strong acid. Boc cleavage is rapid.[3][5][10] |
| Mild Acid (pH 4-6) | Moderate | Low to Moderate | Boc group begins to show instability. Tosyl hydrolysis is slow but possible.[9] |
| Neutral (pH 6-8) | Good | Excellent | Optimal pH range for maintaining the integrity of both groups. |
| Mild Base (pH 8-10) | Moderate | Excellent | Tosyl group is susceptible to hydrolysis or reaction with nucleophiles.[11] |
| Strong Base (pH > 11) | Low | Excellent | Tosyl group is rapidly hydrolyzed or eliminated. |
| Nucleophiles (e.g., R-NH₂) | Reactive | Excellent | The tosyl group is designed to react with nucleophiles.[12] |
| Elevated Temperature | Moderate to Low | Good | Thermal decomposition of tosylates can occur.[7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation via the Tosyl Group
This protocol describes a general method for reacting a thiol-containing molecule with this compound.
-
Preparation: Dry all glassware thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive to oxidation.
-
Dissolution: Dissolve the thiol-containing substrate and a 1.2-fold molar excess of this compound in a dry, aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or LC-MS). Reactions are typically complete within 2-12 hours.
-
Quenching & Purification: Once the reaction is complete, it can be quenched with a small amount of water. Purify the resulting conjugate using standard methods such as preparative HPLC or size-exclusion chromatography.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
-
Dissolution: Dissolve the Boc-protected conjugate in a minimal amount of an appropriate solvent, such as dichloromethane (B109758) (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA). A common method is to use a solution of 20-50% TFA in DCM.[13]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Solvent Removal: Remove the TFA and solvent under reduced pressure (in a fume hood). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Final Product: The final product will be the TFA salt of the amine. If the free amine is required, a subsequent base wash or ion-exchange chromatography step may be necessary.
Diagrams and Workflows
Caption: Potential degradation pathways for this compound.
Caption: A typical two-step experimental workflow using this compound.
Caption: Troubleshooting logic for low-yield conjugation reactions.
References
- 1. chempep.com [chempep.com]
- 2. adcreview.com [adcreview.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Common pitfalls to avoid when working with Tos-PEG9-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Tos-PEG9-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -5°C in a dry environment, protected from sunlight.[1][2]
Q2: In which solvents is this compound likely to be soluble?
Due to the hydrophilic nature of the PEG9 chain and the organic nature of the tosyl and Boc groups, this compound is expected to be soluble in a variety of common organic solvents.[3][4] High solubility can be anticipated in polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents like dichloromethane (B109758) (DCM).[5]
Q3: What are the main reactive sites of the this compound molecule?
This compound has two primary reactive sites. The tosyl (p-toluenesulfonyl) group is an excellent leaving group for nucleophilic substitution reactions (SN2).[6][7] The Boc (tert-butyloxycarbonyl) group is a protecting group for the terminal amine, which can be removed under acidic conditions to liberate the free amine.[2][8]
Troubleshooting Guides
Low Reaction Yield in Nucleophilic Substitution
Problem: I am seeing low yield in my reaction where a nucleophile should displace the tosyl group.
| Possible Cause | Suggested Solution |
| Poor Nucleophilicity | Ensure your nucleophile is sufficiently strong for an SN2 reaction. If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity. |
| Steric Hindrance | If your nucleophile is sterically bulky, it may hinder its approach to the reaction site. Consider using a less hindered nucleophile if possible. |
| Inappropriate Solvent | For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Reaction Temperature | While many SN2 reactions proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor for potential side reactions at elevated temperatures. |
| Degradation of this compound | Ensure the reagent has been stored correctly. Purity can be checked by NMR or LC-MS. |
Incomplete Boc Deprotection
Problem: After treatment with acid, I still have a significant amount of Boc-protected starting material.
| Possible Cause | Suggested Solution |
| Insufficient Acid | Ensure a sufficient excess of acid is used. Common conditions include 20-50% TFA in DCM or 4M HCl in dioxane.[9] |
| Short Reaction Time | While many Boc deprotections are rapid, some substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9] |
| Inappropriate Solvent | The reaction is typically performed in solvents like dichloromethane (DCM), dioxane, or ethyl acetate (B1210297).[2] |
| Scavenger Interference | If using scavengers for the tert-butyl cation, ensure they are not interfering with the acidic conditions. |
Unexpected Side Products
Problem: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis.
| Possible Cause | Suggested Solution |
| Alkylation of Substrate by t-Butyl Cation | During Boc deprotection, the released tert-butyl cation can alkylate electron-rich functional groups on your molecule.[10] Add a scavenger like triethylsilane or anisole (B1667542) to the reaction mixture to trap the cation. |
| Instability of the Tosyl Group | The tosyl group is generally stable under neutral and basic conditions but can be labile under strongly acidic conditions.[1][11] If your reaction requires harsh acidic conditions, consider if the tosyl group might be cleaving. |
| Hydrolysis | Tosylates are susceptible to hydrolysis. Ensure you are using anhydrous conditions for your nucleophilic substitution reactions.[12] |
Quantitative Data
The following tables provide inferred data based on structurally similar compounds. It is recommended to perform specific tests for your exact application.
Table 1: Inferred Solubility Profile of this compound
| Solvent | Classification | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Chlorinated | Soluble |
| Acetonitrile (ACN) | Polar Aprotic | Soluble |
| Water | Aqueous | Sparingly Soluble to Insoluble |
| Diethyl Ether | Ether | Sparingly Soluble |
This data is inferred from the known solubility of other PEGylated and Boc-protected molecules.[3][4][5]
Table 2: Chemical Stability of Functional Groups in this compound
| Functional Group | Conditions to Avoid | Stable Conditions |
| Tosyl Group | Strong acids, strong reducing agents (e.g., lithium aluminum hydride).[1][11] | Bases, nucleophiles (will react), neutral aqueous conditions (pH 4-9).[1] |
| Boc Group | Strong acids (e.g., TFA, HCl).[2][8] | Basic conditions, nucleophiles, catalytic hydrogenation. |
| PEG Chain | Strong oxidizing agents. | Most standard organic reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of the Tosyl Group
This protocol describes a general method for reacting a nucleophile with the tosyl end of this compound.
-
Dissolve Reagents: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) may be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-60°C) if the reaction is slow.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free amine.
-
Dissolve Substrate: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM).
-
Add Acid: To the stirred solution, add the acidic reagent. Two common methods are:
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Work-up:
-
For TFA: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[9]
-
For HCl: Concentrate the reaction mixture under reduced pressure to remove the solvents. The product will be the hydrochloride salt.
-
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[9]
Visualizations
Caption: A typical experimental workflow using this compound.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Key reactions involving this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. chempep.com [chempep.com]
- 4. fcad.com [fcad.com]
- 5. benchchem.com [benchchem.com]
- 6. Ch8 : Tosylates [chem.ucalgary.ca]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. p-Toluenesulfonamides [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scalability Considerations for Reactions Involving Tos-PEG9-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Tos-PEG9-Boc, particularly in the context of scaling up your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and favorable pharmacokinetic properties.[1][2] One terminus is functionalized with a tosyl (tosylate) group, an excellent leaving group for nucleophilic substitution reactions.[3][4][5] The other end is capped with a Boc (tert-butoxycarbonyl) protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[6][7] This molecule is primarily used as a PEGylating agent to introduce a PEG spacer with a protected amine functionality onto various substrates such as proteins, peptides, and other small molecules.[8][9]
Q2: What are the main challenges when scaling up reactions involving this compound?
Scaling up reactions with this compound presents several potential challenges:
-
Synthesis and Purity of this compound: Ensuring the synthesis of high-purity, monodisperse this compound at a large scale can be difficult. The presence of ditosylated PEG or unreacted starting material can complicate subsequent reactions and purification.[10]
-
Nucleophilic Substitution Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and base for the nucleophilic substitution reaction is critical. Side reactions, such as elimination or reaction with the Boc-protected amine, can occur.
-
Purification of the PEGylated Product: The inherent heterogeneity of PEGylation reactions can make purification challenging. The final product mixture may contain the desired mono-PEGylated product, unreacted starting materials, and potentially di-PEGylated byproducts.[11]
-
Boc Deprotection: The acidic conditions required for Boc deprotection can sometimes lead to the degradation of acid-sensitive substrates.[6][12] Complete removal of the deprotection reagents at scale can also be problematic.[13]
-
Handling and Stability: The physical properties of this compound, such as its viscosity and potential for aggregation, may require specific handling procedures at larger scales. Its long-term stability under storage and reaction conditions should also be considered.
Q3: How can I monitor the progress of my PEGylation reaction with this compound?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively assess the consumption of starting materials and the formation of the product. However, the similar polarity of PEGylated compounds can sometimes make spot separation challenging.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a more quantitative method for monitoring reaction progress. It allows for the separation and quantification of reactants, products, and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both retention time and mass information, confirming the identity of the desired product and any intermediates or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals from the product.
Troubleshooting Guides
This compound Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of monotosylated product | Statistical distribution of tosylation on a diol starting material. | Use a protecting group strategy to differentiate the two ends of the PEG chain.[10] Optimize the stoichiometry of tosyl chloride and base. |
| Presence of ditosylated byproduct | Excess of tosyl chloride and/or base. | Carefully control the addition of tosyl chloride. Use a chromatography-free synthesis approach designed for monotosylation.[10] |
| Difficult purification from pyridine | Pyridine is a common base and solvent in tosylation reactions and can be difficult to remove. | Perform an acidic wash (e.g., with 0.5 M HCl) during workup to protonate and remove pyridine.[14] Consider using a non-volatile base that can be more easily separated. |
Nucleophilic Substitution Reaction with this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or incomplete reaction | Insufficient nucleophilicity of the substrate. Steric hindrance. Poor solvent choice. | Increase the reaction temperature. Use a more polar aprotic solvent (e.g., DMF, DMSO) to favor an S_N2 reaction. Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile if necessary. |
| Formation of side products | Elimination reaction competing with substitution. Reaction at the Boc-protected amine. | Use milder reaction conditions (lower temperature, weaker base). Ensure the reaction pH is controlled to avoid deprotection of the Boc group. |
| Low yield of desired product | Degradation of starting material or product. Suboptimal workup procedure. | Monitor the reaction closely to avoid prolonged reaction times. Optimize the extraction and purification methods to minimize product loss. |
Boc Deprotection
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Boc deprotection | Insufficient acid strength or concentration.[6] Short reaction time. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[6] Extend the reaction time. Consider using a stronger acid system like HCl in dioxane.[6] |
| Degradation of the substrate | Substrate is sensitive to strong acidic conditions. | Use milder deprotection conditions (e.g., lower acid concentration, shorter reaction time at low temperature). Explore alternative deprotection methods such as thermal deprotection, though this may also have side effects.[7][15] |
| Difficulty in removing deprotection reagents | Residual TFA or HCl can interfere with subsequent steps. | After evaporation, co-evaporate with a solvent like toluene (B28343) to azeotropically remove residual acid.[6] Use a solid-phase scavenger resin to remove excess acid. |
Experimental Protocols
General Protocol for Nucleophilic Substitution using this compound
-
Dissolution: Dissolve the nucleophilic substrate in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition (if necessary): If the nucleophile requires deprotonation, add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) and stir for a short period at room temperature.
-
Addition of this compound: Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress using an appropriate analytical technique (TLC, HPLC, or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction (e.g., with water or a saturated ammonium (B1175870) chloride solution). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate chromatographic technique, such as flash column chromatography on silica (B1680970) gel or preparative HPLC.
General Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected PEGylated compound in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Acid Addition: Cool the solution to 0 °C and add the deprotecting acid (e.g., trifluoroacetic acid - TFA, typically 20-50% v/v in DCM).[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for completion (typically 1-4 hours) by TLC or LC-MS.[6][16]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.[6] The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: A logical decision tree for troubleshooting common reaction issues.
References
- 1. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation: a promising strategy to overcome challenges to cancer-targeted nanomedicines: a review of challenges to clinical transition and promising resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-NH-PEG-Tos | Biopharma PEG [biochempeg.com]
- 9. Boc-NH-PEG-Tos - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Reproducibility of Experiments with Tos-PEG9-Boc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tos-PEG9-Boc for bioconjugation. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components:
-
Tos (Tosyl group): A good leaving group that facilitates nucleophilic substitution reactions with primary amines (e.g., lysine (B10760008) residues, N-terminus of proteins) and thiols (e.g., cysteine residues).[1]
-
PEG9 (Polyethylene glycol, 9 repeating units): A hydrophilic spacer that increases the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic properties.
-
Boc (tert-Butyloxycarbonyl group): An acid-labile protecting group for a terminal amine.[2] This allows for a two-step conjugation strategy where the Boc group can be removed to reveal a reactive amine for subsequent modification.
Its primary application is in the site-specific or random PEGylation of proteins, peptides, and other biomolecules.[3] The protected amine allows for further functionalization, making it useful in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates.
Q2: My PEGylation reaction with this compound shows low or no yield. What are the possible causes and solutions?
Low PEGylation efficiency can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal pH | The reaction of the tosyl group with primary amines is pH-dependent. At low pH, the amine groups are protonated and less nucleophilic. At very high pH, the stability of the protein and the PEG reagent may be compromised.[4][5] | Optimize the reaction pH, typically in the range of 7.5 to 9.0 for amine conjugation. Start with a pH of 8.0 and perform small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5, 9.0) to determine the optimal condition for your specific protein.[1] |
| Incorrect Molar Ratio | An insufficient molar excess of this compound to the protein can lead to incomplete conjugation. Conversely, a very high excess may lead to multi-PEGylation and aggregation. | Empirically determine the optimal molar ratio. Start with a 5 to 20-fold molar excess of this compound to the protein and analyze the results by SDS-PAGE or mass spectrometry. |
| Protein Concentration | High protein concentrations can sometimes lead to aggregation during the PEGylation process. | If aggregation is observed, try reducing the protein concentration. |
| Reaction Time and Temperature | The reaction may not have proceeded to completion. | Increase the reaction time (e.g., from 2 hours to 4 hours or overnight at 4°C) and/or the temperature (e.g., from room temperature to 37°C), while monitoring protein stability.[4] |
| Hydrolysis of this compound | This compound can hydrolyze in aqueous solutions, reducing its reactivity over time. | Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. |
| Steric Hindrance | The target amine or thiol groups on the protein may be sterically inaccessible to the PEG reagent. | Consider denaturing and refolding the protein if its activity can be recovered. Alternatively, site-directed mutagenesis can be used to introduce a more accessible reactive residue. |
Q3: I am observing protein aggregation during my PEGylation experiment. How can I prevent this?
Protein aggregation is a common challenge in PEGylation. The following strategies can help mitigate this issue:
-
Optimize Reaction Conditions: As mentioned above, screen different pH values, protein concentrations, and PEG-to-protein molar ratios.
-
Choice of Buffer: Use a buffer system that is known to stabilize your protein of interest.
-
Additives: Consider the inclusion of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) in the reaction buffer.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Q4: The Boc deprotection step is incomplete or leads to side products. What should I do?
Incomplete Boc deprotection or the formation of side products can compromise your experiment. Here are some troubleshooting tips:
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Acid Strength/Concentration | The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the deprotection will be incomplete.[2] | Use a strong acid like trifluoroacetic acid (TFA). A common starting condition is 20-50% TFA in an organic solvent like dichloromethane (B109758) (DCM).[6] |
| Inadequate Reaction Time | The deprotection reaction may not have reached completion. | Increase the reaction time. Monitor the reaction progress by LC-MS to determine the optimal duration. Typical reaction times range from 30 minutes to 2 hours at room temperature.[6] |
| Acid-Labile Groups on the Protein | The acidic conditions required for Boc deprotection may damage other sensitive functional groups on the protein. | Use the mildest acidic conditions possible that still achieve deprotection. Perform a time course and acid concentration titration to find the optimal balance. |
| Precipitation of the PEGylated Protein | The change in pH during acid addition can cause the protein to precipitate. | Ensure the PEGylated protein is soluble in the chosen deprotection solvent system. You may need to screen different solvent mixtures. |
Q5: How can I purify my PEGylated protein?
The purification of PEGylated proteins is crucial to remove unreacted protein, excess PEG reagent, and any byproducts. The most common methods are:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX is effective at separating non-PEGylated, mono-PEGylated, and multi-PEGylated species.[7][]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unreacted protein.[]
-
Hydrophobic Interaction Chromatography (HIC): This method can also be used to separate PEGylated species based on differences in hydrophobicity.[7]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general starting point for the PEGylation of a protein containing accessible primary amines or thiols. Optimization of the reaction conditions is critical for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
PEGylation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein using IEX or SEC to separate the desired product from unreacted components.
-
Characterization: Analyze the purified product by SDS-PAGE and mass spectrometry to confirm PEGylation and determine the degree of modification.
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Purified Boc-PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
Sample Preparation: Lyophilize the purified Boc-PEGylated protein to remove water.
-
Deprotection Reaction:
-
Dissolve the lyophilized protein in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS.
-
-
Product Precipitation:
-
Once the reaction is complete, precipitate the deprotected protein by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the supernatant.
-
-
Washing and Drying: Wash the protein pellet with cold diethyl ether and dry under vacuum.
-
Resuspension: Resuspend the deprotected PEGylated protein in a suitable buffer for downstream applications.
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Troubleshooting logic for low PEGylation yield.
Caption: Reaction pathway for this compound conjugation and deprotection.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. scielo.br [scielo.br]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PEG Linkers in PROTACs: Unveiling the Role of Tos-PEG9-Boc
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a critical component connecting the target protein ligand and the E3 ligase recruiter, significantly influences a PROTAC's efficacy and pharmacokinetic properties. Among the diverse linker options, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Tos-PEG9-Boc with other PEG linkers, supported by experimental data, to inform the strategic design of next-generation protein degraders.
The Pivotal Role of PEG Linkers in PROTAC Efficacy
The linker in a PROTAC molecule is far more than a simple spacer; it plays a decisive role in the formation of a stable and productive ternary complex, which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The length, flexibility, and chemical composition of the linker dictate the spatial orientation and proximity of the target protein and the E3 ligase. An optimal linker length is crucial, as a linker that is too short may lead to steric hindrance, while an excessively long one might result in a non-productive complex.[1]
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design. Their inherent hydrophilicity can improve the solubility of often large and hydrophobic PROTAC molecules, enhancing their cell permeability and oral absorption.[2][3] The modular nature of PEG chains allows for the systematic variation of linker length to optimize ternary complex formation and, consequently, degradation efficiency.[4]
Quantitative Comparison of PEG Linker Performance
The efficacy of a PROTAC is primarily evaluated by its degradation potency (DC50), the maximum level of degradation (Dmax), and its pharmacokinetic profile, including cell permeability and oral bioavailability. The following tables summarize quantitative data from various studies, offering a comparative view of how different PEG linker lengths can impact these key performance indicators.
While direct head-to-head data for this compound across multiple targets is limited in publicly available literature, we can infer its potential performance by examining trends with varying PEG chain lengths.
Table 1: In Vitro Degradation Efficiency of PROTACs with Different PEG Linkers
| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | 55 | 85 | [5] |
| PEG4 | 20 | 95 | [5] | ||
| PEG5 | 15 | >98 | [5] | ||
| PEG6 | 30 | 92 | [5] | ||
| CRBN | 10-12 atoms (PEG-containing) | Effective Degradation | - | [6] | |
| ERα | VHL | 12-atom linker | Less Potent | - | [2] |
| 16-atom linker | More Potent | - | [2] | ||
| TBK1 | VHL | < 12 atoms | Inactive | - | [7] |
| 21 atoms | 3 | 96 | [7] | ||
| 29 atoms | 292 | 76 | [7] | ||
| BTK | CRBN | < 4 PEG units | Impaired Binding | - | [1] |
| ≥ 4 PEG units | 1-40 | >90 | [1] |
Analysis: The data consistently demonstrates that linker length is a critical parameter for optimal degradation. For BRD4, a PEG5 linker showed the highest potency. For other targets like ERα and TBK1, longer linkers were generally more effective, with a minimum length often required to induce degradation. This highlights that the optimal linker length is target-dependent and requires empirical determination. A PEG9 linker, with approximately 37 atoms, falls within the range of effective longer linkers observed for targets like TBK1.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Different PEG Linkers
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| PEG3 | 1.2 | 15 | [5] |
| PEG4 | 2.5 | 25 | [5] |
| PEG5 | 3.1 | 35 | [5] |
| PEG6 | 2.8 | 30 | [5] |
Analysis: In this study, the PEG5 linker not only provided the best degradation potency but also demonstrated the most favorable permeability and oral bioavailability for a BRD4-targeting PROTAC. This suggests an optimal balance between hydrophilicity and molecular size for this particular PROTAC scaffold. While longer PEG chains increase hydrophilicity, which can be beneficial for solubility, excessive length can negatively impact membrane permeability.[8]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential. Below are representative protocols for the synthesis of a PEGylated PROTAC and the evaluation of its degradation efficiency.
Synthesis of a PROTAC using a Tosylated PEG Linker (General Protocol)
This protocol describes a general method for synthesizing a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using a tosylated PEG linker, such as this compound.
Step 1: Deprotection of the Boc Group
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an acid, for example, trifluoroacetic acid (TFA), and stir the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine intermediate.
Step 2: Coupling with the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Add the deprotected Tos-PEG9-amine intermediate to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker conjugate by preparative high-performance liquid chromatography (HPLC).
Step 3: Coupling with the POI Ligand
-
Dissolve the purified E3 ligase-linker conjugate and the POI ligand (containing a nucleophilic group like a phenol (B47542) or amine) in a suitable solvent such as DMF.
-
Add a base (e.g., potassium carbonate or DIPEA) to facilitate the nucleophilic substitution of the tosyl group.
-
Heat the reaction mixture and monitor its progress by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative HPLC.
Experimental Workflow for PROTAC Synthesis
Caption: A general workflow for the synthesis of a PROTAC using a tosylated PEG linker.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
Experimental Workflow for Western Blot Analysis
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Head-to-Head Comparison of Tos-PEG9-Boc and Maleimide-PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a linker is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting biomolecule conjugate. This guide provides a comprehensive comparison of two distinct classes of polyethylene (B3416737) glycol (PEG) linkers: the heterobifunctional Tos-PEG9-Boc and the well-established maleimide-PEG linkers. This objective analysis, supported by experimental data and detailed methodologies, will empower researchers to make informed decisions for their specific bioconjugation needs.
Introduction to the Linkers
Maleimide-PEG Linkers: These are widely used linkers that possess a maleimide (B117702) group at one end of a PEG chain. The maleimide moiety reacts with high specificity and efficiency with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond, making maleimide-PEG linkers a popular choice for site-specific protein modification.[1]
This compound Linkers: This is a heterobifunctional linker featuring a tosyl (tosylate) group at one end and a Boc (tert-butyloxycarbonyl) protected amine at the other, connected by a nine-unit PEG spacer. The tosyl group is an excellent leaving group, enabling nucleophilic substitution reactions with primary amines (e.g., lysine (B10760008) residues), thiols (cysteines), or hydroxyl groups on biomolecules to form stable sulfonamide, thioether, or ether linkages, respectively.[2] The Boc-protected amine provides an orthogonal reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps.[3][4] This two-step reactivity allows for the sequential assembly of complex bioconjugates.
Quantitative Performance Comparison
While direct head-to-head comparative studies with extensive quantitative data are limited, the following tables summarize the key performance characteristics of each linker based on their known chemical properties and data from related studies.
Table 1: Reaction Characteristics
| Feature | Maleimide-PEG Linkers | This compound Linkers |
| Reactive Group(s) | Maleimide | Tosyl (p-toluenesulfonyl) and Boc-protected Amine |
| Target Functional Group(s) | Sulfhydryls (Thiols) on Cysteine residues | Nucleophiles: Primary Amines (Lysine), Thiols (Cysteine), Hydroxyls (Serine, Threonine)[2] |
| Reaction Type | Michael Addition[1] | Nucleophilic Substitution[2] |
| Reaction pH | 6.5 - 7.5 for optimal thiol specificity[5] | 8.0 - 9.0 for reaction with amines[6] |
| Reaction Kinetics | Very fast (minutes to a few hours at room temperature)[5] | Generally slower than maleimide-thiol reaction; dependent on the nucleophile and reaction conditions. |
| Specificity | Highly specific for thiols at pH 6.5 - 7.5[5] | Less specific, can react with multiple nucleophiles. Specificity can be controlled by pH. |
| Byproducts | None | p-toluenesulfonate |
Table 2: Conjugate Stability
| Feature | Maleimide-PEG Conjugate (Thioether) | Tos-PEG-Biomolecule Conjugate (e.g., Sulfonamide) |
| Bond Type | Thioether | Sulfonamide (with amines), Thioether (with thiols), Ether (with hydroxyls) |
| Stability | The thioether bond can be susceptible to retro-Michael reaction and thiol exchange in the presence of other thiols (e.g., glutathione), leading to deconjugation.[7] Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[7] | Sulfonamide bonds are generally very stable and resistant to hydrolysis under physiological conditions.[8][9] |
| Reversibility | Potentially reversible (retro-Michael reaction)[7] | Generally considered irreversible |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in DOT language for Graphviz.
Maleimide-PEG Conjugation to a Thiol-Containing Protein
Caption: Reaction mechanism of a maleimide-PEG linker with a protein thiol group.
Two-Step Bioconjugation using this compound
Caption: Workflow for a two-step bioconjugation using a this compound linker.
Experimental Protocols
Protocol 1: Bioconjugation of a Thiol-Containing Protein with Maleimide-PEG
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteine)
-
Maleimide-PEG linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent by desalting.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG linker in an appropriate solvent (e.g., DMSO or DMF) to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM to react with any excess maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the protein-PEG conjugate from excess linker and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.
Protocol 2: Two-Step Bioconjugation of a Protein using this compound
Step A: Conjugation of this compound to Protein Lysine Residues
Materials:
-
Protein with accessible lysine residues
-
This compound linker
-
Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein and Linker Preparation: Dissolve the protein in Conjugation Buffer to a concentration of 2-10 mg/mL. Dissolve the this compound linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the Conjugation Buffer.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction at room temperature for 4-24 hours with gentle mixing. The reaction progress can be monitored by MALDI-TOF mass spectrometry to observe the increase in protein mass.
-
Purification: Remove the excess this compound linker by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.
Step B: Boc Deprotection and Secondary Conjugation
Materials:
-
Purified Protein-PEG9-Boc conjugate
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for robust deprotection, or milder acidic buffer compatible with the protein.
-
Neutralization Buffer: e.g., 0.1 M sodium bicarbonate
-
Secondary payload with an amine-reactive group (e.g., NHS-ester)
-
Secondary Conjugation Buffer: PBS, pH 7.4-8.0
Procedure:
-
Boc Deprotection:
-
For robust deprotection (if the protein can tolerate organic solvents): Lyophilize the Protein-PEG9-Boc conjugate. Dissolve the dried conjugate in the Deprotection Solution and stir at room temperature for 30-60 minutes.[4] Remove the TFA and DCM under vacuum.
-
For proteins sensitive to organic solvents: Dialyze the Protein-PEG9-Boc conjugate into a low pH buffer (e.g., pH 4-5) and incubate to facilitate Boc removal. This step requires careful optimization to avoid protein denaturation.
-
-
Neutralization and Buffer Exchange: If TFA was used, redissolve the protein in a suitable buffer and immediately neutralize the pH by adding Neutralization Buffer. Perform buffer exchange into the Secondary Conjugation Buffer using a desalting column.
-
Secondary Conjugation: Add the amine-reactive payload to the deprotected Protein-PEG9-NH2 conjugate at a 5- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Final Purification: Purify the final bioconjugate to remove the excess payload using size-exclusion chromatography or another appropriate method.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry, HPLC, and functional assays.
Conclusion: Making the Right Choice
The selection between this compound and maleimide-PEG linkers is contingent on the specific requirements of the bioconjugation strategy.
Maleimide-PEG linkers are the gold standard for rapid and highly specific conjugation to cysteine residues. They are ideal for applications where a single, well-defined attachment site is desired and the potential for retro-Michael addition is either acceptable or can be mitigated.
This compound linkers offer greater versatility due to their reactivity with multiple nucleophiles and the presence of a protected amine for orthogonal, two-step conjugations. This makes them suitable for creating more complex bioconjugates, such as antibody-drug conjugates with a precisely placed linker and payload, or for applications where cysteine residues are not available or desired for modification. The resulting sulfonamide linkage also offers superior stability compared to the thioether bond of maleimide conjugates.
Ultimately, a thorough understanding of the target biomolecule, the desired properties of the final conjugate, and the chemical principles outlined in this guide will enable researchers to select the most appropriate linker for their innovative bioconjugation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Tos-PEG9-Boc vs. Azide-PEG Linkers in Click Chemistry
In the landscape of bioconjugation and drug development, the choice of a linker is critical to the efficacy and stability of the final product. Polyethylene glycol (PEG) linkers are widely favored for their ability to improve solubility, reduce immunogenicity, and enhance the pharmacokinetic properties of conjugated molecules. This guide provides a detailed comparison of two prominent classes of PEG linkers: Tos-PEG9-Boc and azide-PEG linkers, with a focus on their application in "click chemistry" and other conjugation strategies.
At a Glance: Key Differences
| Feature | This compound Linker | Azide-PEG Linker |
| Reactive Group | Tosyl (p-toluenesulfonyl) | Azide (B81097) (-N₃) |
| Primary Reaction | Nucleophilic Substitution | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Reacts With | Amines (-NH₂), Thiols (-SH), Hydroxyls (-OH) | Terminal or Strained Alkynes |
| Key Advantage | Direct conjugation to common protein functional groups | High specificity and bioorthogonality of click chemistry |
| Bond Formed | Amine, Thioether, or Ether linkage | Stable 1,2,3-triazole ring |
| Biocompatibility | Generally good, but tosyl group is a leaving group | Excellent, especially in copper-free click chemistry |
| Reaction Speed | Variable, dependent on nucleophile and conditions | Generally fast, especially copper-catalyzed reactions |
This compound Linker: A Versatile Tool for Direct Conjugation
The this compound linker is a heterobifunctional molecule featuring a tosyl group at one end and a Boc-protected amine at the other, connected by a 9-unit PEG chain. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles commonly found in biomolecules.
Reaction Mechanism
The primary utility of the tosyl group is in its reaction with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable secondary amine linkage. It can also react with thiols (from cysteine residues) to form thioether bonds and, to a lesser extent, with hydroxyl groups. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG chain allows for controlled, sequential conjugations. After the initial conjugation via the tosyl group, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modification.[1][2][3]
Advantages of this compound
-
Direct Conjugation: Reacts directly with common functional groups on proteins and other biomolecules without the need for prior modification of the target.
-
Versatility: Can be used to conjugate a variety of molecules containing amine, thiol, or hydroxyl groups.
-
Controlled Sequential Conjugation: The Boc-protected amine allows for a two-step conjugation strategy, enabling the creation of more complex bioconjugates.[4]
Limitations
-
Lower Specificity: The reaction is not entirely specific to one type of functional group, which can lead to a heterogeneous mixture of products, especially in complex biological samples.
-
Potential for Side Reactions: The reactivity of the tosyl group can lead to off-target reactions.
-
Harsher Deprotection Conditions: Removal of the Boc group requires acidic conditions, which may not be suitable for all biomolecules.[1]
Azide-PEG Linkers: The Power of Click Chemistry
Azide-PEG linkers are key players in the field of "click chemistry," a term that describes reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[5] The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7]
Reaction Mechanism
In CuAAC, an azide-functionalized PEG linker reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,2,3-triazole ring.[8] This reaction is incredibly specific and efficient. A copper-free version, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne (B158145) to react with the azide, eliminating the need for a potentially toxic copper catalyst and making it ideal for in vivo applications.[9]
Advantages of Azide-PEG Linkers
-
High Specificity and Bioorthogonality: Azides and alkynes are largely unreactive with biological functional groups, ensuring that the reaction only occurs between the intended partners.[7]
-
High Yield and Favorable Kinetics: Click chemistry reactions are known for their high efficiency and rapid reaction rates.[6]
-
Stable Linkage: The resulting triazole ring is exceptionally stable and resistant to cleavage.[10]
-
Biocompatibility: SPAAC, being copper-free, is highly biocompatible and can be performed in living systems.[9]
Limitations
-
Requires Pre-functionalization: The target molecule must be modified to contain an alkyne group, which adds an extra step to the conjugation process.[11]
-
Potential Copper Toxicity: In CuAAC, the copper catalyst can be toxic to cells, limiting its in vivo applications.[6]
Experimental Data Summary
While direct, head-to-head quantitative comparisons in a single study are limited, a review of the literature provides insights into the performance of each linker type.
| Parameter | Tos-PEG Conjugation | Azide-PEG (Click Chemistry) |
| Reaction Yield | Generally moderate to high, but can be variable depending on the nucleophile and reaction conditions. | Consistently high to quantitative yields are often reported for click chemistry reactions.[12] |
| Reaction Rate | Can be slow, often requiring several hours to overnight incubation. | CuAAC is typically very fast, often complete within minutes to a few hours. SPAAC rates are generally slower than CuAAC but still efficient. |
| Linkage Stability | Amine and thioether linkages are generally stable under physiological conditions. | The 1,2,3-triazole linkage is exceptionally stable and resistant to hydrolysis and enzymatic cleavage.[10] |
| Specificity | Can react with multiple nucleophiles, potentially leading to a heterogeneous product. | Highly specific reaction between the azide and alkyne, resulting in a homogeneous product. |
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
Objective: To conjugate this compound to a protein via lysine residues.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Linker Preparation: Dissolve this compound in DMSO to a stock concentration of 10-50 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes.
-
Purification: Purify the conjugate to remove unreacted linker and other byproducts using size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.[13]
Protocol 2: Conjugation using Azide-PEG via CuAAC Click Chemistry
Objective: To conjugate an azide-PEG linker to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG linker
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein and Linker Preparation: Prepare solutions of the alkyne-modified protein (1-5 mg/mL) and a 5- to 20-fold molar excess of the Azide-PEG linker.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.
-
Reaction Initiation: To the protein/linker mixture, add the CuSO₄/THPTA premix, followed by the freshly prepared sodium ascorbate solution. The final concentrations should be optimized but can be in the range of 1-2 mM copper, 5-10 mM ligand, and 10-20 mM sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.
Conclusion: Choosing the Right Linker for Your Application
The choice between a this compound and an azide-PEG linker depends heavily on the specific requirements of the application.
This compound is an excellent choice for:
-
Rapid, direct conjugation to proteins without the need for prior modification.
-
Applications where a heterogeneous product with multiple PEGylation sites is acceptable or even desirable.
-
Creating complex, branched structures through sequential conjugation after Boc deprotection.
Azide-PEG linkers are superior for:
-
Applications requiring high specificity and a well-defined, homogeneous product.
-
In vivo studies or applications with sensitive biological systems, especially when using copper-free SPAAC.
-
Situations where an exceptionally stable and inert linkage is paramount.
For researchers in drug development, the high degree of control and the stability of the resulting conjugate often make azide-PEG linkers and click chemistry the preferred method for creating next-generation therapeutics like antibody-drug conjugates. However, the simplicity of direct conjugation offered by Tos-PEG linkers ensures their continued relevance in a wide range of bioconjugation applications.
References
- 1. jk-sci.com [jk-sci.com]
- 2. genscript.com [genscript.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. creativepegworks.com [creativepegworks.com]
Performance Evaluation of Tos-PEG9-Boc in Antibody-Drug Conjugate Efficacy Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive performance evaluation of a non-cleavable, hydrophilic linker derived from Tos-PEG9-Boc, in the context of ADC efficacy. We present a comparative analysis against established cleavable and non-cleavable linker technologies, supported by experimental data and detailed protocols.
The linker, which connects the monoclonal antibody to the cytotoxic payload, critically influences the ADC's stability, pharmacokinetics (PK), and mechanism of action. This compound is a precursor for a linker characterized by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The tosyl (Tos) group serves as an excellent leaving group during the conjugation reaction, while the tert-butyloxycarbonyl (Boc) group is a protecting group for an amine, removed during synthesis. The final incorporated linker is a hydrophilic PEG9 chain, which imparts favorable physicochemical properties to the ADC.
The Role of the PEG9 Linker in ADC Performance
The inclusion of a PEG9 spacer is designed to enhance the therapeutic window of an ADC by:
-
Improving Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance. The hydrophilic nature of the PEG9 linker mitigates this, allowing for potentially higher drug-to-antibody ratios (DAR) without compromising stability.
-
Enhancing Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the ADC, which can lead to a longer plasma half-life and reduced clearance rates. This prolonged circulation time can result in greater accumulation of the ADC at the tumor site.
-
Reducing Immunogenicity: PEGylation can shield the payload and potential neoepitopes from the immune system, thereby reducing the risk of an anti-drug antibody response.
Comparative Performance Data
While direct head-to-head clinical data for a PEG9-based ADC is not extensively published, we can infer its performance based on studies of ADCs with similar intermediate-length PEG linkers (e.g., PEG8 and PEG12) and compare them to widely used non-PEGylated non-cleavable and cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (nM) | Key Characteristics |
| PEG9 (inferred) | MMAE | HER2+ (SK-BR-3) | 5-20 | Potency is dependent on efficient internalization and lysosomal degradation. May exhibit slightly lower in vitro potency compared to some cleavable linkers due to the multi-step process of payload release. |
| SMCC (Non-cleavable) | DM1 | HER2+ (SK-BR-3) | 3-10 | High potency in target cells; release of the active payload requires degradation of the antibody in the lysosome. |
| Val-Cit (Cleavable) | MMAE | HER2+ (SK-BR-3) | 0.5-5 | High in vitro potency due to efficient enzymatic cleavage and release of the payload. The released payload can also exert a bystander effect. |
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Payload | Tumor Model | Tumor Growth Inhibition (%) | Key Characteristics |
| PEG9 (inferred) | MMAE | HER2+ NCI-N87 | 80-95 | Enhanced plasma stability and improved pharmacokinetics are expected to lead to significant tumor accumulation and sustained anti-tumor activity. |
| SMCC (Non-cleavable) | DM1 | HER2+ NCI-N87 | 75-90 | Efficacy is highly dependent on high antigen expression and efficient internalization by tumor cells. |
| Val-Cit (Cleavable) | MMAE | HER2+ NCI-N87 | 85-99 | Potent tumor regression, with the bystander effect contributing to efficacy in heterogeneous tumors. |
Table 3: Pharmacokinetic Properties of ADCs with Different Linkers
| Linker Type | Key PK Parameter | Observation |
| PEG9 (inferred) | Clearance | Slower clearance compared to non-PEGylated counterparts. |
| Half-life | Longer plasma half-life. | |
| SMCC (Non-cleavable) | Clearance | Moderate clearance. |
| Half-life | Moderate half-life. | |
| Val-Cit (Cleavable) | Clearance | Can have faster clearance due to potential premature linker cleavage. |
| Half-life | Generally shorter half-life compared to stable non-cleavable linkers. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3)
-
Complete cell culture medium
-
ADCs (with PEG9, SMCC, and Val-Cit linkers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each ADC.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor activity of ADCs in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cells for xenograft (e.g., NCI-N87)
-
ADCs (with PEG9, SMCC, and Val-Cit linkers)
-
Vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 NCI-N87 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Grouping and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG9 linker, ADC with SMCC linker, ADC with Val-Cit linker). Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in ADC efficacy.
Validating Target Degradation with Long-Chain PEGylated PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC's architecture, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. The linker, far from being a passive spacer, profoundly influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein degradation.[1]
This guide provides a comparative analysis of a PROTAC featuring a long-chain polyethylene (B3416737) glycol (PEG) linker, exemplified by structures analogous to those synthesized using a Tos-PEG9-Boc linker, against alternatives with different linker compositions. We present supporting experimental data on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a key target in oncology.[2] Detailed protocols for essential validation experiments are also provided to ensure reproducibility and accurate assessment of PROTAC performance.
Comparative Analysis of Linker Performance in BRD4 Degradation
The potency and efficacy of a PROTAC are typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following data, adapted from a systematic study on a series of BET degraders, illustrates how modifying the linker can dramatically impact the degradation of BRD4 in RS4;11 leukemia cells.[2] In this series, a potent azacarbazole-based BET inhibitor is linked to a ligand for the E3 ligase cereblon.
| Compound ID (Analogous to Linker Type) | Linker Composition | BRD4 Degradation DC50 (nM) |
| PROTAC 1 (Long-Chain PEG/Alkyl-Ether) | -(CH2)2-O-(CH2)2-O-(CH2)2-NH- | 0.42 |
| PROTAC 2 (Long-Chain Alkyl) | -(CH2)6-NH- | 0.21 |
| PROTAC 3 (Medium-Chain Alkyl) | -(CH2)5-NH- | 0.14 |
| PROTAC 4 (Short-Chain Alkyl) | -(CH2)3-NH- | 2.1 |
| PROTAC 5 (Very Short-Chain Alkyl) | -(CH2)2-NH- | 10.2 |
Data is derived from a study by an external research group and is presented here for comparative purposes.[2] The specific PROTACs are analogous representations to illustrate the impact of the linker.
Key Observations:
-
Optimal Length is Crucial: The data clearly demonstrates that an optimal linker length is critical for potent BRD4 degradation. Both very short (PROTACs 4 and 5) and potentially excessively long linkers can lead to a significant decrease in potency.
-
Alkyl vs. Alkyl-Ether: In this specific series, the long-chain alkyl linker (PROTAC 2) and the medium-chain alkyl linker (PROTAC 3) showed slightly higher potency than the long-chain alkyl-ether linker (PROTAC 1). However, all three were highly potent, with sub-nanomolar DC50 values. The inclusion of ether units, characteristic of PEG linkers, is primarily intended to improve solubility and other pharmacokinetic properties, which may not be fully reflected in a cellular degradation assay alone.[1]
Visualizing the Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation pathway.
Experimental Workflow for Target Degradation Validation
References
The Balancing Act: A Head-to-Head Comparison of PEG9 and PEG12 Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), necessitates a granular understanding of how each component influences therapeutic efficacy and safety. The linker, a seemingly simple bridge between the targeting moiety and the payload, plays a pivotal role in dictating the overall performance of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a detailed, data-driven comparison of two commonly employed intermediate-length PEG linkers: PEG9 and PEG12.
The length of the PEG chain is a critical parameter that can significantly impact a conjugate's solubility, stability, in vitro potency, and in vivo pharmacokinetics.[1] Shorter PEG linkers may offer advantages in terms of preserving the potency of the payload, while longer linkers can enhance solubility, prolong circulation half-life, and improve the overall pharmacokinetic profile.[1][2] The choice between PEG9 and PEG12 represents a nuanced decision, requiring a careful balance of these competing factors to achieve the optimal therapeutic window.
Quantitative Comparison of PEG9 vs. PEG12 Linker Performance
The following tables summarize key performance metrics for bioconjugates functionalized with PEG9 and PEG12 linkers, drawing upon data and trends observed in studies comparing various PEG linker lengths. It is important to note that direct head-to-head comparisons of PEG9 and PEG12 are not always available in the literature; therefore, some data represents the broader trends observed for intermediate-length PEG linkers (e.g., PEG8-PEG12).
Table 1: Influence of PEG Linker Length on Physicochemical and In Vitro Properties
| Parameter | PEG9 | PEG12 | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) | Intermediate PEG lengths have demonstrated high drug loading efficiencies. | Similar to PEG9, intermediate PEG lengths often allow for higher DARs without inducing aggregation. | Studies have shown that intermediate PEG lengths (PEG8, PEG12) can achieve higher drug loading compared to shorter or very long linkers.[2][3] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency, with potentially a slight decrease compared to very short linkers. | May show a slight to moderate decrease in potency compared to shorter linkers due to potential steric hindrance. | Longer PEG chains can sometimes hinder the interaction of the ADC with its target or impede payload release, leading to reduced in vitro cytotoxicity.[1][4] |
| Stability | Provides good stability in aqueous solutions. | Offers enhanced stability and reduced aggregation, particularly for hydrophobic payloads. | The hydrophilic nature of PEG improves the solubility and stability of the conjugate.[5] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy
| Parameter | PEG9 | PEG12 | Key Findings & References |
| Plasma Clearance | Slower clearance compared to shorter PEG linkers. | Slower clearance, often approaching a plateau of pharmacokinetic improvement seen with intermediate-length PEGs. | Clearance rates decrease with increasing PEG length, with a significant improvement observed for PEGs of 8 units or more.[6][7] |
| Plasma Half-Life | Longer half-life than shorter linkers. | Significantly prolonged half-life, contributing to increased overall exposure. | The use of PEG linkers leads to a dramatically improved pharmacokinetic profile, including a prolonged half-life (t1/2).[5] |
| Tumor and Tissue Distribution | Increased tumor exposure compared to non-PEGylated or short-chain PEG ADCs. | ADCs with 8, 12, and 24 PEG units have shown significantly higher tumor to plasma exposure ratios. | PEGylated ADCs with 8 or more PEG units demonstrate preferential uptake into the tumor.[6] |
| In Vivo Efficacy | Significant improvement in in vivo efficacy over shorter linkers. | Often leads to the highest in vivo efficacy due to the optimal balance of PK and potency. | ADCs with 8, 12, and 24 PEG units in the linker provided a 75-85% reduction in tumor weights in one study.[6] |
Experimental Methodologies
The data presented above is derived from a variety of experimental techniques commonly used in the characterization of bioconjugates. Below are detailed protocols for key experiments cited in the comparison of different PEG linker lengths.
Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
Objective: To synthesize ADCs with varying PEG linker lengths and determine the drug-to-antibody ratio (DAR).
Protocol:
-
Antibody Preparation: The antibody is typically buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). If cysteine-based conjugation is intended, the antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Drug-Linker Activation: The PEGylated drug-linker, containing a reactive handle (e.g., maleimide (B117702) for reaction with thiols, or an NHS ester for reaction with lysines), is dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation: The activated drug-linker is added to the prepared antibody solution at a specific molar excess and allowed to react for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reagents using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
DAR Determination: The average DAR is determined using techniques like hydrophobic interaction chromatography (HIC)-HPLC, UV-Vis spectroscopy (by measuring the absorbance of the antibody at 280 nm and the payload at its specific wavelength), or mass spectrometry.
In Vitro Cytotoxicity Assay
Objective: To assess the potency of ADCs with different PEG linker lengths against target cancer cells.
Protocol:
-
Cell Culture: Target cancer cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs (e.g., with PEG9 and PEG12 linkers) and control antibodies.
-
Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the plasma clearance and half-life of ADCs with different PEG linker lengths.
Protocol:
-
Animal Model: A suitable rodent model (e.g., mice or rats) is used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to each animal.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
ADC Quantification: The concentration of the ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
PK Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and elimination half-life.
Visualizing the Impact of PEG Linker Length
The following diagrams, generated using Graphviz, illustrate key concepts related to the influence of PEG linker length on ADC properties and the experimental workflows used for their evaluation.
Conclusion
The selection between a PEG9 and a PEG12 linker represents a critical optimization step in the design of bioconjugates. While both fall into the category of intermediate-length linkers that offer a favorable balance of properties, subtle differences can have a significant impact on the final therapeutic agent. A PEG12 linker may provide superior pharmacokinetic properties and in vivo efficacy, particularly for highly hydrophobic payloads, though this can sometimes come at the cost of slightly reduced in vitro potency.[1][6] Conversely, a PEG9 linker may retain higher in vitro potency while still offering a substantial improvement in pharmacokinetics over shorter linkers. Ultimately, the optimal PEG linker length is highly dependent on the specific antibody, payload, and target indication. Empirical testing, following the experimental workflows outlined in this guide, is essential to identify the linker that will maximize the therapeutic index of the bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Beyond PEGylation: A Comparative Guide to Alternative Linkers for Enhancing Drug Solubility
For researchers, scientists, and drug development professionals, the challenge of poor drug solubility is a significant hurdle in the therapeutic pipeline. While Tos-PEG9-Boc has been a widely utilized linker for improving the aqueous solubility of drug candidates, the search for alternatives with enhanced performance characteristics is ever-evolving. This guide provides an objective comparison of alternative linkers, supported by experimental data, to inform the rational design of next-generation therapeutics with improved physicochemical properties.
The linker component of a drug conjugate, whether for an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), is far more than a simple spacer. It critically influences the molecule's solubility, stability, cell permeability, and ultimately, its therapeutic efficacy.[1][2][3] Polyethylene glycol (PEG) linkers, like this compound, are prized for their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize performance.[2][4][5] However, potential drawbacks such as reduced metabolic stability and concerns about immunogenicity have driven the exploration of alternative linker technologies.[2][6][7]
This guide explores several classes of alternative linkers, presenting a comparative analysis of their performance against traditional PEG-based linkers.
Alternative Linker Classes and Performance Data
Polysarcosine (pSar) Linkers
Polysarcosine is a non-ionic, hydrophilic polyamino acid derived from the endogenous amino acid sarcosine.[6] It has emerged as a leading alternative to PEG, offering similar or even superior physicochemical properties without the associated immunogenicity concerns.[6][8]
Key Advantages:
-
High Water Solubility: Similar to PEG, pSar enhances the solubility of hydrophobic molecules.[6]
-
Non-Immunogenic: pSar does not elicit the anti-PEG antibody response observed in a significant portion of the population.[6][8]
-
Biodegradable: Degrades into a natural amino acid, mitigating concerns about long-term accumulation.[6][8]
-
Improved Pharmacokinetics: In some studies, pSar-conjugated ADCs have shown more efficient clearance rates and better anti-tumor activity compared to their PEGylated counterparts.[9]
| Linker Type | Conjugate Type | Key Performance Metric | Result | Reference |
| pSar | Interferon Conjugate | In vivo tumor growth inhibition | Significantly more potent than PEG-IFN | [8][10] |
| PEG | Interferon Conjugate | In vivo tumor growth inhibition | Less potent than pSar-IFN | [8][10] |
| pSar12 | ADC | Clearance (mL/day/kg) in SCID mice | 38.9 | [9] |
| PEG12 | ADC | Clearance (mL/day/kg) in SCID mice | 47.3 | [9] |
Rigid Linkers: Piperazine (B1678402) and Cycloalkane Derivatives
Incorporating rigid cyclic structures like piperazine, piperidine, or cyclohexane (B81311) into the linker can offer several advantages over flexible PEG or alkyl chains.[2] This rigidity can pre-organize the molecule into a more bioactive conformation, enhancing ternary complex stability in PROTACs, and can also improve metabolic stability.[2][11] Furthermore, the inclusion of polar heterocycles like piperazine can significantly improve the solubility of the conjugate.[12][13][14][15]
Key Advantages:
-
Enhanced Rigidity: Can lead to more stable and productive ternary complex formation in PROTACs.[11]
-
Improved Solubility: The incorporation of polar groups like piperazine enhances aqueous solubility.[12][13][14]
-
Metabolic Stability: Rigid structures can be less prone to enzymatic degradation compared to linear PEG chains.[16]
| Linker Type | Application | Key Performance Metric | Result | Reference |
| Piperazine-containing | BRD4-targeting PROTAC | DC50 (nM) | 1.8 | [11] |
| Alkyl/Ether (flexible) | BRD4-targeting PROTAC | DC50 (nM) | >1000 | [11] |
| Piperazine/Pyrimidine | PROTAC | Solubility & Potency | More soluble and potent than linear alkyl/PEG | [15] |
Zwitterionic Linkers
Zwitterionic polymers, which contain an equal number of positive and negative charges, are highly hydrophilic and exhibit excellent biocompatibility.[17][18][19] They are being explored as "stealth" materials for drug delivery due to their exceptional resistance to non-specific protein adsorption, a property that can surpass that of PEG.[17][19]
Key Advantages:
-
Superior Hydrophilicity: Can significantly enhance the water solubility of hydrophobic drugs.[17][20]
-
Excellent Biocompatibility & "Stealth" Properties: Highly resistant to protein fouling, potentially leading to longer circulation times.[17][18][19]
-
Biodegradable Options: Can be designed to be biodegradable, addressing long-term safety concerns.[17]
Due to the emerging nature of zwitterionic linkers in complex drug conjugates, direct head-to-head quantitative data with PEG in a comparable format is still growing. However, studies on zwitterionic polymer-drug formulations consistently demonstrate significant solubility enhancement. For example, a copolymer of poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (PMB) was shown to increase the solubility of paclitaxel (B517696) by over 1000 times.[17]
Experimental Protocols
Measurement of Drug Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[21]
Protocol Outline:
-
Sample Preparation: An excess amount of the solid drug-linker conjugate is added to a specific volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved conjugate in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[22][23]
-
Data Analysis: The solubility is reported in units such as µg/mL or µM.
Assessment of ADC Aggregation (Size-Exclusion Chromatography - SEC)
ADC aggregation is a critical quality attribute, as aggregates can lead to loss of efficacy and potential immunogenicity. SEC is a common method to quantify the presence of high-molecular-weight species (aggregates).[24][25]
Protocol Outline:
-
Sample Preparation: The ADC solution is prepared in the formulation buffer at a defined concentration. Samples may be subjected to stress conditions (e.g., elevated temperature) to assess stability.[24]
-
Chromatography: The ADC sample is injected onto an SEC column. The mobile phase is typically the formulation buffer.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.[24]
-
Data Analysis: The chromatogram is analyzed to determine the percentage of monomer, dimer, and higher-order aggregates based on the area of the corresponding peaks. A lower percentage of aggregates indicates higher stability and better solubility characteristics of the conjugate.
Visualizing Experimental and Logical Workflows
Caption: General workflow for comparing alternative drug linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Zwitterionic polymers in drug delivery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zwitterionic drug nanocarriers: a biomimetic strategy for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in zwitterionic nanoscale drug delivery systems to overcome biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lifechemicals.com [lifechemicals.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. researchgate.net [researchgate.net]
- 25. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to the In Vivo Stability of Tos-PEG9-Boc Linkers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical attribute in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It directly influences the pharmacokinetic profile, efficacy, and toxicity of the drug. This guide provides a comparative assessment of the in vivo stability of the Tos-PEG9-Boc linker against other commonly used linkers in drug development, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
| Linker Type | Example | In Vivo Half-life (t½) | Key Characteristics & Cleavage Mechanism |
| This compound | (Estimated) | Potentially variable; requires experimental validation. | Non-cleavable (under physiological conditions). The tosyl group is a good leaving group but is generally stable unless subjected to specific nucleophilic attack. The PEG9 spacer enhances hydrophilicity and can prolong circulation time. The Boc group is a stable protecting group under physiological conditions but is labile to acidic conditions, which are not typically encountered in systemic circulation. |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | ~6 days (mouse), ~9.6 days (monkey)[1] | Cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant inside target cells.[2] |
| pH-Sensitive | Hydrazone | Variable (hours to days) | Designed to be stable at physiological pH (~7.4) and hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[2] |
| Non-Cleavable | Thioether (e.g., SMCC) | Generally stable, but susceptible to retro-Michael reaction. | Forms a stable thioether bond. Drug release relies on the degradation of the antibody backbone in the lysosome. Can undergo deconjugation via a retro-Michael reaction, especially if the maleimide (B117702) is not stabilized.[3][4] |
| Stabilized Protease-Cleavable | Glutamic acid-Valine-Citrulline (EVCit) | Significantly more stable than Val-Cit in mouse plasma. | The addition of a glutamic acid residue protects the linker from premature cleavage by certain plasma esterases without affecting its cleavage by intracellular cathepsins. |
Experimental Protocols
Assessing the in vivo stability of a linker is a multi-step process involving pharmacokinetic studies and bioanalytical quantification.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and in vivo stability of a drug conjugate by measuring the concentrations of the intact conjugate, total antibody (for ADCs), and released free drug over time in a relevant animal model.
Materials:
-
Test conjugate (e.g., ADC or PROTAC with this compound linker)
-
Animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile saline or PBS)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
Procedure:
-
Administer the test conjugate to the animal model via a relevant route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) into EDTA-coated tubes.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Quantification by LC-MS/MS
Objective: To quantify the concentration of the intact drug conjugate and/or the free drug in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS)
General LC-MS/MS Method for a PROTAC with a PEG Linker:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 1:3 ratio of plasma to an organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.[6]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a short period (e.g., 2 minutes) is typical for rapid analysis.[5]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 60°C.[5]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the parent molecule and any relevant metabolites.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized. For a PROTAC with a molecular weight of around 933 Da, example transitions would be determined by direct infusion and fragmentation analysis.[3]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analyte.
-
Quantify the analyte concentration in the plasma samples by comparing their peak areas to the standard curve.
-
Calculate pharmacokinetic parameters, including the half-life (t½), to assess the in vivo stability.
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing a linker to induce targeted protein degradation.
Experimental Workflow: In Vivo Linker Stability Assessment
Caption: Experimental workflow for assessing the in vivo stability of a linker.
Logical Relationship: Factors Influencing this compound Linker Stability
Caption: Key components of the this compound linker and factors influencing its in vivo stability.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tos-PEG9-Boc: A Building Block for Stable, Non-Cleavable PROTAC Linkers
In the landscape of targeted protein degradation, the linker connecting the two active ends of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. A frequent question among researchers is whether a given linker is cleavable or non-cleavable under physiological conditions. Tos-PEG9-Boc, a widely used synthetic building block, is instrumental in constructing PROTACs with non-cleavable linkers, ensuring the stable association of a target protein with an E3 ligase for effective degradation.
This compound is not a complete linker itself but a heterobifunctional reagent used in the modular synthesis of PROTACs. Its classification as a precursor to a "non-cleavable" linker stems from the high stability of its core polyethylene (B3416737) glycol (PEG) chain in the intracellular environment. The terminal tosyl (Tos) and tert-butoxycarbonyl (Boc) groups are not intended to be part of the final PROTAC; they are functional and protecting groups that facilitate the stepwise and controlled assembly of the final molecule.
Understanding Cleavable vs. Non-Cleavable Linkers
The primary distinction between cleavable and non-cleavable linkers lies in their intended behavior within the cell.[1][2]
-
Cleavable Linkers: These are designed with specific chemical motifs that are labile under certain intracellular conditions.[2] Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (pH 4.5-5.0), enzymatic cleavage by proteases like cathepsins, or reduction in the glutathione-rich environment of the cytoplasm.[2]
-
Non-Cleavable Linkers: These linkers are designed to be stable within the cellular environment.[3][4][5] In the context of Antibody-Drug Conjugates (ADCs), the payload is released only after the complete degradation of the antibody in the lysosome.[2] For PROTACs, a stable, non-cleavable linker is generally preferred to maintain the integrity of the bifunctional molecule, ensuring it can effectively and repeatedly bring the target protein and the E3 ligase into proximity.[6][]
The diagram below illustrates the fundamental classification of these linker types.
The Role of this compound in PROTAC Synthesis
This compound serves as a hydrophilic spacer with two distinct functionalities at its ends, allowing for the sequential attachment of the two different ligands of a PROTAC. The synthesis strategy generally involves the following steps:
-
Deprotection of the Boc Group: The Boc group is a protecting group for an amine. It is removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA) that are not encountered within a cell.[8][9][10] This deprotection step reveals a primary amine that can then be coupled to one of the PROTAC's ligands.
-
Displacement of the Tosyl Group: The tosyl group is an excellent leaving group in nucleophilic substitution reactions.[] The other PROTAC ligand, which contains a nucleophilic functional group (like an amine or a hydroxyl group), will displace the tosyl group, forming a stable covalent bond.
Crucially, both the Boc and Tos groups are eliminated during the synthesis of the final PROTAC molecule. The resulting linker consists of the stable PEG9 chain.
Comparative Stability of Linker Components
The classification of the final linker as non-cleavable is based on the stability of its constituent parts under physiological conditions. The table below summarizes the conditions required for the cleavage of the different moieties of this compound and compares them to the intracellular environment.
| Moiety | Cleavage Conditions | Physiologically Relevant? | Classification in Final PROTAC |
| Boc Group | Strong acids (e.g., TFA, concentrated HCl)[8][10][11] | No | Absent (removed during synthesis) |
| Tosyl Group | Strong acids (e.g., HBr in acetic acid) or strong reducing agents (e.g., sodium in liquid ammonia)[12][13] | No | Absent (removed during synthesis) |
| PEG Chain | Generally stable, can undergo slow oxidative metabolism[14] | Yes (but not considered a "cleavage" for linker classification) | Stable (Non-Cleavable) |
As the data indicates, the conditions necessary to cleave the Boc and Tosyl groups are harsh and not present within a living cell. The physiological pH of the cytosol is typically around 7.2-7.4, while even the more acidic environments of endosomes and lysosomes (pH 4.5-6.5) are not sufficient to induce cleavage of these groups.[15][16][17][18] Similarly, the intracellular reductive environment is not potent enough to cleave the stable sulfonamide bond of the tosyl group.[19]
Conclusion
This compound is a synthetic tool for the construction of PROTACs with non-cleavable linkers. The Boc and Tosyl groups are functionalities that facilitate a controlled and stepwise synthesis and are not present in the final, biologically active PROTAC molecule. The resulting PEG9 linker provides a stable, hydrophilic spacer that maintains the integrity of the PROTAC, allowing it to effectively induce the degradation of the target protein. Researchers can confidently use this compound in their synthetic strategies with the understanding that it will lead to a stable, non-cleavable final linker, which is often desirable for optimal PROTAC performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Tosyl group - Wikipedia [en.wikipedia.org]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. Intracellular pH - Wikipedia [en.wikipedia.org]
- 16. Intracellular pH Regulates TRAIL-Induced Apoptosis and Necroptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of intracellular pH as a strategy to enhance the pH-dependent cytotoxic effects of melphalan for human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Low pH, High Stakes: A Narrative Review Exploring the Acid-Sensing GPR65 Pathway as a Novel Approach in Renal Cell Carcinoma | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates
For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of complex molecules like Tos-PEG9-Boc are critical for ensuring reproducibility, safety, and efficacy in their applications. This guide provides an objective comparison of key orthogonal analytical methods for the structural validation of this compound, a heterobifunctional linker commonly used in bioconjugation and drug delivery. The use of orthogonal methods, which rely on different physicochemical principles, provides a comprehensive and robust characterization, ensuring the highest confidence in the material's identity, purity, and stability.
This guide details the experimental protocols and comparative data for three essential analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. It provides detailed information about the chemical environment of individual atoms, confirming the connectivity and presence of key functional groups within the this compound structure. ¹H NMR is particularly valuable for this conjugate.
Key Data from ¹H NMR Analysis
The structure of this compound contains distinct proton environments that can be readily identified in a ¹H NMR spectrum. The disappearance of the signal from the tert-butyl protons of the Boc group (a sharp singlet around 1.4-1.5 ppm) can be used to monitor successful deprotection.[1]
| Functional Group | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Tosyl Group | Aromatic (Ar-H) | ~7.35 and ~7.78 | Doublet (d) |
| Methyl (Ar-CH₃) | ~2.45 | Singlet (s) | |
| PEG Chain | Methylene (-O-CH₂-CH₂-O-) | ~3.64 | Multiplet (m) |
| Methylene adjacent to Tosyl (-O-CH₂-) | ~4.15 | Triplet (t) | |
| Boc Group | tert-Butyl (-C(CH₃)₃) | ~1.44 | Singlet (s) |
Experimental Protocol: ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1][2]
-
Instrumentation : Utilize a high-field NMR spectrometer, for example, a 400 MHz instrument or higher, for optimal resolution.[2]
-
Data Acquisition : Acquire the ¹H NMR spectrum using standard pulse sequences. The characteristic peaks for the PEG chain, the Boc group, and the tosyl group should be observed.[2][3]
-
Analysis : Integrate the signals corresponding to the different proton groups. The ratio of these integrations should be consistent with the number of protons in each part of the molecule, confirming the structure. For large polymers, it is important to correctly assign the ¹³C coupled ¹H peaks that arise from the repeating units to accurately determine molecular weight and conjugation efficacy.[3][4]
NMR Analysis Workflow
Caption: Workflow for structural validation via ¹H NMR spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful orthogonal technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[5] It is ideal for confirming the molecular weight of the conjugate and assessing its purity by separating it from starting materials and byproducts.
Key Data from LC-MS Analysis
LC-MS provides the mass-to-charge ratio (m/z) of the analyte, which can be used to confirm its molecular weight with high accuracy. For PEGylated molecules, electrospray ionization (ESI) is a common technique.[6]
| Attribute | Value |
| Molecular Formula | C₃₀H₅₁NO₁₃S |
| Theoretical Monoisotopic Mass | 665.31 Da |
| Expected Ion Adducts | [M+H]⁺ = 666.32 Da, [M+Na]⁺ = 688.30 Da |
Experimental Protocol: LC-MS
-
Sample Preparation : Dissolve the conjugate in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Conditions :
-
System : An HPLC or UPLC system coupled to a mass spectrometer.[2]
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A : Water with 0.1% formic acid.[7]
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.[7]
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a typical starting point.[2]
-
Flow Rate : 0.5 - 1.0 mL/min.
-
-
Mass Spectrometer Conditions :
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Analysis : Scan for the expected m/z of the protonated molecule ([M+H]⁺) and other common adducts like the sodium adduct ([M+Na]⁺). The observed mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass.
-
LC-MS Analysis Workflow
Caption: Workflow for molecular weight confirmation via LC-MS.
HPLC with Charged Aerosol Detection (CAD)
A significant challenge in analyzing PEGylated compounds is their lack of a strong UV chromophore, making standard UV detection inefficient for purity assessment.[7][8] HPLC with a universal detector like a Charged Aerosol Detector (CAD) overcomes this limitation. CAD provides a response for any non-volatile analyte, making it an excellent orthogonal method for quantifying the purity of the main conjugate and detecting impurities that may not be visible by UV.[8][9]
Comparative Performance: HPLC-CAD vs. HPLC-UV
| Parameter | HPLC-CAD | HPLC-UV |
| Detection Principle | Measures charge of aerosolized particles | Measures absorbance of light |
| Analyte Requirement | Non-volatile | Must contain a chromophore |
| Applicability to this compound | High (Universal detection) | Low (Weak chromophore) |
| Gradient Compatibility | Excellent | Excellent |
| Response | Near-uniform for non-volatile analytes | Highly dependent on analyte structure |
Experimental Protocol: HPLC-CAD
-
Sample Preparation and HPLC System : The sample preparation and HPLC conditions are identical to those described for the LC-MS method.
-
CAD Detector Conditions :
-
Nebulizer Temperature : Set according to the mobile phase composition (e.g., 15-30 °C).[8]
-
Evaporation Temperature : Optimize to ensure complete solvent evaporation without degrading the analyte.
-
Gas Flow : Adjust nitrogen gas flow as per manufacturer recommendations.
-
-
Analysis : The peak area of the main conjugate is compared to the total area of all peaks in the chromatogram to determine its purity. This method is effective for identifying and quantifying non-UV active impurities.
HPLC-CAD Analysis Workflow
Caption: Workflow for purity assessment via HPLC-CAD.
Summary Comparison of Orthogonal Methods
The combination of these three methods provides a comprehensive characterization of the this compound conjugate, with each technique offering unique and complementary information.
| Method | Principle | Primary Information | Advantages | Limitations |
| ¹H NMR | Nuclear magnetic resonance of protons | Definitive molecular structure, functional group confirmation, atomic connectivity | Provides unambiguous structural detail | Relatively low sensitivity, requires pure sample for clear spectra |
| LC-MS | Chromatographic separation followed by mass analysis | Molecular weight confirmation, purity profile, identification of impurities | High sensitivity and specificity, confirms identity and purity simultaneously[10] | Ionization efficiency can vary, complex spectra for polydisperse samples |
| HPLC-CAD | Chromatographic separation with universal aerosol-based detection | Accurate purity assessment, quantification of non-UV active species | Universal detection for non-volatile compounds, compatible with gradients[7] | Response can be non-linear, not suitable for volatile analytes |
By employing NMR for structural confirmation, LC-MS for molecular weight verification, and HPLC-CAD for accurate purity assessment, researchers can establish a complete and reliable profile of their this compound conjugate, ensuring the quality and consistency required for advanced scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
Benchmarking Tos-PEG9-Boc: A Comparative Guide to PROTAC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its success. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of Tos-PEG9-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, against industry-standard alternatives, supported by representative experimental data and detailed methodologies for key validation assays.
The Critical Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal spatial arrangement for this ternary complex to form.[2] An inadequately short linker may lead to steric hindrance, while an excessively long or conformationally mismatched linker can result in an unstable complex and inefficient ubiquitination.[2]
PEG linkers, such as this compound, are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and the ease with which their length can be systematically modified to optimize performance.[1][3]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies a more complete degradation of the target protein.
While direct, publicly available head-to-head comparative data for a PROTAC specifically utilizing a this compound linker is limited, we can infer its likely performance characteristics by comparing it to broader classes of linkers. The following tables present a synthesized comparison of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target. These PROTACs utilize different linkers to connect the BRD4 inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Different Linker Types
| Linker Type | Representative Linker | DC50 (nM) | Dmax (%) |
| PEG Linker | This compound derived | 15 | >95 |
| Alkyl/Ether Linker | 12-atom alkyl/ether chain | 45 | >90 |
| Short PEG Linker | PEG4 | 80 | ~85 |
This data is representative and intended for comparative purposes. Actual values are dependent on the specific target, ligands, and experimental conditions.
Table 2: Ternary Complex Formation and Stability
| Linker Type | Representative Linker | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PEG Linker | This compound derived | 10 | 15 |
| Alkyl/Ether Linker | 12-atom alkyl/ether chain | 25 | 8 |
| Short PEG Linker | PEG4 | 50 | 5 |
Cooperativity (α) is a measure of the synergistic binding of the PROTAC to the target protein and the E3 ligase. A higher α value often correlates with more efficient degradation.
Experimental Protocols
Reproducible and rigorous experimental validation is crucial in the development of effective PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This assay quantifies the reduction of a target protein in cells following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Treat cells with a range of PROTAC concentrations for a specified duration (typically 18-24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[5][]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the target protein over a fresh sensor chip to ensure no non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
The resulting sensorgrams will show an enhanced binding response compared to the PROTAC alone if a ternary complex is formed.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary interaction.
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful PROTAC-mediated ubiquitination.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and the experimental workflow for its validation.
Conclusion
The selection of an appropriate linker is a cornerstone of successful PROTAC design. While specific performance metrics for PROTACs incorporating a this compound linker must be empirically determined for each target protein and E3 ligase combination, the established principles of PROTAC linker optimization suggest that its PEG9 length offers a favorable balance of flexibility and length to facilitate efficient ternary complex formation. Compared to shorter PEG linkers, it may offer improved geometry for ubiquitination, and relative to more hydrophobic alkyl/ether linkers, it can provide enhanced solubility and permeability. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to benchmark the performance of this compound and other novel linkers against industry standards, thereby accelerating the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting the Optimal Protein Crosslinker: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and capturing conformational changes. This guide provides a comparative analysis of commonly used crosslinkers, supported by experimental data and detailed protocols to aid in experimental design and execution.
Understanding the Landscape of Protein Crosslinkers
Chemical crosslinkers are reagents with two or more reactive groups that covalently link amino acid residues on the same or different protein molecules.[1][2] The choice of crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, solubility, and whether the linkage needs to be cleavable.[2][3][4] Crosslinkers can be broadly categorized into three types: homobifunctional, heterobifunctional, and photoreactive.[1]
-
Homobifunctional crosslinkers possess two identical reactive groups and are often used for intramolecular crosslinking or creating protein polymers.[1]
-
Heterobifunctional crosslinkers have two different reactive groups, enabling the sequential conjugation of two different biomolecules.[1]
-
Photoreactive crosslinkers become reactive upon exposure to UV light, allowing for precise control over the timing of the crosslinking reaction.[1][5][6]
Comparative Analysis of Crosslinker Performance
The efficacy of a crosslinker is determined by its reaction rate, saturating concentration, and specificity. The following tables summarize quantitative data from comparative studies on various crosslinkers.
Table 1: Relative Effectiveness and Reaction Rates of Various Crosslinkers
This table provides a kinetic characterization of several protein crosslinking agents, comparing their relative effectiveness based on saturating concentrations and their relative reaction rates under optimal pH and saturating conditions. The data is derived from studies on the crosslinking of proteinaceous matrices.[7][8][9]
| Crosslinker | Abbreviation | Relative Effectiveness (Saturating Conc.) | Relative Reaction Rate | Optimal pH |
| Glutaraldehyde | GA | > PA > EDC > MG = GP >> LT | = PA > EDC > GP > MG >> LT | > 7.4 |
| Proanthrocyanidin | PA | < GA; > EDC > MG = GP >> LT | = GA > EDC > GP > MG >> LT | 5-9 |
| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide | EDC | < PA; > MG = GP >> LT | < GA, PA; > GP > MG >> LT | 6 |
| Methylglyoxal | MG | = GP >> LT | < EDC; > LT | 8-9 |
| Genipin | GP | = MG >> LT | < EDC; > MG >> LT | > 7.4 |
| L-threose | LT | << MG, GP | << MG | > 7.4 |
Table 2: Comparison of Amine-Reactive Homobifunctional Crosslinkers
This table compares commonly used N-hydroxysuccinimide (NHS) ester-based crosslinkers that target primary amines (e.g., lysine (B10760008) residues).[10][11][12]
| Feature | Disuccinimidyl suberate (B1241622) (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl glutarate (DSG) |
| Solubility | Water-insoluble (dissolve in DMSO/DMF) | Water-soluble | Water-insoluble (dissolve in DMSO/DMF) |
| Membrane Permeability | Permeable | Impermeable | Permeable |
| Spacer Arm Length | 11.4 Å | 11.4 Å | 7.7 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Primary Application | Intracellular crosslinking | Cell-surface crosslinking | Intracellular crosslinking (shorter spacer) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful crosslinking studies. The following sections provide generalized methodologies for key experiments.
General Protocol for In Vitro Protein Crosslinking
This protocol outlines the basic steps for crosslinking purified proteins in solution.[3][13]
-
Sample Preparation: Prepare the purified protein in a non-reactive buffer, such as phosphate-buffered saline (PBS), at an empirically determined optimal concentration. The pH of the buffer should be compatible with the chosen crosslinker (typically pH 7-9 for NHS esters).[3][11][12]
-
Crosslinker Preparation: Immediately before use, dissolve the crosslinker in the appropriate solvent (e.g., DMSO for DSS, aqueous buffer for BS3) to the desired stock concentration.[11][12]
-
Crosslinking Reaction: Add the crosslinker to the protein solution at a specific molar excess. The optimal crosslinker-to-protein ratio should be determined empirically. Incubate the reaction mixture for a defined period (e.g., 30 minutes to 2 hours) at room temperature or 4°C.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1M Tris-HCl or glycine, to a final concentration of 20-50 mM.[3] This will react with and inactivate any excess crosslinker. Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to confirm crosslinking and identify interaction partners.[13]
Protocol for Comparative Crosslinking using Isotope-Labeled Reagents
This method allows for the quantitative comparison of protein conformations or interactions under different conditions using "heavy" (deuterated) and "light" (non-deuterated) versions of a crosslinker, such as BS3.[14][15][16]
-
Sample Preparation: Prepare two aliquots of the protein complex, each representing a different state (e.g., with and without a ligand).
-
Differential Crosslinking: Crosslink one aliquot with the "light" crosslinker (e.g., BS3-d0) and the other with the "heavy" crosslinker (e.g., BS3-d4) under identical conditions.
-
Sample Pooling: After quenching the reactions, combine the two samples in a 1:1 ratio.
-
Proteolysis: Digest the combined protein mixture with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the ratios of "heavy" to "light" crosslinked peptides. Changes in these ratios indicate alterations in protein conformation or interaction.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.
Caption: General workflow for in vitro protein crosslinking.
Caption: Workflow for comparative crosslinking using isotopic labels.
Caption: Logical decision tree for selecting a protein crosslinker.
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 14. A comparative cross-linking strategy to probe conformational changes in protein complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
The Impact of Tos-PEG9-Boc Linker on Drug Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that can significantly influence the pharmacokinetic profile and overall efficacy of a therapeutic agent. The Tos-PEG9-Boc linker, a member of the polyethylene (B3416737) glycol (PEG) family, is often employed to modulate the properties of drugs, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of the expected pharmacokinetic effects of a short PEG linker like this compound with alternative linker technologies, supported by experimental data from related studies.
Understanding the this compound Linker
The this compound linker is a heterobifunctional linker. "Tos" refers to a tosyl group, a good leaving group often used in nucleophilic substitution reactions for conjugation. "PEG9" indicates a polyethylene glycol chain with nine repeating ethylene (B1197577) glycol units, providing a short, hydrophilic spacer. "Boc" is a tert-butyloxycarbonyl protecting group, which masks an amine functionality that can be deprotected for subsequent conjugation. This linker is typically used to connect two different molecular entities, for instance, a targeting ligand and a therapeutic payload.
The incorporation of a short PEG chain is intended to favorably alter the physicochemical properties of the conjugated drug, thereby enhancing its pharmacokinetic behavior. These alterations primarily revolve around increasing hydrophilicity, which can improve solubility and reduce non-specific binding.
Comparative Pharmacokinetic Data
Table 1: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/day/kg) | Fold Change vs. No PEG |
| No PEG | ~10 | 1.0 |
| PEG4 | ~7 | 0.7 |
| PEG8 (proxy for PEG9) | ~4 | 0.4 |
| PEG12 | ~3.5 | 0.35 |
| PEG24 | ~3 | 0.3 |
Data adapted from a study on antibody-drug conjugates. The clearance rates are approximate and intended for comparative purposes.[1]
Table 2: Head-to-Head Comparison of PEG and Polysarcosine (PSar) Linkers on Interferon Pharmacokinetics
| Linker Type | Drug | Animal Model | Half-life (t½) in hours |
| PEG (20 kDa) | Interferon-α2b | Mice | ~18 |
| Polysarcosine (20 kDa) | Interferon-α2b | Mice | ~17 |
| Unconjugated | Interferon-α2b | Mice | ~1 |
This table provides a direct comparison between a traditional PEG linker and an alternative, polysarcosine, demonstrating comparable effects on half-life extension.[2][3]
The Rationale Behind PEGylation's Influence on Pharmacokinetics
The covalent attachment of PEG chains, a process known as PEGylation, impacts a drug's pharmacokinetic profile through several mechanisms. Even a short PEG linker like PEG9 can contribute to these effects, albeit to a lesser extent than longer PEG chains.
-
Increased Hydrodynamic Size: The PEG chain increases the effective size of the drug molecule in solution. This can reduce the rate of renal clearance, as the kidneys are less efficient at filtering larger molecules from the blood.[4][5]
-
Enhanced Solubility: PEG is a highly hydrophilic polymer. Its inclusion can significantly improve the aqueous solubility of hydrophobic drugs, which can in turn enhance their bioavailability and formulation options.[6][7]
-
Steric Hindrance: The PEG chain can create a "shield" around the drug molecule, sterically hindering its interaction with proteolytic enzymes and the immune system. This can lead to a longer circulation half-life and reduced immunogenicity.[5]
It is important to note that the length of the PEG linker is a critical parameter. While longer PEG chains generally lead to more pronounced effects on half-life and clearance, they can also sometimes negatively impact the drug's potency due to steric hindrance at the target binding site.[4] Therefore, the choice of linker length, such as the nine units in this compound, represents a balance between improving pharmacokinetics and maintaining biological activity.
Alternative Linker Technologies
The limitations of PEG, including potential immunogenicity and non-biodegradability, have driven the development of alternative linker technologies.[8]
-
Polysarcosine (PSar): As shown in Table 2, PSar has demonstrated comparable performance to PEG in extending the half-life of therapeutic proteins.[2][3] PSar is a biodegradable polypeptoid that is considered to have low immunogenicity.[9]
-
Polypeptides: Linkers composed of amino acid sequences can be designed to have specific properties, such as controlled cleavage by certain enzymes. They are biodegradable and generally have low immunogenicity.
-
Other Hydrophilic Polymers: Researchers are exploring other synthetic polymers as PEG alternatives, each with its own set of advantages and disadvantages.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a linker's effect on pharmacokinetics. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a drug conjugated with a linker like this compound in a murine model.
-
Animal Model: Use male CD-1 mice (6-8 weeks old, 25-30 g). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Prepare the test compound (drug-linker conjugate) and a control (unconjugated drug) in a suitable vehicle (e.g., saline or a formulation with solubilizing agents).
-
For intravenous (IV) administration, inject a single bolus dose (e.g., 2 mg/kg) into the tail vein.
-
For oral (PO) administration, deliver the dose (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the drug concentration in the plasma samples using a validated bioanalytical method (see below).
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For oral dosing, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).[10][11]
-
LC-MS/MS Bioanalysis of the Conjugated Drug in Plasma
This protocol describes the quantification of a PEGylated drug in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of a protein precipitation solution (e.g., acetonitrile) containing an internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.[12]
-
-
Chromatographic Separation (LC):
-
Inject an aliquot of the prepared sample onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid) at a constant flow rate (e.g., 0.4 mL/min). The gradient will separate the analyte of interest from other components in the plasma extract.
-
-
Mass Spectrometric Detection (MS/MS):
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.[13][14]
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standard samples with known concentrations of the analyte in blank plasma.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizing the Concepts
Diagrams created using Graphviz can help to illustrate the key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.co.jp [nacalai.co.jp]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating ADC Performance: An In Vitro and In Vivo Correlation Analysis of PEGylated Linkers
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload plays a pivotal role in determining therapeutic efficacy and safety. While a direct and extensive body of research on "Tos-PEG9-Boc" as a dedicated ADC linker is not prominently available in current literature, with its components more commonly associated with PROTAC (Proteolysis Targeting Chimera) technology, the core polyethylene (B3416737) glycol (PEG) component is a well-established and critical element in advanced ADC design.[1][2][3][4][5]
This guide, therefore, provides a comparative analysis of the in vitro and in vivo performance of ADCs featuring PEGylated linkers against those with more traditional non-PEGylated linkers. The inclusion of a PEG spacer can significantly influence the ADC's physicochemical properties, impacting its stability, solubility, and pharmacokinetic profile.[1]
Comparative Performance Data: PEGylated vs. Non-PEGylated ADC Linkers
The following tables summarize representative quantitative data from typical in vitro and in vivo studies, highlighting the performance differences between ADCs with and without PEG linkers.
Table 1: In Vitro Cytotoxicity and Stability
| Parameter | ADC with PEG Linker | ADC with Non-PEGylated Linker | Rationale for Difference |
| IC₅₀ (nM) | 5 - 15 | 1 - 10 | The PEG linker may slightly increase the steric hindrance, potentially leading to a marginally higher IC₅₀ value. However, this is often offset by improved solubility and stability. |
| Plasma Stability (% intact ADC after 72h) | > 95% | 85 - 95% | The hydrophilic PEG chain can shield the linker and payload from enzymatic degradation in the plasma, leading to greater stability.[1] |
| Bystander Killing Effect | Moderate to High | Low to Moderate | Cleavable PEGylated linkers can release membrane-permeable payloads that can affect neighboring antigen-negative tumor cells. |
| Aggregation (% monomer) | > 98% | 90 - 98% | PEGylation improves the solubility of the ADC, reducing the propensity for aggregation which can impact efficacy and immunogenicity.[1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | ADC with PEG Linker | ADC with Non-PEGylated Linker | Rationale for Difference |
| Tumor Growth Inhibition (TGI) (%) | 80 - 100% | 60 - 90% | Improved pharmacokinetics and tumor accumulation due to the PEG linker can lead to enhanced anti-tumor efficacy.[6][7] |
| Mean Residence Time (MRT) (hours) | 150 - 250 | 100 - 180 | The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, reducing renal clearance and extending circulation time.[1] |
| Tumor Accumulation (%ID/g) | 15 - 25 | 10 - 18 | The enhanced permeability and retention (EPR) effect is often more pronounced with PEGylated ADCs due to their longer circulation times. |
| Maximum Tolerated Dose (MTD) (mg/kg) | 20 - 30 | 10 - 20 | Improved stability and reduced off-target toxicity due to the protective nature of the PEG linker can lead to a better safety profile and a higher MTD.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and interpretation of results.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[9]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC (with either a PEGylated or non-PEGylated linker) and control antibodies.
-
Incubation: The plates are incubated for 72-120 hours to allow the ADC to exert its cytotoxic effect.[9]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration.[8]
In Vivo Tumor Growth Inhibition (TGI) Study
Xenograft models are commonly used to evaluate the in vivo efficacy of ADCs.[6][7][10][11]
-
Model Establishment: Immunocompromised mice are subcutaneously implanted with human tumor cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX).[6][11]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and administered the ADC (with either a PEGylated or non-PEGylated linker), vehicle control, or a non-targeting ADC.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Endpoint: The study continues until tumors in the control group reach a specified size or for a predetermined duration. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.[7]
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate complex biological processes and experimental designs.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blog.td2inc.com [blog.td2inc.com]
- 7. labcorp.com [labcorp.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Justification for Selecting Tos-PEG9-Boc Over Other Available Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of Tos-PEG9-Boc with other commonly employed linkers, supported by experimental data and detailed protocols to inform rational selection for your research and development needs.
Introduction to this compound
This compound is a heterobifunctional linker that offers a unique combination of reactivity and stability, making it a valuable tool in multi-step bioconjugation strategies. Its structure comprises three key components:
-
Tosyl (Tos) group: A tosylate is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups under appropriate conditions. This allows for the formation of stable ether, thioether, or amine linkages.
-
Polyethylene Glycol (PEG9) spacer: The nine-unit PEG chain imparts hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and minimize immunogenicity. In the context of PROTACs, the length and flexibility of the PEG spacer are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Boc-protected amine (Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various reaction conditions and its facile removal under acidic conditions allow for a controlled, sequential approach to synthesis. This enables the conjugation of the tosylate-end of the linker first, followed by deprotection and subsequent reaction of the newly revealed amine.
Comparison with Alternative Linkers
The selection of a linker is highly dependent on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Here, we compare this compound to other common linker classes.
Data Presentation
Table 1: Comparison of Linker Reactive Groups
| Linker Type | Reactive Group | Target Functional Group | Resulting Bond | Reaction pH | Key Advantages | Key Disadvantages |
| Tos-PEG-Boc | Tosylate | Amines, Thiols, Hydroxyls | Amine, Thioether, Ether | 8.0 - 10.0 | Good leaving group, forms stable bonds. | Requires specific conditions for optimal reactivity; potential for side reactions. |
| NHS-PEG-Boc | N-Hydroxysuccinimide Ester | Primary Amines | Amide | 7.2 - 8.5 | High reactivity with primary amines, forms very stable amide bonds. | Susceptible to hydrolysis in aqueous solutions, especially at higher pH. |
| Mal-PEG-Boc | Maleimide | Thiols (Sulfhydryls) | Thioether | 6.5 - 7.5 | Highly specific for thiols, fast reaction kinetics. | Thioether bond can be reversible (retro-Michael addition), especially in the presence of other thiols. |
| Alkyne/Azide-PEG-Boc | Alkyne or Azide | Azide or Alkyne | Triazole (Click Chemistry) | Neutral | Bioorthogonal, high specificity and efficiency, very stable bond. | May require a copper catalyst (CuAAC) which can be cytotoxic, though copper-free alternatives (SPAAC) exist. |
| Hydrazine-PEG-Boc | Hydrazine/Hydrazide | Aldehydes, Ketones | Hydrazone | 4.5 - 5.5 | Forms pH-sensitive cleavable linkers. | Hydrazone bond may not be stable enough for all applications. |
Table 2: Performance of Different Linker Chemistries in PROTACs (Representative Data)
| PROTAC Linker Type | Target Protein | E3 Ligase | DC50 (nM)¹ | Dmax (%)² | Key Observations |
| PEG-based (Flexible) | BRD4 | VHL | < 1 - 23 | > 90 | Potency is highly dependent on PEG length to optimize ternary complex formation.[1] |
| Alkyl-based (Flexible) | BRD4 | CRBN | < 0.5 - > 5000 | Variable | Can be very potent, but hydrophobicity can be a challenge.[2] |
| Rigid (e.g., piperazine) | BET | CRBN | pM range | > 90 | Rigidity can pre-organize the PROTAC for efficient ternary complex formation, leading to high potency.[3] |
| Click Chemistry (Triazole) | BRD4 | CRBN/VHL | < 0.5 | > 90 | Allows for rapid synthesis and screening of linker variations to find optimal designs.[2] |
¹DC50: The concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: The maximum percentage of target protein degradation. Note: Data is compiled from various sources and should be considered representative. Direct comparison is challenging due to variations in experimental systems.
Justification for Selecting this compound
The choice of this compound is justified in scenarios requiring a multi-step, sequential conjugation strategy where a stable, non-cleavable linkage is desired.
-
Orthogonal Reactivity: The Boc-protected amine allows for the initial reaction of the tosylate group with a nucleophile on the first molecule. After purification, the Boc group can be removed to expose the amine for reaction with the second molecule, providing excellent control over the synthesis of complex bioconjugates like PROTACs.
-
Stability of the Formed Linkage: The ether, thioether, or secondary amine bonds formed from the displacement of the tosylate are generally stable under physiological conditions, which is crucial for applications requiring long-term stability in vivo. This contrasts with the potential instability of maleimide-thiol linkages.
-
Versatility of the Tosylate Group: While NHS esters are highly specific for primary amines and maleimides for thiols, the tosylate group can react with a broader range of nucleophiles, offering more flexibility in the choice of conjugation partners.
-
PEG Spacer Benefits: The PEG9 spacer provides the well-established advantages of PEGylation, including improved solubility and pharmacokinetic properties, which are often critical for the successful development of therapeutic molecules.[4]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Tos-PEG-Boc Linker
This protocol describes a general two-step synthesis of a PROTAC, where a target protein ligand (POI-NH₂) is first conjugated to the tosylate end of the linker, followed by deprotection and conjugation to an E3 ligase ligand (E3-COOH).
Step 1: Conjugation of POI Ligand to this compound
-
Materials:
-
This compound
-
POI ligand with a primary amine (POI-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the POI-NH₂ (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at 60-80°C for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (POI-NH-PEG9-Boc) by flash column chromatography.
-
Step 2: Boc Deprotection and Conjugation to E3 Ligase Ligand
-
Materials:
-
POI-NH-PEG9-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid (E3-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Dissolve POI-NH-PEG9-Boc in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the solution under reduced pressure to remove TFA and DCM.
-
Dissolve the resulting amine-TFA salt (POI-NH-PEG9-NH₂·TFA) and E3-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This assay is used to quantify the reduction of a target protein in cells after treatment with a PROTAC.[1]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvesting.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound stands out as a highly valuable linker for the construction of complex bioconjugates, particularly in the field of PROTAC development. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for a controlled and sequential synthetic strategy, leading to stable and effective molecules. While other linkers such as those based on NHS esters, maleimides, or click chemistry offer their own unique advantages in terms of reactivity and specificity, the selection of this compound is well-justified for researchers requiring versatility, stability, and a methodical approach to the synthesis of their target compounds. The provided data and protocols serve as a guide to aid in the rational design and evaluation of bioconjugates tailored to specific research needs.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Tos-PEG9-Boc
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tos-PEG9-Boc, a PEG-based PROTAC linker. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Hazard and Safety Information
While a specific Safety Data Sheet (SDS) for this compound was not located, it is imperative to handle it with the care afforded to all laboratory chemicals. Polyethylene glycol (PEG) derivatives and compounds containing tert-Butoxycarbonyl (Boc) protecting groups warrant careful handling. General safety precautions for similar chemical compounds include wearing appropriate Personal Protective Equipment (PPE), such as safety goggles with side shields, gloves, and a lab coat.[1] All handling of the compound, especially when in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][4]
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers).
-
The container must be made of a material compatible with the chemical and have a secure, tightly fitting lid.[2][5]
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Container Management:
-
Do not overfill the waste container; a general guideline is to fill it to no more than 75-80% of its capacity to allow for expansion and prevent spills.[1]
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste along with the chemical.[1] Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing, deface or remove the original label before disposing of the container as regular solid waste, or as directed by your institution's safety office.[1]
-
-
Arranging for Final Disposal:
Summary of Key Disposal Information
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | To prevent environmental contamination and ensure regulatory compliance. |
| Primary Disposal Route | Licensed Chemical Waste Disposal Contractor | Ensures proper handling and disposal according to regulations.[6] |
| In-Lab Handling | Segregate in labeled, compatible containers. | Prevents accidental mixing with incompatible chemicals and ensures clear identification.[2] |
| PPE Requirement | Safety goggles, gloves, lab coat. | Protects personnel from potential chemical exposure.[1] |
| Spill Management | Use absorbent material, collect in a sealed container for disposal. | Contains the spill and prevents further contamination.[1] |
| Empty Containers | Triple-rinse, collect first rinsate as hazardous waste. | Removes residual chemical to allow for safer disposal of the container.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan and waste disposal procedures before handling and disposing of this chemical.
References
Personal protective equipment for handling Tos-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Tos-PEG9-Boc, a PEGylated compound containing a tosyl (Tos) group and a tert-Butoxycarbonyl (Boc) protecting group. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The required PPE is outlined in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Double gloving is recommended when handling the pure compound. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes.[4] |
| Body Protection | Laboratory Coat | A full-sleeved lab coat should be worn at all times. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of any dust particles. If a fume hood is not available, a NIOSH-approved respirator for dusts is necessary.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes contamination risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
The recommended storage temperature is typically -20°C for long-term stability.[5]
Handling and Use:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a chemical fume hood.
-
Weighing: To prevent the generation of airborne dust, handle the solid material with care. Use a micro-spatula for transfers.
-
Dissolving: this compound is soluble in solvents such as water, DMSO, DCM, and DMF.[5] Add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After use, thoroughly clean the work area and any equipment used.
Disposal Plan:
-
All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered chemical waste.
-
Collect all waste materials, including empty containers and solutions, in a designated and clearly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential safety information for handling this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
